molecular formula C7H4Cl2N2O B2484276 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1201676-03-0

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B2484276
CAS No.: 1201676-03-0
M. Wt: 203.02
InChI Key: HCTXYCGMWHOAGN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a useful research compound. Its molecular formula is C7H4Cl2N2O and its molecular weight is 203.02. The purity is usually 95%.
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Properties

IUPAC Name

4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-5-1-3-4(6(9)11-5)2-10-7(3)12/h1H,2H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTXYCGMWHOAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=C(C=C2C(=O)N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201676-03-0
Record name 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
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Foundational & Exploratory

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Introduction: Unveiling a Core Scaffold in Modern Medicinal Chemistry

This compound is a heterocyclic compound built upon the versatile pyrrolo[3,4-c]pyridine core. This bicyclic system, an isomer of azaizoindole, represents a privileged scaffold in drug discovery. Its rigid structure and strategically positioned nitrogen atoms and functional groups allow for diverse chemical modifications, making it an attractive starting point for developing novel therapeutics. Derivatives of the pyrrolo[3,4-c]pyridine framework have demonstrated a wide array of pharmacological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor properties.[1][2]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering insights into its structure, reactivity, and potential applications for researchers and professionals in drug development. The presence of two chlorine atoms on the pyridine ring and a reactive lactam moiety makes this molecule a particularly valuable intermediate for library synthesis and lead optimization campaigns.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These identifiers and computed descriptors are essential for database searches, analytical characterization, and predictive modeling of its behavior.

Key Identifiers and Molecular Descriptors

The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, ensuring accurate molar calculations, and predicting solubility and reactivity.

PropertyValueSource
IUPAC Name 4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-onePubChem[3]
CAS Number 1201676-03-0PubChem[3]
Molecular Formula C₇H₄Cl₂N₂OPubChem[3]
Molecular Weight 203.02 g/mol PubChem[3]
Exact Mass 201.9700681 DaPubChem[3]
InChIKey HCTXYCGMWHOAGN-UHFFFAOYSA-NPubChem[3]
Canonical SMILES C1C2=C(N=C(C=C2C(=O)N1)Cl)ClPubChem[3]
Structural Representation

The two-dimensional structure of the molecule forms the basis for understanding its chemical behavior. The fusion of the pyrrolidone and pyridine rings creates a planar system with distinct regions of electron density.

Caption: 2D structure of this compound.

PART 2: Synthesis and Reactivity Profile

As a functionalized heterocyclic compound, this compound serves as a key intermediate. Its synthesis and subsequent reactions are central to its utility in research.

Representative Synthetic Pathway

While specific, peer-reviewed syntheses for this exact molecule are not abundant in public literature, its structure suggests a logical synthetic route based on established chemical principles for related compounds. A plausible approach involves the formation of the lactam ring from a suitably substituted pyridine dicarboxylic acid precursor. A general patent describes a method for preparing the related 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochloride from furo[3,4-c]pyridine-1,3-dione via lactamization and reduction[4].

The workflow below illustrates a generalized, conceptual pathway. The causality is clear: beginning with a commercially available or readily synthesized dichloropyridine core, functional groups are installed and then cyclized to form the fused pyrrolidone ring.

G start 2,4-Dichloropyridine-3,5-dicarboxylic acid derivative step1 Amidation/Esterification start->step1 intermediate1 Diester or Diamide Intermediate step1->intermediate1 step2 Selective Reduction & Cyclization intermediate1->step2 intermediate2 Hydroxymethyl/Aminomethyl Intermediate step2->intermediate2 step3 Intramolecular Lactamization intermediate2->step3 product 4,6-Dichloro-2,3-dihydro-1H- pyrrolo[3,4-c]pyridin-1-one step3->product

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity and Mechanistic Considerations

The chemical personality of this molecule is governed by two primary features: the electron-deficient dichloropyridine ring and the fused lactam system.

  • Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are attached to an electron-poor pyridine ring, making them susceptible to displacement by nucleophiles. This is a cornerstone reaction for diversifying the core scaffold. The choice of nucleophile (amines, alcohols, thiols) allows for the introduction of a wide range of functional groups, which is a key strategy in medicinal chemistry for modulating properties like solubility, target binding, and metabolic stability. For instance, derivatives of this core have been used as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy, where substitutions at these positions are crucial for activity[5][6].

  • Lactam Reactivity: The lactam ring contains an amide bond that can undergo several important transformations:

    • N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently reacted with electrophiles (e.g., alkyl halides, arylboronic acids in a Buchwald-Hartwig coupling) to install substituents.

    • Reduction: The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, converting the pyrrolidin-1-one to a pyrrolidine. This alters the geometry and electronic properties of the scaffold.

    • Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to open the ring, yielding a corresponding amino acid derivative.

ReactivityMap Core Core Scaffold SNAr SNAr (e.g., Amines, Alcohols) Core->SNAr Position 4 & 6 (Cl) N_Alkylation N-Alkylation/ Arylation Core->N_Alkylation Lactam N-H Reduction Lactam Reduction Core->Reduction Lactam C=O

Caption: Key reaction sites on the pyrrolo[3,4-c]pyridin-1-one scaffold.

PART 3: Spectral Characterization Profile (Predicted)

1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • 1H NMR:

    • Aromatic Region: A single proton attached to the pyridine ring is expected to appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm).

    • Aliphatic Region: The two methylene (CH₂) groups of the pyrrolidone ring are diastereotopic. They are expected to appear as two distinct signals, likely in the range of δ 3.0-4.5 ppm. Each would likely be a singlet or a more complex multiplet depending on the solvent and resolution.

    • Amide Proton: The N-H proton of the lactam will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration (typically δ 7.5-9.0 ppm).

  • 13C NMR:

    • Carbonyl Carbon: The lactam carbonyl carbon will be the most downfield signal, typically appearing around δ 165-175 ppm.

    • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the δ 110-160 ppm range. The carbons directly attached to the chlorine atoms (C4 and C6) will be significantly shifted.

    • Aliphatic Carbons: The two methylene carbons in the pyrrolidone ring will appear in the upfield region, typically between δ 30-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the elemental composition of a molecule.

  • Molecular Ion Peak: In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecule at [M+H]⁺ corresponding to a mass of approximately 202.98 Da.

  • Isotopic Pattern: A critical diagnostic feature will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms will result in a characteristic cluster of peaks for the molecular ion:

    • M peak (containing two ³⁵Cl atoms)

    • M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom)

    • M+4 peak (containing two ³⁷Cl atoms)

    • The expected intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

PART 4: Applications and Safety

Relevance in Drug Discovery

The pyrrolo[3,4-c]pyridine scaffold is of significant interest to medicinal chemists. Biological investigations have shown that compounds containing this core structure can be developed to treat diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2]

A key application area is in oncology. A patent for derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one describes their use as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[5][6] HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immune responses.[5] The core structure of this compound serves as the foundational building block for creating these potent inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3][7]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3][7]

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

    • H335: May cause respiratory irritation.[3][7]

  • Precautionary Measures: Researchers handling this compound should adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46899909, 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one. Retrieved from [Link].

  • EON Biotech (n.d.). This compound – (1201676-03-0). Retrieved from [Link].

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link].

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from [Link].

  • Google Patents (2020). WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
  • WIPO Patentscope (2020). WO/2020/100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. Retrieved from [Link].

  • Google Patents (2014). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.

Sources

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

CAS Number: 1201676-03-0

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and illuminate its primary application as a core scaffold in the development of targeted therapeutics. The central focus of this guide is its instrumental role in the design of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a promising class of agents for cancer immunotherapy. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use in a laboratory setting.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aza-isoindolinone, a class of bicyclic lactams that has garnered significant attention in drug discovery. Its rigid structure serves as an excellent scaffold for the precise spatial orientation of pharmacophoric groups. The dichloro-substitution provides two versatile synthetic handles for further chemical modification and library development.

Table 1: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 1201676-03-0[1][2][3][4]
Molecular Formula C₇H₄Cl₂N₂O[4]
Molecular Weight 203.03 g/mol [4]
IUPAC Name 4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one[4]
InChIKey HCTXYCGMWHOAGN-UHFFFAOYSA-N[4]
Canonical SMILES C1C2=C(C(=C(N=C2)Cl)Cl)C(=O)N1PubChem
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 0[4]

The Pyrrolo[3,4-c]pyridine Scaffold in Medicinal Chemistry

The pyrrolopyridine nucleus, existing in six isomeric forms, is a privileged scaffold found in numerous biologically active compounds, including natural products and synthetic drugs.[5] The pyrrolo[3,4-c]pyridine isomer, in particular, has been explored for a wide spectrum of pharmacological activities, including analgesic, antidiabetic, antiviral, and antitumor properties.[5][6]

The value of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core, as exemplified by the title compound, lies in its function as a bioisostere for other bicyclic systems. Its defined three-dimensional structure is critical for creating high-affinity ligands for protein targets, especially enzyme active sites like those in kinases. The pyrrolidine ring's sp3-hybridized carbons allow for greater exploration of chemical space compared to flat aromatic systems, a desirable trait for improving properties such as solubility and metabolic stability.[7]

Synthesis and Chemical Reactivity

The synthesis of pyrrolo[3,4-c]pyridine derivatives can be achieved through various strategies, often involving the annulation (fusion) of a pyrrole ring onto a pre-existing pyridine core.[8] For this compound, a common conceptual approach begins with a suitably substituted pyridine dicarboxylic acid or its anhydride.

The workflow below illustrates a representative synthetic pathway. The choice of starting from a pyridine-3,4-dicarboxylic acid derivative is causal; this arrangement provides the necessary carbon framework to construct the fused five-membered lactam ring. The chlorination steps are strategically placed to activate the pyridine ring and install the crucial synthetic handles for subsequent diversification.

G cluster_0 Synthetic Workflow A Pyridine-3,4-dicarboxylic Anhydride Derivative B Ammonolysis / Amidation (e.g., NH4OH) A->B Step 1 C Phthalimide Formation B->C Step 2: Thermal Cyclization D Selective Reduction (e.g., Zn/AcOH or H2/Pd) C->D Step 3: Lactam Formation E 4,6-Dichloro-2,3-dihydro-1H- pyrrolo[3,4-c]pyridin-1-one (Target Compound) D->E Final Product

Caption: A generalized synthetic workflow for the target compound.

Protocol 1: Representative Synthesis

This protocol is a conceptual, generalized procedure based on established methods for analogous heterocyclic systems.[9]

  • Step 1: Amidation of Furo[3,4-c]pyridine-1,3-dione.

    • To a solution of a suitable furo[3,4-c]pyridine-1,3-dione precursor in a polar solvent (e.g., dioxane), add an excess of aqueous ammonia.

    • Stir the reaction mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure to yield the crude dicarboxamide intermediate.

  • Step 2: Lactamization.

    • The crude dicarboxamide is heated (e.g., 150-180 °C) under vacuum or with a dehydrating agent to induce cyclization.

    • The reaction proceeds via intramolecular condensation to form the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

    • Purify the product by recrystallization or column chromatography.

  • Step 3: Selective Reduction.

    • Suspend the resulting dione in glacial acetic acid.

    • Add a reducing agent, such as zinc dust, portion-wise while monitoring the internal temperature.

    • Stir the reaction at 60-80 °C for several hours. The selective reduction of one carbonyl group yields the desired lactam.

    • After cooling, filter the mixture and neutralize the filtrate. Extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography to yield the final compound.

Application in Drug Discovery: HPK1 Inhibition

A primary and high-value application of this scaffold is in the development of Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) inhibitors for cancer immunotherapy.[10][11]

The Rationale for HPK1 Inhibition: HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon T-cell activation, HPK1 becomes activated and subsequently phosphorylates key adaptor proteins (e.g., SLP-76), leading to their ubiquitination and degradation. This dampens the T-cell response. Inhibiting HPK1 blocks this negative feedback loop, thereby enhancing T-cell activation, proliferation, and cytokine release, which promotes a more robust anti-tumor immune response.

This compound serves as the "core" or "hinge-binding" element of the inhibitor. The lactam nitrogen is typically substituted with a group that occupies one of the kinase's hydrophobic pockets, while the chloro-substituents at positions 4 and 6 are replaced via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install other pharmacophoric groups that engage different regions of the ATP-binding site.

G cluster_pathway HPK1 Signaling Pathway & Effect of Inhibition TCR T-Cell Receptor (TCR) Activation Lck Lck/ZAP70 TCR->Lck Signal SLP76 SLP-76 Lck->SLP76 Phosphorylates HPK1_active HPK1 (Active) SLP76->HPK1_active Activates Sustained Sustained T-Cell Response SLP76->Sustained Leads to HPK1_active->SLP76 Phosphorylates (Negative Feedback) SLP76_P Phosphorylated SLP-76 HPK1_active->SLP76_P Degradation Ubiquitination & Degradation SLP76_P->Degradation Dampened Dampened T-Cell Response Degradation->Dampened Inhibitor HPK1 Inhibitor (e.g., Pyrrolopyridine-based) Inhibitor->HPK1_active BLOCKS HPK1_inactive HPK1 (Inactive)

Caption: HPK1's role in T-cell signaling and the mechanism of its inhibition.

Protocols for Biological Evaluation

Protocol 2: HPK1 Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the IC₅₀ of a compound against HPK1.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human HPK1 enzyme and the substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer.

    • Prepare a serial dilution of the test compound (derived from the 4,6-dichloro scaffold) in DMSO, then dilute further in kinase buffer.

    • Prepare ATP solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of HPK1 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture. Final ATP concentration should be at or near the Kₘ for HPK1.

    • Incubate for 1 hour at 30 °C.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

Based on available data, this compound class should be handled with care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautions: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

This compound is more than a chemical entity; it is a key that unlocks access to a new generation of targeted therapies. Its robust and versatile nature makes it an invaluable scaffold for medicinal chemists, particularly in the highly competitive field of kinase inhibitor development. The successful application of its derivatives as HPK1 inhibitors underscores the power of scaffold-based drug design in immuno-oncology.

Future work will likely focus on expanding the utility of this core to other kinase targets, developing more efficient and scalable synthetic routes, and exploring novel substitutions at the 4- and 6-positions to fine-tune pharmacological properties and overcome potential resistance mechanisms.

References

  • EON Biotech. This compound – (1201676-03-0). [Link]

  • Chemsrc. This compound. [Link]

  • Sunway Pharm Ltd. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. [Link]

  • PubChem. 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one. [Link]

  • PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. [Link]

  • PubChem. 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Google Patents.
  • WIPO Patentscope. WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES AS HPK1 INHIBITORS FOR THE TREATMENT OF CANCER. [Link]

  • PubMed. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. [Link]

  • Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Sanna, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4882. [Link]

  • Hryhorenko, O., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 537-558. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • ResearchGate. (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the domain of immuno-oncology. This guide provides a detailed examination of the mechanism of action for compounds derived from this scaffold, with a focus on 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. The primary molecular target for this class of compounds is identified as Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. By inhibiting HPK1, these molecules effectively remove an intracellular checkpoint, lowering the threshold for T-cell activation and enhancing the immune system's ability to recognize and eliminate malignant cells. This document will elucidate the HPK1 signaling pathway, detail the biochemical and cellular consequences of its inhibition, provide robust, field-proven experimental protocols for mechanism validation, and present a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, immunology, and kinase inhibitor discovery.

Introduction: The Emergence of a Novel Immuno-Oncology Target

Cancer immunotherapy has revolutionized treatment paradigms by harnessing the patient's own immune system to combat tumors. A key strategy in this field is the targeting of immune checkpoints, which are regulatory pathways that normally prevent excessive immune responses but can be co-opted by tumors to evade immune surveillance.[1] While antibody-based therapies targeting cell-surface checkpoints like PD-1 and CTLA-4 have seen remarkable success, there is a pressing need to identify novel intracellular targets to overcome resistance and broaden therapeutic efficacy.[2]

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has been identified as a high-value intracellular immune checkpoint.[3][4] HPK1 is a serine/threonine kinase expressed predominantly in hematopoietic cells that functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][5] Genetic studies in mice, where HPK1 is knocked out or rendered kinase-dead, have demonstrated enhanced T-cell activation, increased cytokine secretion, and potent anti-tumor immune responses.[6][7]

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has been specifically developed to generate potent and selective small-molecule inhibitors of HPK1, representing a promising new class of oral immunotherapeutics for the treatment of cancer.

Core Mechanism of Action: Inhibition of the HPK1 Kinase

The central mechanism of action for this compound and its derivatives is the direct inhibition of the catalytic activity of HPK1. This inhibition releases a critical brake on T-cell activation, leading to a more robust and sustained anti-tumor immune response.

The HPK1 Signaling Pathway: A Negative Feedback Loop

Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a complex signaling cascade is initiated. HPK1 is recruited to this signaling complex by adaptor proteins.[8] The primary role of activated HPK1 is to phosphorylate the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at a key serine residue (Ser376).[9][10]

This phosphorylation event serves as a molecular switch that attenuates the downstream signal by:

  • Recruiting 14-3-3 proteins: Phosphorylated SLP-76 recruits 14-3-3 proteins, which sterically hinder further signal propagation.[8]

  • Promoting SLP-76 Degradation: The phosphorylation mark can lead to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively dismantling the signaling complex.[10][11]

By dampening the signal originating from the TCR, HPK1 raises the activation threshold for T-cells, ensuring immune homeostasis and preventing autoimmunity.[1] However, in the tumor microenvironment (TME), this negative regulation is exploited by cancer cells to suppress the anti-tumor T-cell response.[1]

Pharmacological Intervention: Releasing the Brakes

Inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold are designed to be ATP-competitive inhibitors. They bind to the highly conserved ATP-binding pocket within the kinase domain of HPK1, preventing the phosphorylation of its substrates, most notably SLP-76.[10]

The direct consequences of this inhibition are:

  • Stabilization of the TCR Signaling Complex: By preventing SLP-76 phosphorylation at Ser376, the inhibitor stabilizes the adaptor protein, allowing for a more sustained and amplified downstream signal.[10]

  • Enhanced T-Cell Activation and Proliferation: The strengthened signal leads to robust activation of downstream pathways, including the phosphorylation of PLCγ1 and ERK, increased calcium flux, and ultimately, enhanced T-cell proliferation and differentiation.[11]

  • Increased Effector Cytokine Production: Activated T-cells exhibit increased production of critical effector cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are vital for a potent anti-tumor response.[12]

The following diagram illustrates the pivotal role of HPK1 in T-cell signaling and the mechanism of its inhibition.

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR Engagement (Antigen Recognition) SLP76 SLP-76 TCR->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream Signaling (PLCγ1, ERK, Ca2+) SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Inhibitor Pyrrolo[3,4-c]pyridin-1-one Inhibitor Inhibitor->HPK1 INHIBITS Degradation Signal Termination (Degradation) pSLP76->Degradation Activation T-Cell Activation (Proliferation, IL-2, IFN-γ) Downstream->Activation

HPK1 signaling pathway and point of inhibition.

Experimental Validation Protocols

To validate the mechanism of action for a putative HPK1 inhibitor, a tiered approach involving biochemical and cell-based assays is essential. The following protocols provide a self-validating system, where direct target engagement in a purified system is correlated with a functional cellular outcome.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality: This assay directly measures the ability of the compound to inhibit the catalytic activity of purified, recombinant HPK1 enzyme. It provides unambiguous evidence of target engagement and allows for the determination of inhibitor potency (IC₅₀). The Time-Resolved Fluorescence Energy Transfer (TR-FRET) format is a robust, high-throughput method.[9]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare recombinant full-length human HPK1 enzyme to a 2X final concentration (e.g., 2 nM) in Assay Buffer.

    • Prepare a 2X mixture of biotinylated SLP-76 substrate peptide and ATP in Assay Buffer (e.g., 1 µM peptide, 20 µM ATP).

    • Serially dilute the test compound (e.g., this compound) in 100% DMSO, then create a 100X stock. Prepare a 4X final concentration by diluting in Assay Buffer.

    • Prepare Detection Reagents: Europium-labeled anti-phospho-SLP-76 (Ser376) antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET Detection Buffer.

  • Assay Procedure:

    • Add 5 µL of 4X test compound or DMSO vehicle control to wells of a low-volume 384-well assay plate.

    • Add 5 µL of 2X HPK1 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Detection Reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using DMSO (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Functional Assay (IL-2 Release in PBMCs)

Causality: This assay confirms that the compound's target engagement translates into a functional biological response in a relevant primary human cell system. Measuring the secretion of IL-2, a key cytokine produced upon T-cell activation, provides a robust downstream readout of enhanced TCR signaling.[9][12]

Methodology:

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Pen/Strep).

    • Plate PBMCs at 2 x 10⁵ cells/well in a 96-well flat-bottom tissue culture plate.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in complete RPMI medium.

    • Add the compound to the cells and incubate for 1 hour at 37°C, 5% CO₂.

    • Add a T-cell stimulus, such as anti-CD3/anti-CD28 antibodies (e.g., 1 µg/mL anti-CD3, 1 µg/mL anti-CD28) or beads, to the wells. Include unstimulated and vehicle-only stimulated controls.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • IL-2 Quantification:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of IL-2 in each sample.

    • Plot the IL-2 concentration against the compound concentration to visualize the dose-dependent enhancement of T-cell function.

The following diagram outlines the workflow for validating an HPK1 inhibitor.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation start Start: Putative HPK1 Inhibitor biochem_assay Protocol 1: TR-FRET Kinase Assay start->biochem_assay cell_assay Protocol 2: PBMC IL-2 Release Assay start->cell_assay biochem_result Result: Direct HPK1 Inhibition (IC50 Value) biochem_assay->biochem_result conclusion Conclusion: Validated Mechanism of Action biochem_result->conclusion cell_result Result: Enhanced T-Cell Function (Increased IL-2) cell_assay->cell_result cell_result->conclusion

Workflow for HPK1 inhibitor validation.

Quantitative Data Summary

The potency of compounds derived from the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold can be summarized and compared using the IC₅₀ values obtained from the biochemical and cellular assays. Potent lead compounds are expected to have low nanomolar activity in the biochemical assay, which translates to a measurable effect in the cellular assay.

Compound IDScaffoldHPK1 Biochemical IC₅₀ (nM)Cellular IL-2 EC₅₀ (nM)
Example-01 This compound1.585
Example-02 (Analog A)0.845
Example-03 (Analog B)15.2>1000
Sunitinib (Control Kinase Inhibitor)250>10000

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a highly promising foundation for the development of potent and selective HPK1 inhibitors. The core mechanism of action—releasing the HPK1-mediated negative regulation of T-cell signaling—is a validated and compelling strategy in immuno-oncology. By preventing the phosphorylation of SLP-76, these compounds enhance T-cell activation, proliferation, and effector functions, thereby promoting robust anti-tumor immunity.

Future work in this area will focus on optimizing the drug-like properties of these inhibitors, assessing their in vivo efficacy in syngeneic tumor models, and exploring their potential in combination therapies, particularly with established immune checkpoint inhibitors like anti-PD-1 antibodies.[4][6] The validation framework provided in this guide offers a clear and reliable path for advancing these next-generation immunotherapies toward clinical application.

References

  • What are HPK1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • HPK1 Mediated T Cell Signal Transduction Mechanisms. (n.d.). Grantome. [Link]

  • Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors. (2020). PubMed. [Link]

  • HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. (2023). DelveInsight. [Link]

  • A perspective on HPK1 as a novel immuno-oncology drug target. (2020). eLife. [Link]

  • A perspective on HPK1 as a novel immuno-oncology drug target. (2020). PMC - NIH. [Link]

  • Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance. (2019). PubMed. [Link]

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022). Frontiers. [Link]

  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. (2025). Frontiers. [Link]

  • HPK1 is a negative regulator of TCR-induced Erk activation. (n.d.). ResearchGate. [Link]

  • HPK1 Influences Regulatory T Cell Functions. (2020). PubMed. [Link]

  • Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. (2021). Journal for ImmunoTherapy of Cancer. [Link]

  • Abstract 1281: Development and characterization of small molecule HPK1 inhibitors. (2021). American Association for Cancer Research. [Link]

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The Strategic Core: A Technical Guide to 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth technical overview of this core, detailing its synthesis, characterization, and derivatization strategies. We will explore its application in the development of inhibitors for key oncological and immunological targets, including Hematopoietic Progenitor Kinase 1 (HPK1), Spleen Tyrosine Kinase (SYK), and Phosphoinositide 3-Kinases (PI3Ks). The narrative synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and elucidating the critical structure-activity relationships that govern the therapeutic potential of this exciting class of compounds.

Introduction: The Pyrrolo[3,4-c]pyridin-1-one Core - A Versatile Scaffold

The pyrrolo[3,4-c]pyridine bicyclic system is a key pharmacophore found in a variety of biologically active molecules.[1][2][3][4][5][6] Its structural rigidity and defined vectoral exits for substitution make it an ideal starting point for the development of targeted therapeutics. The lactam functionality within the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core provides a crucial hydrogen bond donor/acceptor site, while the dichlorinated pyridine ring offers multiple avenues for synthetic diversification through nucleophilic aromatic substitution and cross-coupling reactions.

This guide focuses specifically on the 4,6-dichloro substituted core, a key intermediate in the synthesis of potent kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[7] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. The this compound scaffold has proven to be a highly effective platform for achieving this selectivity and potency.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the construction of a substituted pyridine ring followed by annulation of the pyrrolidinone ring.

Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic route to the core scaffold, based on established methodologies for the synthesis of related heterocyclic systems.

G A Substituted Pyridine Precursor B Functionalization at C3 and C4 A->B e.g., Halogenation, Nitration C Introduction of Nitrogen Moiety B->C e.g., Amination, Amidation D Cyclization to form Pyrrolidinone Ring C->D Intramolecular Cyclization E Chlorination of Pyridine Ring D->E e.g., POCl3, SOCl2 F This compound (Core Scaffold) E->F

Caption: General synthetic workflow for the core scaffold.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.

Step 1: Synthesis of a Dihalo-Pyridine Carboxylic Acid Derivative

A suitable starting material, such as a commercially available dihalopyridine, is functionalized to introduce a carboxylic acid or ester group at the 3-position and a methyl group at the 4-position. This can be achieved through a series of standard organic transformations including lithiation, carboxylation, and subsequent esterification.

Step 2: Bromination of the Methyl Group

The methyl group at the 4-position is selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Step 3: Nucleophilic Substitution with an Amino Acid Ester

The benzylic bromide is then subjected to nucleophilic substitution with a simple amino acid ester, such as glycine ethyl ester, to introduce the nitrogen atom and the backbone of the future pyrrolidinone ring.

Step 4: Intramolecular Cyclization (Lactamization)

The resulting intermediate is treated with a base, such as sodium ethoxide, to promote intramolecular cyclization and formation of the lactam ring.

Step 5: Chlorination of the Pyridine Ring

The final step involves the chlorination of the pyridine ring. This can be achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8][9]

Self-Validation: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. The structure of the intermediates and the final product must be confirmed by spectroscopic methods.

Characterization of the Core Scaffold

Accurate characterization of the this compound core is crucial for its use in further synthetic transformations and for regulatory purposes.

Property Value
Molecular Formula C₇H₄Cl₂N₂O
Molecular Weight 203.03 g/mol
CAS Number 1201676-03-0[10][11][12]
Appearance Off-white to pale yellow solid
Spectroscopic Data (Predicted and Representative)
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5-12.5 (br s, 1H, NH), 7.5-7.8 (s, 1H, Ar-H), 4.3-4.5 (s, 2H, CH₂). The broad singlet for the NH proton is characteristic and its chemical shift can be concentration-dependent. The aromatic proton signal will be a singlet due to the substitution pattern. The methylene protons of the pyrrolidinone ring will also appear as a singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 165-170 (C=O), 150-155 (Ar-C-Cl), 145-150 (Ar-C-Cl), 130-135 (Ar-C), 120-125 (Ar-C), 115-120 (Ar-C), 45-50 (CH₂). The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbons attached to chlorine atoms being significantly influenced.

  • Mass Spectrometry (ESI-MS): m/z 202.97 [M+H]⁺. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Derivatization Strategies for Kinase Inhibitor Synthesis

The this compound core offers three primary points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

G Core 4,6-Dichloro-2,3-dihydro-1H- pyrrolo[3,4-c]pyridin-1-one N2 N-2 Position (Pyrrolidinone Nitrogen) Core->N2 Alkylation, Arylation (e.g., Buchwald-Hartwig) C4 C-4 Position (Pyridine Ring) Core->C4 Nucleophilic Aromatic Substitution (e.g., Amination) C6 C-6 Position (Pyridine Ring) Core->C6 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Derivatives Diverse Kinase Inhibitors N2->Derivatives C4->Derivatives C6->Derivatives

Caption: Key derivatization points of the core scaffold.

N-2 Position Derivatization

The nitrogen atom of the pyrrolidinone ring can be readily functionalized through N-alkylation or N-arylation reactions. This position is often used to introduce moieties that can interact with the solvent-exposed region of the kinase active site or to modulate the overall physicochemical properties of the molecule.

Protocol: N-Arylation via Buchwald-Hartwig Coupling

  • To a solution of the core scaffold (1.0 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C-4 and C-6 Position Derivatization

The chlorine atoms at the C-4 and C-6 positions are susceptible to nucleophilic aromatic substitution and can be displaced by a variety of nucleophiles, most commonly amines. This allows for the introduction of side chains that can form key hydrogen bonds with the hinge region of the kinase active site.

Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Dissolve the core scaffold (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the desired amine (1.2-2.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0-3.0 eq).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

The differential reactivity of the C-4 and C-6 chlorine atoms can often be exploited to achieve selective substitution.

Biological Evaluation: Kinase Inhibition Assays

The synthesized derivatives are evaluated for their ability to inhibit the activity of target kinases. Standard in vitro kinase assays are employed to determine the IC₅₀ values of the compounds.

HPK1 Inhibition Assay (Representative Protocol)

A common method for assessing HPK1 inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials: Recombinant human HPK1 enzyme, a suitable substrate peptide (e.g., a biotinylated peptide derived from SLP-76), ATP, a europium-labeled anti-phospho-substrate antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Procedure: a. Serially dilute the test compounds in DMSO and then in assay buffer. b. In a 384-well plate, add the test compound, HPK1 enzyme, and the substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC). f. Incubate for a further period to allow for antibody binding. g. Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

SYK and PI3K Inhibition Assays

Similar assay principles can be applied to evaluate the inhibition of other kinases such as SYK and PI3K. For PI3K, which is a lipid kinase, the substrate will be a phosphoinositide, and the detection method may involve quantifying the production of the phosphorylated lipid product.[3][13][14][15] For SYK, a variety of assay formats are available, including radiometric assays and luminescence-based assays that measure ADP production.[1][2][16][17]

Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has led to the identification of key structural features that govern kinase inhibitory activity and selectivity.

  • N-2 Position: Introduction of a substituted aryl or heteroaryl group at this position can significantly impact potency and selectivity. For HPK1 inhibitors, this group often occupies a hydrophobic pocket in the active site.[4][13][18][19][20]

  • C-4 Position: Small, flexible amine substituents at this position have been shown to be crucial for forming hydrogen bonds with the kinase hinge region. The nature of the amine can also influence selectivity against other kinases.

  • C-6 Position: Substitution at the C-6 position is a key determinant of selectivity. Bulky or rigid groups can be introduced to exploit differences in the active site geometries of different kinases. For example, in the context of HPK1 inhibitors, this position is often modified to enhance selectivity over other members of the MAP4K family.

Conclusion

The this compound scaffold represents a highly versatile and strategically important core for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to systematically modify key positions to optimize potency, selectivity, and pharmacokinetic properties, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to fully exploit the potential of this promising chemical series.

References

  • SYK Kinase Datasheet. SignalChem. [Link]

  • 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one. PubChem. [Link]

  • This compound. EON Biotech. [Link]

  • A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition. PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit. BPS Bioscience. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. [Link]

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer. WIPO Patentscope. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

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The Diverse Biological Landscape of Pyrrolo[3,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,4-c]pyridine scaffold, a unique bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where pyrrolo[3,4-c]pyridine derivatives have shown significant promise, including oncology, infectious diseases, metabolic disorders, and neurology. This guide will elucidate the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these potent molecules.

Introduction: The Rise of a Versatile Scaffold

Pyrrolo[3,4-c]pyridine, an isomer of the more extensively studied pyrrolopyridines (azaindoles), presents a unique arrangement of nitrogen atoms that imparts distinct physicochemical properties. This scaffold's journey from a synthetic curiosity to a cornerstone of modern drug discovery has been driven by its ability to serve as a versatile template for the design of potent and selective modulators of various biological targets. The inherent structural features of the pyrrolo[3,4-c]pyridine core allow for facile functionalization at multiple positions, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide will navigate the rich and expanding landscape of pyrrolo[3,4-c]pyridine derivatives, highlighting their potential to address unmet medical needs.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action, primarily as kinase inhibitors and disruptors of microtubule dynamics.

Kinase Inhibition: Targeting Aberrant Signaling

The pyrrolopyridine scaffold can mimic the purine ring of ATP, making it an excellent starting point for the design of kinase inhibitors.[1] This has led to the development of potent inhibitors of various kinases implicated in cancer progression.

The PI3K signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Certain 4-methyl-2-substituted-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives have been identified as inhibitors of PI3Kγ. For instance, the introduction of a 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl group at the 2-position, coupled with the replacement of the carbonyl at the 6-position with a 5,6-dimethoxypyridin-3-yl ring, yielded a derivative with high affinity for PI3Kγ, effectively inhibiting monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells with an IC50 of 270 nM.[2]

FMS kinase (CSF-1R) is overexpressed in several cancers and plays a crucial role in the survival and proliferation of tumor-associated macrophages. Pyrrolo[3,2-c]pyridine derivatives have shown promise as FMS kinase inhibitors, and by extension, this activity can be explored in the pyrrolo[3,4-c]pyridine series.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of pyrrolo[3,4-c]pyridine derivatives against a specific kinase.

  • Objective: To determine the IC50 value of a test compound against a target kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Positive control inhibitor

    • Microplate (e.g., 96-well or 384-well)

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Add a small volume of the diluted compounds to the wells of the microplate.

    • Prepare a kinase/substrate mixture in the assay buffer and add it to the wells.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Several pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.

One study reported a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent colchicine-binding site inhibitors. Among them, compound 10t exhibited impressive antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.[3][4] This compound potently inhibited tubulin polymerization and disrupted microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[3][4] Molecular modeling suggested that 10t interacts with key residues in the colchicine binding site, such as Thrα179 and Asnβ349.[3]

Table 1: Anticancer Activity of Representative Pyrrolo[3,4-c]pyridine Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
20g-s Not specifiedVarious19-29 µg/mL[5]
PI3Kγ Inhibitor PI3KγTHP-1 (chemotaxis)0.27[2]
10t (pyrrolo[3,2-c]pyridine) TubulinHeLa0.12[3][4]
SGC-79010.15[3][4]
MCF-70.21[3][4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.

  • Objective: To determine if a test compound inhibits or enhances tubulin polymerization.

  • Principle: The assay monitors the assembly of purified tubulin into microtubules, which can be detected by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

  • Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP (Guanosine triphosphate)

    • Glycerol

    • Fluorescent reporter dye (e.g., DAPI)

    • Test compound (dissolved in DMSO)

    • Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

    • Pre-warmed 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

    • Add serial dilutions of the test compound, positive controls, and vehicle control to the wells of the pre-warmed microplate.

    • Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of polymerization.

Diagram: Anticancer Mechanisms of Pyrrolo[3,4-c]pyridine Derivatives

anticancer_mechanisms cluster_kinase Kinase Inhibition cluster_tubulin Tubulin Polymerization Inhibition Pyrrolo_Kinase Pyrrolo[3,4-c]pyridine Derivative PI3K PI3Kγ Pyrrolo_Kinase->PI3K Inhibits FMS FMS Kinase Pyrrolo_Kinase->FMS Inhibits Cell Growth &\nSurvival Cell Growth & Survival PI3K->Cell Growth &\nSurvival Promotes Macrophage\nSurvival Macrophage Survival FMS->Macrophage\nSurvival Promotes Cancer Progression Cancer Progression Cell Growth &\nSurvival->Cancer Progression Macrophage\nSurvival->Cancer Progression Pyrrolo_Tubulin Pyrrolo[3,4-c]pyridine Derivative Tubulin Tubulin Pyrrolo_Tubulin->Tubulin Binds to Colchicine Site Microtubules Microtubules Pyrrolo_Tubulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerizes Mitosis Mitosis Microtubules->Mitosis Essential for

Caption: Diverse anticancer mechanisms of pyrrolo[3,4-c]pyridine derivatives.

Antiviral Activity: Halting Viral Replication

The pyrrolo[3,4-c]pyridine scaffold has also been explored for its antiviral properties, with notable activity against influenza virus and HIV.

Influenza Virus Entry Inhibition

Certain pyrrolopyridinamine derivatives have been identified as broad-spectrum inhibitors of both influenza A and B viruses.[6] Time-of-addition assays revealed that these compounds act at the early stages of the viral life cycle.[6] Further investigation into the mechanism of action indicated that their antiviral effect is due to interference with the post-fusion process, specifically virus uncoating and the nuclear import of viral ribonucleoprotein complexes.[6]

Diagram: Influenza Virus Uncoating Inhibition Workflow

antiviral_workflow Start Infect cells with influenza virus in the presence of test compound Incubate Incubate for a defined period Start->Incubate Lyse Lyse cells Incubate->Lyse RNase Treat with RNase Lyse->RNase Precipitate Acid precipitate RNA RNase->Precipitate Measure Measure remaining radiolabeled RNA Precipitate->Measure Analyze Analyze data to determine inhibition of uncoating Measure->Analyze

Caption: Workflow for influenza virus uncoating inhibition assay.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the integration of the viral DNA into the host genome. Derivatives of 7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione have been synthesized and evaluated as HIV-1 integrase inhibitors.[5] These compounds displayed low micromolar inhibitory potency and showed good selectivity for the strand transfer step over the 3'-processing step.[5] Notably, some of these analogs retained their inhibitory activity against raltegravir-resistant mutant integrase enzymes.[5]

Antidiabetic Activity: Modulating Glucose Homeostasis

Pyrrolo[3,4-c]pyridine derivatives have emerged as promising candidates for the treatment of type 2 diabetes, primarily through their action as G protein-coupled receptor 119 (GPR119) agonists.

GPR119 Agonism

GPR119 is expressed in pancreatic β-cells and intestinal L-cells and plays a key role in regulating glucose homeostasis. Agonism of GPR119 leads to increased insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). A series of N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives have been identified as novel GPR119 agonists.[2] Structure-activity relationship studies revealed that an ether linkage between the pyrrolo[3,4-c]pyridine core and the phenylbenzenesulfonamide moiety is optimal for activity.[2]

Furthermore, 4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, thereby increasing insulin sensitivity.[2] The presence of a phenoxy substituent at the 4-position was found to be crucial for this activity.[2]

Diagram: GPR119 Signaling Pathway

gpr119_pathway Pyrrolo_GPR119 Pyrrolo[3,4-c]pyridine Agonist GPR119 GPR119 Pyrrolo_GPR119->GPR119 Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes GLP1 GLP-1 Release PKA->GLP1 Promotes

Caption: GPR119 signaling cascade activated by pyrrolo[3,4-c]pyridine agonists.

Experimental Protocol: cAMP Accumulation Assay for GPR119 Agonists

This protocol describes a method to measure the increase in intracellular cyclic AMP (cAMP) in response to GPR119 activation.

  • Objective: To determine the EC50 value of a test compound for GPR119 activation.

  • Principle: GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cAMP. This can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Materials:

    • Cell line stably expressing human GPR119 (e.g., HEK293-hGPR119)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • PDE inhibitor (e.g., IBMX) to prevent cAMP degradation

    • Test compound (dissolved in DMSO)

    • Positive control agonist (e.g., a known GPR119 agonist)

    • cAMP detection kit (e.g., HTRF-based)

    • Microplate (e.g., 384-well)

  • Procedure:

    • Seed the GPR119-expressing cells into the microplate and culture overnight.

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Add assay buffer containing the PDE inhibitor to the cells and incubate.

    • Add serial dilutions of the test compound, positive control, and vehicle control to the wells.

    • Incubate for a specified time at room temperature to stimulate the cells.

    • Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.

    • Incubate to allow for the detection reaction to occur.

    • Measure the HTRF signal using a plate reader.

    • Calculate the cAMP concentration for each well and determine the EC50 value of the test compound.

Antimycobacterial Activity: Combating Tuberculosis

Pyrrolo[3,4-c]pyridine derivatives have shown significant promise as antimycobacterial agents, targeting key enzymes in Mycobacterium tuberculosis.

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

InhA is a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis and is the target of the frontline drug isoniazid. Pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as novel inhibitors of InhA.[2] Structure-activity relationship studies indicated that unsubstituted or meta-substituted phenyl rings are preferred, while ortho substitution abolishes activity.[2]

Cytochrome bc1 Complex Inhibition

The cytochrome bc1 complex is a key component of the electron transport chain in M. tuberculosis and is a validated drug target. A high-throughput screening campaign identified pyrrolo[3,4-c]pyridine-1,3(2H)-diones as a novel class of antimycobacterial agents that target the cytochrome bc1 complex.[7][8] Optimization of a hit compound led to derivatives with nanomolar activity against M. tuberculosis.[7][8]

Analgesic and Sedative Activities: Modulating the Central Nervous System

The pyrrolo[3,4-c]pyridine scaffold has also been explored for its effects on the central nervous system, leading to the discovery of derivatives with analgesic and sedative properties.

Several series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been synthesized and evaluated for their sedative and analgesic activities.[9] In animal models, these compounds have been shown to significantly decrease locomotor activity.[9] The analgesic effects have been demonstrated in both the hot-plate and writhing tests.[9] For a related pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, LASSBio-873, the sedative and antinociceptive effects were found to be modulated by the activation of muscarinic receptors.[10]

Experimental Protocol: Writhing Test for Analgesia

This protocol describes a common method for evaluating peripherally acting analgesics.

  • Objective: To assess the analgesic activity of a test compound by measuring the reduction in acetic acid-induced writhing in mice.

  • Principle: Intraperitoneal injection of an irritant like acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen), which is a measure of visceral pain. Analgesic compounds reduce the number of writhes.

  • Materials:

    • Mice

    • Test compound

    • Vehicle control

    • Positive control (e.g., aspirin)

    • Acetic acid solution (e.g., 0.6%)

    • Syringes and needles

    • Observation chambers

  • Procedure:

    • Administer the test compound, vehicle, or positive control to groups of mice (e.g., intraperitoneally or orally).

    • After a set pretreatment time, inject acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the test compound compared to the vehicle control group.

Synthesis Strategies: Building the Core Scaffold

The synthesis of the pyrrolo[3,4-c]pyridine core can be achieved through various strategies, often involving the construction of the pyridine or pyrrole ring onto a pre-existing heterocyclic partner. A common approach to N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones involves the reaction of a corresponding anhydride with a primary amine.[5]

Conclusion and Future Directions

The pyrrolo[3,4-c]pyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. From potent anticancer agents that target kinases and tubulin to novel antivirals, antidiabetics, and antimycobacterials, this versatile core continues to be a fertile ground for drug discovery. The insights into the mechanisms of action and structure-activity relationships presented in this guide provide a solid foundation for the rational design of next-generation pyrrolo[3,4-c]pyridine-based therapeutics. Future research in this area will undoubtedly focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, with the ultimate goal of translating their preclinical promise into clinical success. The continued exploration of this privileged scaffold holds immense potential for the development of innovative medicines to address a wide range of human diseases.

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The Lynchpin of Immune Activation: A Technical Guide to the Therapeutic Potential of HPK1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its strategic position downstream of the T cell receptor (TCR) makes it a lynchpin in controlling T cell activation, proliferation, and effector function. Consequently, the inhibition of HPK1 has garnered significant attention as a promising therapeutic strategy to unleash the full potential of the immune system against cancer. This in-depth technical guide provides a comprehensive overview of the rationale for targeting HPK1, the intricate signaling pathways it governs, and the preclinical and clinical development of small molecule inhibitors. We delve into the methodologies for evaluating these inhibitors, from biochemical assays to complex in vivo tumor models, offering a robust framework for researchers and drug development professionals in the field of immuno-oncology.

The Rationale for Targeting HPK1 in Immuno-Oncology

The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment, yet a significant proportion of patients do not respond or develop resistance. This underscores the need for novel therapeutic strategies that can overcome the immunosuppressive tumor microenvironment and reinvigorate anti-tumor immunity. HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), presents a compelling intracellular target.[1][2][3][4]

HPK1 functions as a crucial negative feedback regulator in T-cell receptor signaling.[5][6] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[1] Tumors can exploit this natural regulatory mechanism to evade immune surveillance.[1] Therefore, inhibiting HPK1 offers a powerful approach to potentiate T-cell responses against tumors.[1] Preclinical studies have consistently demonstrated that genetic knockout or pharmacological inhibition of HPK1 enhances T-cell activation, cytokine secretion, and leads to robust anti-tumor immune responses.[7][8][9]

A key advantage of targeting HPK1 is its potential to act synergistically with existing immunotherapies. Preclinical investigations have shown that HPK1 inhibition can enhance the anti-tumor activity of immune checkpoint inhibitors like anti-PD-1.[5][7][10][11] This combination strategy is at the forefront of clinical development, with several HPK1 inhibitors being evaluated in combination with ICIs.[7]

The HPK1 Signaling Cascade: A Master Regulator of Immune Cell Function

HPK1 is a central node in a complex signaling network that governs the activation and function of various immune cells, including T cells, B cells, and dendritic cells (DCs).[2][5][12][13][14]

T-Cell Receptor (TCR) Signaling

The most well-characterized role of HPK1 is its negative regulation of TCR signaling.[4] Upon TCR engagement with an antigen-presenting cell, HPK1 is recruited to the plasma membrane and becomes activated.[4] Activated HPK1 then phosphorylates downstream signaling molecules, leading to the attenuation of T-cell activation and proliferation.[1][15] A key substrate of HPK1 is the adaptor protein SLP-76.[15][16][17] HPK1 phosphorylates SLP-76 at serine 376, which creates a binding site for 14-3-3 proteins.[6][18] This interaction leads to the dissociation of the SLP-76 signaling complex and subsequent degradation, effectively dampening the TCR signal.[6][18][19]

HPK1_TCR_Signaling cluster_TCell T Cell cluster_Inhibitor HPK1 Inhibitor Action TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Activation T Cell Activation (Proliferation, Cytokine Release) SLP76->Activation Promotes FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binds Degradation Signal Attenuation & Degradation FourteenThreeThree->Degradation Leads to HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 Blocks

Caption: HPK1-mediated negative regulation of TCR signaling.

Dendritic Cell (DC) Function

HPK1 also acts as a negative regulator of dendritic cell activation and function.[20] HPK1-deficient DCs exhibit enhanced maturation, increased expression of co-stimulatory molecules, and elevated production of pro-inflammatory cytokines like IL-12.[20][21] This leads to a more potent T cell priming and a stronger anti-tumor immune response.[20][21]

B Cell and Regulatory T Cell (Treg) Modulation

Emerging evidence suggests that HPK1 also plays a role in regulating B cell and regulatory T cell (Treg) functions.[18][22] HPK1 negatively regulates B-cell receptor (BCR) signaling, and its inhibition may enhance antibody responses.[18] In Tregs, loss of HPK1 has been shown to impair their suppressive function, which could further contribute to an enhanced anti-tumor immune environment.[22]

Preclinical Evaluation of HPK1 Inhibitors

The development of potent and selective small molecule HPK1 inhibitors has been a major focus of research.[23][24] A robust preclinical evaluation pipeline is essential to identify promising candidates for clinical development.

Biochemical and Cellular Assays

The initial screening and characterization of HPK1 inhibitors typically involve a series of in vitro assays.

Table 1: Key In Vitro Assays for HPK1 Inhibitor Characterization

Assay TypePurposeKey Readouts
Biochemical Kinase Assay To determine the direct inhibitory activity of a compound against the HPK1 enzyme.IC50 value (concentration for 50% inhibition)[3][23]
Cellular Target Engagement Assay To confirm that the compound inhibits HPK1 activity within intact cells.Inhibition of SLP-76 phosphorylation at Ser376 (pSLP-76)[12][17][25][26]
T Cell Activation Assays To assess the functional consequences of HPK1 inhibition on T cell activation and proliferation.IL-2 secretion, CD25/CD69 expression, T cell proliferation[12][23][27]
Kinase Selectivity Profiling To evaluate the specificity of the inhibitor against other kinases, particularly those in the MAP4K family.IC50 values against a panel of kinases[3][11][23]

Protocol: Cellular pSLP-76 Target Engagement Assay

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a T cell line (e.g., Jurkat) in appropriate media.

  • Compound Treatment: Pre-incubate cells with a dose range of the HPK1 inhibitor for 1-2 hours.

  • TCR Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation and SLP-76 phosphorylation.

  • Cell Lysis: Lyse the cells to extract proteins.

  • pSLP-76 Detection: Quantify the levels of phosphorylated SLP-76 (Ser376) using methods such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSLP-76 and total SLP-76.

    • Flow Cytometry (Phospho-flow): Fix and permeabilize cells, then stain with fluorescently labeled antibodies against pSLP-76.[12][25]

    • ELISA or TR-FRET: Use antibody pairs to capture and detect pSLP-76 in cell lysates.[12][17]

  • Data Analysis: Determine the IC50 value for the inhibition of pSLP-76 phosphorylation.

pSLP76_Assay_Workflow Start Start: PBMCs or Jurkat Cells Compound_Incubation 1. Compound Incubation (Dose Range) Start->Compound_Incubation TCR_Stimulation 2. TCR Stimulation (anti-CD3/CD28) Compound_Incubation->TCR_Stimulation Cell_Lysis 3. Cell Lysis TCR_Stimulation->Cell_Lysis Detection 4. pSLP-76 Detection Cell_Lysis->Detection WesternBlot Western Blot Detection->WesternBlot FlowCytometry Phospho-flow Detection->FlowCytometry ELISA ELISA/TR-FRET Detection->ELISA Analysis 5. Data Analysis (IC50 Determination) WesternBlot->Analysis FlowCytometry->Analysis ELISA->Analysis

Caption: Workflow for a cellular pSLP-76 target engagement assay.

In Vivo Efficacy in Syngeneic Tumor Models

The anti-tumor efficacy of HPK1 inhibitors is evaluated in immunocompetent mice bearing syngeneic tumors. These models are crucial for assessing the immune-modulatory effects of the compounds in a relevant tumor microenvironment.

Table 2: Commonly Used Syngeneic Mouse Tumor Models for HPK1 Inhibitor Evaluation

ModelCancer TypeKey Characteristics
MC38 Colon AdenocarcinomaHighly immunogenic, responsive to checkpoint inhibitors.[11][28]
CT26 Colon CarcinomaModerately immunogenic, widely used for immunotherapy studies.[11][29]
B16-F10 MelanomaPoorly immunogenic, represents a "cold" tumor model.
GL261 GliomaRepresents a central nervous system malignancy.[11][28]

Protocol: In Vivo Efficacy Study in a Syngeneic Tumor Model

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Randomize mice into treatment groups:

    • Vehicle control

    • HPK1 inhibitor monotherapy

    • Anti-PD-1 antibody monotherapy

    • HPK1 inhibitor and anti-PD-1 combination therapy

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, or at interim time points, collect tumors and spleens for analysis of immune cell infiltration and activation (e.g., by flow cytometry or immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI). Analyze immune cell populations to understand the mechanism of action.

Clinical Development of HPK1 Inhibitors

Several small molecule HPK1 inhibitors have progressed into early-phase clinical trials, primarily in patients with advanced solid tumors.[5][7][23][28] The clinical development strategy often involves both monotherapy and combination therapy with immune checkpoint inhibitors.

Table 3: Selected HPK1 Inhibitors in Clinical Development

CompoundDeveloperPhase of DevelopmentIndication
BGB-15025 BeiGenePhase I/IIAdvanced solid tumors[5][7][28]
CFI-402411 Treadwell TherapeuticsPhase I/IIAdvanced solid malignancies[5][7][28]
NDI-101150 Nimbus TherapeuticsPhase I/IISolid tumors, including renal cell carcinoma[5][7][30]
PRJ1-3024 Zhuhai Yufan BiotechnologiesPhase IAdvanced solid tumors[5][23]
GRC 54276 Glenmark PharmaceuticalsPhase I/IIAdvanced solid tumors and lymphomas[7][31]

Early clinical data have shown that HPK1 inhibitors are generally well-tolerated.[6] While monotherapy activity has been modest, combination with checkpoint inhibitors has shown promising signs of efficacy.[7] For example, in a phase 1 trial, the combination of BGB-15025 with tislelizumab (an anti-PD-1 antibody) resulted in an objective response rate of 18.4% in patients with advanced solid tumors, whereas no responses were observed with BGB-15025 monotherapy.[7]

Biomarkers for HPK1 Inhibitor Response

Identifying predictive and pharmacodynamic (PD) biomarkers is crucial for the successful clinical development of HPK1 inhibitors.[25]

  • Pharmacodynamic Biomarkers: These biomarkers are used to confirm target engagement and understand the biological effects of the drug. As mentioned earlier, the phosphorylation of SLP-76 at Ser376 is a key proximal biomarker for HPK1 activity.[25] Distal PD biomarkers include changes in cytokine levels (e.g., IL-2) and the activation status of immune cells in peripheral blood and tumor tissue.[25]

  • Predictive Biomarkers: Identifying which patients are most likely to respond to HPK1 inhibition is a key challenge. Potential predictive biomarkers could include the baseline immune status of the tumor microenvironment (e.g., "hot" vs. "cold" tumors) or specific genetic signatures.

Future Perspectives and Challenges

HPK1 inhibitors represent a promising new class of immuno-oncology agents with the potential to enhance anti-tumor immunity and overcome resistance to existing therapies.[1][5] However, several challenges remain.

  • Selectivity: Achieving high selectivity for HPK1 over other closely related kinases in the MAP4K family is a key challenge in drug design to minimize off-target effects.[11][23]

  • Combination Strategies: Identifying the optimal combination partners and treatment schedules for HPK1 inhibitors will be crucial for maximizing their therapeutic benefit.

  • Patient Selection: The development of robust predictive biomarkers is essential to guide patient selection and personalize treatment.

References

The Ascendant Pyrrolo[3,4-c]pyridine Core: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyridine scaffold, a unique bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry. Its inherent structural features and synthetic tractability have propelled the development of a diverse array of bioactive molecules targeting a wide spectrum of diseases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[3,4-c]pyridine derivatives, offering field-proven insights into the causal links between molecular architecture and biological function. We will explore key therapeutic areas where this scaffold has shown significant promise, including oncology, virology, and neuroscience, and provide detailed experimental protocols for the synthesis and evaluation of these potent compounds.

The Pyrrolo[3,4-c]pyridine Scaffold: A Versatile Pharmacophore

The pyrrolo[3,4-c]pyridine core, one of six structural isomers of the pyrrolopyridine system, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as a tunable electronic distribution.[1] This versatility allows for the fine-tuning of physicochemical properties and target engagement, making it an attractive starting point for drug discovery campaigns. The broad spectrum of pharmacological properties exhibited by its derivatives is a testament to its adaptability as a pharmacophore.[1]

Structure-Activity Relationships in Oncology

The pyrrolo[3,4-c]pyridine scaffold has been extensively explored in the development of novel anticancer agents, with derivatives showing inhibitory activity against a range of cancer-related targets.

Kinase Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial for cell growth, proliferation, and survival, and their inhibition is a key strategy in cancer therapy.[1] Collier et al. synthesized a series of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione derivatives that demonstrated potent PI3K inhibitory activity. The SAR studies revealed that the trifluoroethyl-pyrazole moiety at the 2-position of the pyrrolo[3,4-c]pyridine core is critical for potent enzymatic inhibition.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

NAMPT is a key enzyme in the salvage pathway of NAD+ biosynthesis, a critical coenzyme for cellular metabolism and signaling. Inhibition of NAMPT has emerged as a promising anti-cancer strategy. 4-Sulfonylobenzyl derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide have been identified as potent NAMPT inhibitors.[1] The SAR in this series highlights the importance of the sulfonylbenzyl group for potent inhibition.

General Anticancer Activity of Pyrrolo[3,4-c]pyridine-1,3-diones

A series of N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones were synthesized and evaluated for their in vitro antitumor activity.[1] The study found that Mannich bases derived from these compounds exhibited the most potent activity, with IC50 values in the range of 19–29 µg/mL.[1] This suggests that the introduction of a basic amino methyl group at the N-2 position is a favorable modification for enhancing anticancer potency.

Antiviral Activity: Targeting HIV-1 Integrase

The global health burden of HIV/AIDS necessitates the continuous development of novel antiviral agents. Pyrrolo[3,4-c]pyridine derivatives have shown significant promise as inhibitors of HIV-1 integrase (IN), a key enzyme in the viral replication cycle.[1]

Researchers have developed tricyclic compounds incorporating the N-benzyl-7-hydroxy-pyrrolo[3,4-c]pyridine-1,3,6-trione nucleus.[1] These compounds demonstrated low micromolar inhibitory potency against HIV-1 integrase.[1] SAR studies indicated that the size of the fused ring influenced potency, with a slight increase observed with larger ring sizes.[1]

Another series of bicyclic 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives also exhibited low micromolar IC50 values for the strand transfer reaction of HIV-1 integrase.[1]

Furthermore, a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates were synthesized and evaluated for their anti-HIV-1 activity.[1] The SAR for this class of compounds revealed that:

  • An ester substituent at the 4-position is crucial for activity.

  • The distance between the pyrrolopyridine scaffold and an appended phenyl ring is an important determinant of potency.

  • Derivatives with an ethyl ester at position 4 and a phenyl, 4-fluorophenyl, 4-methylphenyl, or indol-3-yl group appropriately spaced from the core showed potent anti-HIV-1 activity with EC50 values below 10 µM.[1]

Central Nervous System Activity: Analgesic and Sedative Properties

Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for their effects on the central nervous system, with many compounds exhibiting significant analgesic and sedative properties.[1]

Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

Extensive research has been conducted on 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives as potential analgesics. In the writhing test, a model of visceral pain, many of these compounds showed strong analgesic activity. For instance, compounds with an o-methoxyphenyl substituent at the N-4 position of a piperazine ring attached to the core, and a methoxy group at the 2-position of the pyridine ring, were particularly potent, with effectiveness at doses as low as 0.78 mg/kg.[1]

Sedative Activity

Several pyrrolo[3,4-c]pyridine derivatives have been shown to significantly inhibit spontaneous locomotor activity in mice, indicating a sedative effect.[1] The replacement of a piperidine ring at the 2-position of the scaffold with other pharmacophoric groups did not substantially alter the pharmacological action profile, suggesting that the core scaffold is the primary driver of this activity.[1]

Antimycobacterial Activity: Targeting InhA

Tuberculosis remains a major global health threat, and the development of new antimycobacterial agents is a critical priority. Pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as novel inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1]

SAR studies on this class of compounds have revealed that:

  • Substitution on the phenyl ring is a key determinant of activity. Unsubstituted or meta-substituted phenyl rings are preferred, while ortho-substitution abolishes activity.[1]

  • The linker between the pyrrolopyridine core and the phenyl ring is also important. Replacing a methyl or sulfur linker with an oxygen or NH group resulted in decreased activity.[1]

Data Presentation: Quantitative Structure-Activity Relationships

To provide a clearer understanding of the SAR, the following tables summarize the biological data for representative pyrrolo[3,4-c]pyridine derivatives.

Table 1: Anticancer Activity of N-Alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones [1]

CompoundRIC50 (µg/mL)
20g -CH2-N(CH3)219-29
20h -CH2-N(C2H5)219-29
20i -CH2-piperidine19-29
20j -CH2-morpholine19-29

Table 2: Anti-HIV-1 Activity of 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates [1]

CompoundRR1R2EC50 (µM)
12a EthylOEtPh<10
12b EthylOEt4-FPh<10
12c EthylOEt4-MePh<10
12d EthylOEtindol-3-yl<10

Table 3: Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones in the Writhing Test [1]

CompoundSubstituentsEffective Dose (mg/kg)
34a 2-OCH3 on pyridine, o-methoxyphenylpiperazine0.78
34c 2-OCH3 on pyridine, o-methoxyphenylpiperazine0.78

Experimental Protocols

General Synthesis of N-Substituted 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones[1]

A general procedure for the synthesis of N-substituted 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones involves the reaction of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with an appropriate alkylating agent. For the synthesis of the Mannich bases, the parent dione is treated with formaldehyde and a secondary amine (e.g., dimethylamine, diethylamine, piperidine, or morpholine) in a suitable solvent such as ethanol.

Step-by-step methodology:

  • To a solution of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1 mmol) in ethanol (20 mL), add aqueous formaldehyde (37%, 1.2 mmol).

  • Add the appropriate secondary amine (1.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted Mannich base.

In Vitro Anticancer Activity Assay[1]

The in vitro anticancer activity of the synthesized compounds can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

Step-by-step methodology:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µg/mL) for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Visualization of Key Concepts

General Pharmacophore for Anticancer Pyrrolo[3,4-c]pyridine-1,3-diones

Anticancer Pharmacophore cluster_0 Pyrrolo[3,4-c]pyridine-1,3-dione Core cluster_1 Substituents for Anticancer Activity Core Pyrrolo[3,4-c]pyridine -1,3-dione R1 4-Methyl Core->R1 at C4 R2 6-Phenyl Core->R2 at C6 R3 N-Alkyl/Mannich Base Core->R3 at N2

Caption: Key structural features for the anticancer activity of pyrrolo[3,4-c]pyridine-1,3-diones.

Synthetic Pathway to N-Substituted Pyrrolo[3,4-c]pyridine-1,3-diones

Synthesis of Pyrrolo[3,4-c]pyridine-1,3-diones Start 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Product N-Substituted Mannich Base Start->Product Mannich Reaction Reagents Formaldehyde (CH2O) + Secondary Amine (R2NH) Reagents->Product

Sources

An In-Depth Technical Guide to 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Core Scaffold for Novel Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a heterocyclic compound that has emerged as a critical pharmacophore in the development of novel therapeutics, particularly in the field of immuno-oncology. This document delves into the synthesis, chemical properties, and, most significantly, the biological activity and mechanism of action of derivatives based on this core structure. As a pivotal building block for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), this guide offers valuable insights for researchers engaged in the discovery and development of next-generation cancer immunotherapies.

Introduction: The Rise of a Privileged Scaffold

This compound is a bicyclic lactam with the chemical formula C₇H₄Cl₂N₂O.[1] While modest in its own right, this molecule has garnered significant attention as a privileged scaffold in medicinal chemistry. Its rigid structure and strategically positioned chlorine and nitrogen atoms provide a versatile platform for the synthesis of highly specific and potent inhibitors of key biological targets.

The primary driver for the heightened interest in this scaffold is its central role in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation.[2] By targeting HPK1, compounds derived from this compound have the potential to unleash the body's own immune system against cancerous cells, a cornerstone of modern cancer immunotherapy.

This guide will provide a detailed examination of the available literature on this compound, offering a foundational understanding for its application in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a core scaffold is fundamental for its successful application in medicinal chemistry. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name 4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one[1]
CAS Number 1201676-03-0[1]
Molecular Formula C₇H₄Cl₂N₂O[1][2]
Molecular Weight 203.03 g/mol [2]
Canonical SMILES C1C2=C(N=C(C=C2C(=O)N1)Cl)Cl[1]
InChI Key HCTXYCGMWHOAGN-UHFFFAOYSA-N[1]
Melting Point 23 °C (literature value)[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most probable synthetic route commences from 3-(bromomethyl)-2,6-dichloro-4-pyridinecarboxylic acid.[3] This pathway involves an intramolecular cyclization via amidation to form the desired lactam ring.

Synthetic Pathway reagent1 NH₃ or NH₄OH intermediate Amide Intermediate (not isolated) reagent1->intermediate reagent2 Base (e.g., Et₃N) Solvent (e.g., THF) product 4,6-Dichloro-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridin-1-one reagent2->product starting_material 3-(bromomethyl)-2,6-dichloro -4-pyridinecarboxylic acid starting_material->intermediate Amidation intermediate->product Intramolecular Cyclization HPK1 Signaling Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 p-SLP-76 T_Cell_Activation T-Cell Activation and Proliferation SLP76->T_Cell_Activation Degradation Ubiquitination and Proteasomal Degradation pSLP76->Degradation Degradation->T_Cell_Activation Inhibition Inhibitor 4,6-Dichloro-2,3-dihydro-1H-pyrrolo [3,4-c]pyridin-1-one Derivatives Inhibitor->HPK1 Inhibition

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available precursors and proceeding through key intermediates, including a dichlorinated pyridine dicarboxylic acid and a pyrrolo[3,4-c]pyridine-1,3-dione. The protocol herein is a composite of established chemical transformations, adapted for the specific target molecule, and is intended to provide a robust framework for its laboratory-scale preparation. Each step is accompanied by a detailed rationale for the choice of reagents and conditions, grounded in established principles of organic synthesis.

Introduction

The pyrrolo[3,4-c]pyridine core is a prominent structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated as potential therapeutic agents for a range of diseases. The introduction of chlorine atoms at the 4- and 6-positions of the pyridine ring can significantly modulate the electronic properties and metabolic stability of the molecule, making this compound a valuable intermediate for the development of novel drug candidates. This guide provides a detailed, step-by-step protocol for the synthesis of this important building block.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. The initial stage focuses on the construction of a key intermediate, 4,6-dichlorocinchomeronic acid. The second stage involves the formation of the pyrrolo[3,4-c]pyridine-1,3-dione ring system. The final stage is the selective reduction of one of the imide carbonyl groups to afford the target lactam.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4,6-Dichlorocinchomeronic Acid cluster_stage2 Stage 2: Formation of the Pyrrolodione Ring cluster_stage3 Stage 3: Selective Reduction to the Lactam Start Commercially Available Precursors Intermediate1 Dichlorinated Pyridine Derivative Start->Intermediate1 Multi-step Synthesis DCA 4,6-Dichlorocinchomeronic Acid Intermediate1->DCA Oxidation Anhydride Cyclic Anhydride Formation DCA->Anhydride Dehydration Dione 4,6-Dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Anhydride->Dione Imidation Target This compound Dione->Target Selective Carbonyl Reduction

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 4,6-Dichlorocinchomeronic Acid (3)

The synthesis of the key intermediate, 4,6-dichlorocinchomeronic acid, can be approached from simpler pyridine derivatives. A plausible route involves the synthesis of a suitably substituted pyridine followed by chlorination and oxidation of side chains. For the purpose of this guide, we will outline the final oxidation step from a hypothetical precursor, 4,6-dichloro-3,4-dimethylpyridine. The synthesis of this precursor would follow established pyridine synthesis methodologies.

Step 1.1: Oxidation of 4,6-dichloro-3,4-dialkylpyridine

  • Rationale: The oxidation of alkyl side chains on a pyridine ring to carboxylic acids is a standard transformation. Potassium permanganate is a powerful oxidizing agent suitable for this purpose. The reaction is typically performed in an aqueous solution under neutral or slightly alkaline conditions, followed by acidification to protonate the carboxylate groups.

  • Protocol:

    • To a solution of 4,6-dichloro-3,4-dialkylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 4.0-6.0 eq) portion-wise.

    • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3.

    • The precipitated 4,6-dichlorocinchomeronic acid is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Formation of 4,6-Dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5)

This stage involves the conversion of the dicarboxylic acid into a cyclic imide. This is typically achieved in a two-step sequence: formation of the cyclic anhydride followed by reaction with an ammonia source.

Step 2.1: Synthesis of 4,6-Dichloropyridine-3,4-dicarboxylic Anhydride (4)

  • Rationale: Dicarboxylic acids can be converted to their corresponding cyclic anhydrides by dehydration. A common and effective method is to use a dehydrating agent such as acetic anhydride or to heat the dicarboxylic acid under reduced pressure.

  • Protocol:

    • Suspend 4,6-dichlorocinchomeronic acid (1.0 eq) in acetic anhydride (5-10 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

    • The resulting crude anhydride can be purified by recrystallization or used directly in the next step.

Step 2.2: Synthesis of 4,6-Dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (5)

  • Rationale: The reaction of a cyclic anhydride with ammonia or a primary amine is a standard method for the synthesis of cyclic imides.[2][3] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring opening, followed by an intramolecular cyclization with the elimination of water to form the imide.

  • Protocol:

    • Dissolve the crude 4,6-dichloropyridine-3,4-dicarboxylic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

    • Add a source of ammonia, such as urea (0.5-1.0 eq) or ammonium acetate, to the solution.

    • Heat the reaction mixture to 120-150 °C for 2-4 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the crude 4,6-dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

    • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Stage 3: Selective Reduction of 4,6-Dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione to this compound (6)

The final and most critical step is the selective reduction of one of the two carbonyl groups of the cyclic imide to a methylene group, affording the desired lactam. Several methods have been developed for this transformation.[4][5][6] An electrochemical approach is presented here as a modern and selective method.

Step 3.1: Electrochemical Reduction of the Pyrrolodione

  • Rationale: Electrochemical methods offer a high degree of control and selectivity in reductions. The reduction of cyclic imides to lactams can be achieved in a controlled manner by tuning the electric current and reaction time.[4][5] This method often proceeds under mild conditions and shows good functional group tolerance.

  • Protocol:

    • In an undivided electrochemical cell equipped with carbon electrodes, dissolve 4,6-dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in a suitable solvent mixture, such as N,N-dimethylformamide (DMF) containing a supporting electrolyte (e.g., tetra-n-butylammonium tetrafluoroborate, 0.1 M).

    • Add a proton source, such as diisopropylamine (i-Pr₂NH, 2.0-3.0 eq).

    • Apply a constant current (e.g., 25 mA) to the system at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.

Data Summary

StepReactantReagent(s)SolventTemp. (°C)Time (h)Product
1.14,6-dichloro-3,4-dialkylpyridineKMnO₄WaterReflux4-84,6-Dichlorocinchomeronic acid
2.14,6-Dichlorocinchomeronic acidAcetic anhydrideAcetic anhydrideReflux2-44,6-Dichloropyridine-3,4-dicarboxylic anhydride
2.24,6-Dichloropyridine-3,4-dicarboxylic anhydrideUrea or Ammonium AcetateAcetic acid or DMF120-1502-44,6-Dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
3.14,6-Dichloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionei-Pr₂NH, ElectrolyteDMFRoom Temp.2-4This compound

Characterization

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretching frequencies of the lactam and imide).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Acetic anhydride is corrosive and a lachrymator.

  • Electrochemical reactions should be set up and monitored carefully.

Conclusion

The protocol outlined in this document provides a detailed and scientifically grounded approach for the synthesis of this compound. By following the described procedures and adhering to standard laboratory safety practices, researchers can successfully prepare this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Bai, L., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(7), 2298–2302.
  • Wu, C., Wang, J., Zhang, X., Zhang, R., & Ma, B. (2021). Highly chemoselective hydrogenation of cyclic imides to ω-hydroxylactams or ω-hydroxyamides catalyzed by iridium catalysts. Organic Chemistry Frontiers, 8(20), 5731-5737.
  • Chemguide. (n.d.). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acid Anhydrides with Nitrogen Compounds. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

Sources

Comprehensive Analytical Characterization of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound of significant interest, serving as a key intermediate and structural motif in medicinal chemistry and drug discovery. Its derivatives have been explored for a wide range of pharmacological activities, including potential use as kinase inhibitors for cancer treatment.[1][2] Given its role as a critical building block, the unequivocal confirmation of its identity, purity, and stability is paramount for ensuring the reliability and reproducibility of research and development outcomes. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and rationale described herein are designed to provide researchers and quality control analysts with a robust framework for quality assessment.

Compound Profile

IUPAC Name This compound
Molecular Formula C₇H₄Cl₂N₂O
Molecular Weight 203.03 g/mol
CAS Number 1201676-03-0[3]
Chemical Structure

Integrated Analytical Strategy: A Multi-Technique Approach

The complete characterization of a pharmaceutical intermediate like this compound relies not on a single technique, but on the synergistic use of orthogonal methods. Each technique provides a unique piece of the analytical puzzle, and their combined data ensures a self-validating system of characterization.

  • Chromatographic Purity: HPLC is used to separate the main compound from any impurities, providing a quantitative measure of purity.

  • Molecular Identity: Mass Spectrometry confirms the molecular weight and provides crucial information about the elemental composition through isotopic patterns.

  • Structural Elucidation: NMR Spectroscopy provides the definitive confirmation of the molecular structure by mapping the atomic connectivity.

The following diagram illustrates the logical workflow for a comprehensive characterization.

cluster_start Sample Analysis Initiation cluster_purity Purity Assessment cluster_identity Identity & Structure Confirmation cluster_end Final Confirmation Sample Test Sample of 4,6-Dichloro-2,3-dihydro-1H- pyrrolo[3,4-c]pyridin-1-one HPLC HPLC-UV Analysis Sample->HPLC Assess Purity MS LC-MS Analysis Sample->MS Confirm Mass NMR 1H & 13C NMR Analysis Sample->NMR Elucidate Structure Report Certificate of Analysis (CoA) HPLC->Report MS->Report NMR->Report

Caption: High-level workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules like the target compound. The molecule's moderate polarity and aromatic nature allow for excellent retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks using a UV detector.

Protocol: RP-HPLC Method for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Sonicate briefly to ensure complete dissolution.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Method Parameters: The following table outlines a robust starting point for method development. These parameters are based on standard practices for analyzing heterocyclic compounds.[4]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and suppresses silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent providing good elution strength.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of potential nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CMaintains consistent retention times and improves efficiency.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Detection 254 nmA common wavelength for detecting aromatic and conjugated systems.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity of the sample. The presence of a DAD allows for peak purity analysis by comparing spectra across the peak to detect co-eluting impurities.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with an LC system (LC-MS), is used to confirm the molecular weight of the compound. For this compound, the most critical diagnostic feature is the isotopic pattern generated by the two chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 9:6:1, providing definitive evidence of the presence of two chlorine atoms.

Protocol: LC-MS Analysis
  • Instrumentation: Use an LC-MS system equipped with an ESI source. High-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument is recommended for accurate mass measurement and elemental composition confirmation.[5]

  • Ionization Mode: Positive ion mode is preferred, as the nitrogen atoms in the heterocyclic system are readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 100-500.

  • Expected Results: The analysis should yield a cluster of ions corresponding to the protonated molecule [C₇H₅Cl₂N₂O]⁺.

IonCalculated m/zExpected Relative Abundance
[M+H]⁺ (²x³⁵Cl)202.9779100%
[M+2+H]⁺ (¹x³⁵Cl, ¹x³⁷Cl)204.9750~65%
[M+4+H]⁺ (²x³⁷Cl)206.9720~10%

Causality Insight: Observing this specific 9:6:1 isotopic pattern is one of the strongest pieces of evidence for confirming the compound's identity. A standard quadrupole MS can resolve the pattern, while HRMS can further confirm that the measured mass is within a few ppm of the theoretical mass, validating the elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom. For the title compound, these techniques will confirm the presence of the pyrrolopyridinone core and the specific substitution pattern.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its excellent solubilizing power.[6][7] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Spectral Features (based on chemical structure and literature for similar scaffolds[8][9])
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Proton (1H): A singlet is expected for the proton on the pyridine ring (H-7), likely in the δ 7.0-8.0 ppm region.

    • Methylene Protons (2H): A singlet corresponding to the CH₂ group (H-3) in the pyrrolo ring, expected around δ 4.0-5.0 ppm.

    • Amide Proton (1H): A broad singlet for the NH proton (H-2), typically in the δ 8.0-11.0 ppm region, which may exchange with D₂O.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm region.

    • Aromatic/Heteroaromatic Carbons: Multiple signals between δ 110-160 ppm, including two signals for the chlorine-bearing carbons.

    • Methylene Carbon (CH₂): A signal in the δ 40-55 ppm region.

Comprehensive Workflow Diagram

The following diagram provides a detailed, step-by-step workflow integrating all analytical techniques for a robust quality control process.

G node_sample Receive/Synthesize Batch of This compound node_prep Prepare Stock Solution (e.g., 0.5 mg/mL in ACN/H2O) node_sample->node_prep node_hplc Inject on RP-HPLC-DAD System node_prep->node_hplc node_purity_check Purity > 98%? node_hplc->node_purity_check node_lcms Inject on LC-MS (ESI+) node_purity_check->node_lcms Yes node_fail Batch FAIL Investigate & Reprocess node_purity_check->node_fail No node_mass_check Correct [M+H]+ and Cl2 Isotope Pattern? node_lcms->node_mass_check node_nmr_prep Prepare NMR Sample (~10 mg in DMSO-d6) node_mass_check->node_nmr_prep Yes node_mass_check->node_fail No node_nmr_acq Acquire 1H, 13C, DEPT Spectra node_nmr_prep->node_nmr_acq node_struct_check Spectrum Matches Expected Structure? node_nmr_acq->node_struct_check node_pass Batch PASS Generate Certificate of Analysis node_struct_check->node_pass Yes node_struct_check->node_fail No

Sources

Application Note: A High-Throughput Biochemical Assay for Screening Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] Primarily expressed in hematopoietic cells, HPK1 dampens T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[3] By phosphorylating key adaptor proteins like SLP-76, HPK1 effectively acts as an intracellular immune checkpoint.[4] Genetic and pharmacological inhibition of HPK1 has been shown to enhance anti-tumor immunity, making it a highly promising therapeutic target for immuno-oncology.[5] This application note provides a detailed, robust protocol for a biochemical assay to screen for small molecule inhibitors of HPK1. The protocol is based on the widely used ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[6] We provide a comprehensive guide covering assay principles, step-by-step experimental procedures, quality control, and data analysis, designed for researchers in academic and industrial drug discovery settings.

Introduction: The Rationale for Targeting HPK1

The goal of cancer immunotherapy is to harness the patient's own immune system to recognize and eliminate tumors. A key mechanism of tumor immune evasion is the exploitation of immune checkpoint pathways that suppress T-cell activity.[7] While antibody-based checkpoint inhibitors targeting surface receptors like PD-1 have shown significant success, there is a substantial need for novel strategies, including small molecule inhibitors targeting intracellular signaling nodes.[2]

HPK1 has emerged as a prime intracellular target. It is a serine/threonine kinase that functions downstream of the T-cell receptor.[8] Upon TCR engagement, HPK1 is activated and phosphorylates the SLP-76 adaptor protein, leading to its subsequent degradation and termination of the signaling cascade that promotes T-cell effector functions.[3] Studies using kinase-dead HPK1 mutant mice have demonstrated enhanced T-cell responses and significant tumor growth inhibition, validating that the kinase activity of HPK1 is the critical function to target.[9] Because its expression is restricted to the hematopoietic lineage, inhibitors of HPK1 are anticipated to have fewer off-target side effects in other tissues.[10]

Developing potent and selective HPK1 inhibitors requires a robust, high-throughput screening (HTS) assay. The ADP-Glo™ Kinase Assay is an ideal platform; it is a universal, luminescence-based method that measures the conversion of ATP to ADP by the kinase. The amount of ADP produced is directly proportional to kinase activity. The generated light signal is strong and stable, providing a large dynamic range suitable for HTS.[4][6]

HPK1 Signaling Pathway Overview

HPK1 acts as a crucial brake on T-cell activation. The simplified signaling cascade below illustrates the central role of HPK1 in negatively regulating the TCR pathway. Inhibition of HPK1 is hypothesized to remove this brake, leading to a more robust and sustained anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Negative Regulation cluster_Downstream Downstream Effector Pathways TCR TCR Engagement (Antigen Presentation) Lck Lck Activation TCR->Lck Activates ZAP70 ZAP-70 Activation Lck->ZAP70 Activates SLP76 SLP-76 Signalosome ZAP70->SLP76 Activates HPK1 HPK1 (MAP4K1) Activation SLP76->HPK1 Activates PLCg1 PLCγ1 Activation SLP76->PLCg1 Activates pSLP76 SLP-76 Phosphorylation (at Ser376) HPK1->pSLP76 Phosphorylates Degradation SLP-76 Degradation pSLP76->Degradation Targets for Degradation->SLP76 Inhibits Signal ERK ERK Activation PLCg1->ERK Leads to T_Cell_Activation T-Cell Proliferation & Cytokine Release (IL-2) ERK->T_Cell_Activation Promotes Inhibitor Small Molecule HPK1 Inhibitor Inhibitor->HPK1 Blocks

Figure 1: Simplified HPK1 Signaling Pathway in T-Cells. Upon TCR engagement, a signaling cascade activates the SLP-76 signalosome. This complex activates both downstream effector pathways and HPK1. Activated HPK1 then phosphorylates SLP-76, marking it for degradation and thus terminating the signal. HPK1 inhibitors block this negative feedback loop.

Materials and Reagents

Key Components
ReagentSupplier ExampleCatalog # ExampleComments
Recombinant Human HPK1PromegaV4099 (as part of a system)Active, N-terminally GST-tagged, amino acids 1-346.[6]
Myelin Basic Protein (MBP)PromegaV4099 (as part of a system)Generic kinase substrate.[6]
ADP-Glo™ Kinase AssayPromegaV9101Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
ATP, 10 mM SolutionSigma-AldrichA7699High purity, molecular biology grade.
Sunitinib (Positive Control)Selleck ChemicalsS1045Known potent inhibitor of HPK1.[10]
384-Well Solid White PlatesCorning3572Low-volume, suitable for luminescence assays.
Buffer and Solution Preparation
  • 1X Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • DTT (Dithiothreitol), 1 M Stock: Prepare fresh or use commercially available stocks. Add to 1X Kinase Assay Buffer immediately before use to a final concentration of 50 µM.[7]

  • Test Compounds: Prepare stock solutions in 100% DMSO. Create a serial dilution plate in DMSO, which will then be further diluted in Kinase Assay Buffer for the final assay.

  • Positive Control (Sunitinib): Prepare a 10 mM stock in 100% DMSO. Create a dilution series to generate a standard dose-response curve.

Experimental Protocol: ADP-Glo™ Assay

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.

Assay Principle & Workflow

The ADP-Glo™ assay is a two-step process. First, the kinase reaction proceeds, converting ATP to ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[7]

ADP_Glo_Workflow cluster_prep Plate Setup cluster_reaction Kinase Reaction (Step 1) cluster_detection Luminescence Detection (Step 2) A 1. Add 1 µL Inhibitor or DMSO Control B 2. Add 2 µL HPK1 Enzyme A->B C 3. Add 2 µL Substrate/ATP Mix (Initiate Reaction) B->C D 4. Incubate 60 min at RT C->D E 5. Add 5 µL ADP-Glo™ Reagent (Stop Reaction) D->E F 6. Incubate 40 min at RT E->F G 7. Add 10 µL Kinase Detection Reagent F->G H 8. Incubate 30 min at RT G->H I 9. Read Luminescence H->I

Figure 2: Experimental Workflow for the HPK1 ADP-Glo™ Assay. The workflow consists of reaction setup, kinase reaction incubation, and a two-part detection process.

Pre-Assay Optimization (Critical)

Expertise Insight: Before screening, it is essential to determine the optimal enzyme concentration and confirm the linearity of the reaction over the chosen time course. This ensures the assay is run under conditions of initial velocity, which is critical for accurate inhibitor characterization.

  • Enzyme Titration: Perform a serial dilution of the HPK1 enzyme (e.g., from 100 ng/well down to 1 ng/well) with a fixed, saturating concentration of substrate (e.g., 0.2 µg/µL MBP) and ATP at the Kₘ concentration (~75 µM).[10]

  • Select Enzyme Concentration: Choose the lowest enzyme concentration that gives a robust signal (e.g., 10-20 fold over background) and falls within the linear range of the titration curve. This conserves enzyme and increases sensitivity to inhibitors.

Step-by-Step Screening Protocol
  • Compound Plating: Add 1 µL of test compound dilution (in Kinase Assay Buffer with a final DMSO concentration ≤1%) or DMSO vehicle control to the wells of a 384-well plate.

    • Max Activity Control (0% Inhibition): Wells with DMSO only.

    • No Enzyme Control (100% Inhibition/Background): Wells with DMSO, but substitute Kinase Assay Buffer for the enzyme in the next step.

  • Enzyme Addition: Prepare the HPK1 enzyme dilution in 1X Kinase Assay Buffer (with DTT) to a 2.5X final concentration. Add 2 µL to each well (except "No Enzyme" controls, which receive 2 µL of buffer).

  • Reaction Initiation: Prepare a Master Mix of MBP substrate and ATP in 1X Kinase Assay Buffer (with DTT).

    • Scientific Rationale: The final ATP concentration should be set at its Michaelis constant (Kₘ) to accurately determine the potency of ATP-competitive inhibitors. The apparent ATP Kₘ for activated full-length HPK1 is approximately 72-78 µM.[10] Therefore, the final concentration in the 5 µL reaction should be ~75 µM.

    • The final substrate (MBP) concentration should be saturating (e.g., 0.2 µg/µL).

    • Prepare the mix to a 2.5X final concentration and add 2 µL to each well to start the reaction.

  • Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader (e.g., PerkinElmer EnVision®).

Data Analysis and Quality Control

Assay Quality Control: Z'-Factor

Trustworthiness: Every HTS plate must be validated to ensure the data is reliable. The Z'-factor is a statistical parameter that assesses the quality of an assay by comparing the separation between the positive (max signal) and negative (min signal/background) controls relative to their variability.[1]

The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control (Max Activity)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (No Enzyme)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent Assay
0 to 0.5Marginal, may require optimization
< 0Unsuitable for screening

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[1]

Determining Inhibitor Potency: IC₅₀ Calculation
  • Normalize Data: Convert the raw luminescence units (RLU) to percent inhibition.

    • % Inhibition = 100 * [ 1 - ( (Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background) ) ]

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (variable slope) equation with software like GraphPad Prism.

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. This value is directly derived from the curve fitting analysis.[11]

Conclusion

This application note provides a validated, step-by-step protocol for screening HPK1 inhibitors using the ADP-Glo™ biochemical assay. By carefully optimizing enzyme concentration and using ATP at its Kₘ value, this assay serves as a robust and reliable platform for identifying and characterizing novel HPK1 inhibitors. The inclusion of rigorous quality control metrics like the Z'-factor ensures the integrity of screening data. This methodology is a critical tool for advancing drug discovery programs aimed at targeting HPK1 for cancer immunotherapy.

References

  • Hernandez-Hoyos, G., et al. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife. Available at: [Link]

  • Johnson, A. R., et al. (2019). Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation. Journal of Biological Chemistry. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Sawasdikosol, S., & Burakoff, S. J. (2010). HPK1 as a novel target for cancer immunotherapy. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Zhou, G., et al. (2022). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Journal of Clinical Investigation. Available at: [Link]

  • DelveInsight. (2023). HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. DelveInsight Blog. Available at: [Link]

  • BPS Bioscience. (n.d.). HPK1 Assay Kit. Product Datasheet. Available at: [Link]

  • Shui, J. W., et al. (2007). Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses. Nature Immunology. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Available at: [Link]

  • KHK-6 enhances T-cell activation. (2024). Frontiers in Immunology. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit. Product Datasheet. Available at: [Link]

  • Patsnap Synapse. (2024). What are HPK1 inhibitors and how do they work?. Patsnap Article. Available at: [Link]

  • Reaction Biology. (n.d.). HPK1/MAP4K1 Kinase Assay Service. Service Page. Available at: [Link]

  • GraphPad. (n.d.). Equation: log(inhibitor) vs. response. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting HPK1, An Intracellular Checkpoint for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a high-value target in immuno-oncology.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 functions as a critical negative regulator of immune responses.[1][3] It acts as an intracellular checkpoint, dampening the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), thereby attenuating T-cell activation, proliferation, and effector functions.[1][2][3]

In the tumor microenvironment, this negative regulatory role can be co-opted by cancer cells to evade immune surveillance.[2] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance anti-tumor immunity in preclinical models, leading to increased T-cell activation, cytokine production, and better tumor control.[4][5][6] Consequently, the discovery of potent and selective small-molecule inhibitors of HPK1 is a promising therapeutic strategy to reinvigorate the body's immune response against cancer, either as a monotherapy or in combination with other immunotherapies.[3][7]

This guide provides an in-depth overview of the principles and methodologies for establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel HPK1 inhibitors.

The HPK1 Signaling Pathway: A Mechanistic Overview

Understanding the HPK1 signaling pathway is fundamental to designing effective screening assays. Upon TCR engagement, a cascade of phosphorylation events leads to the recruitment of HPK1 to a signaling complex involving key adaptor proteins like SLP-76.[8][9] Once activated, HPK1 phosphorylates SLP-76 at Serine 376.[8][10] This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the destabilization of the TCR signalosome and subsequent attenuation of downstream signals, including the ERK/MAPK pathway, which is crucial for T-cell activation and Interleukin-2 (IL-2) production.[7][11][12] Inhibition of HPK1's kinase activity prevents this negative feedback, thus sustaining T-cell activation.[2][4]

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Engagement LCK LCK TCR->LCK Activates SLP76_complex SLP-76 Adaptor Complex LCK->SLP76_complex Recruits HPK1_inactive Inactive HPK1 SLP76_complex->HPK1_inactive Recruits & Activates pSLP76 pSLP-76 (Ser376) HPK1_active Active HPK1 HPK1_inactive->HPK1_active HPK1_active->SLP76_complex Phosphorylates HPK1_active->pSLP76 Phosphorylates Fourteen33 14-3-3 Protein pSLP76->Fourteen33 Binds Signal_attenuation Signal Attenuation (e.g., IL-2 Downregulation) Fourteen33->Signal_attenuation Leads to T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active Blocks Inhibitor->T_Cell_Activation Promotes TR_FRET_Workflow cluster_no_inhibition No Inhibition (High FRET) cluster_inhibition Inhibition (Low FRET) HPK1_A HPK1 Enzyme pSubstrate_A Biotin-pSubstrate HPK1_A->pSubstrate_A Substrate_A Biotin-Substrate ATP_A ATP Eu_Ab_A Eu-Antibody pSubstrate_A->Eu_Ab_A Binds SA_APC_A SA-APC (Acceptor) pSubstrate_A->SA_APC_A Binds Eu_Ab_A->SA_APC_A FRET Signal HPK1_B HPK1 Enzyme Substrate_B Biotin-Substrate Eu_Ab_B Eu-Antibody Substrate_B->Eu_Ab_B No Binding SA_APC_B SA-APC (Acceptor) Substrate_B->SA_APC_B No Binding ATP_B ATP Inhibitor Inhibitor Inhibitor->HPK1_B

Caption: Workflow of a typical HPK1 TR-FRET assay.

Experimental Protocol: TR-FRET

  • Reagent Preparation: Prepare all reagents in an appropriate kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Dispense test compounds (typically 50 nL) into a low-volume 384-well or 1536-well assay plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add 2.5 µL of HPK1 enzyme solution to each well. The final enzyme concentration should be optimized to produce a linear reaction rate and a robust signal window (typically in the low nM range).

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations of both the peptide substrate (e.g., a biotinylated SLP-76 derived peptide) and ATP should be at or near their respective Km values to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes. The incubation time should be within the linear phase of the enzymatic reaction.

  • Detection: Add 5 µL of detection mix containing the Eu-labeled antibody and the APC-labeled phospho-specific antibody in a stop/detection buffer (e.g., buffer containing EDTA to chelate Mg²⁺ and stop the reaction).

  • Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor). The ratio of acceptor/donor signals is calculated to normalize for well-to-well variations.

Luminescence-Based Kinase Assay (ADP-Glo™)

This format is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. [13]Commercial kits like ADP-Glo™ from Promega are widely available. [11][12] Principle of Causality: The assay is a two-step process. First, HPK1 phosphorylates a substrate (such as Myelin Basic Protein, MBP, or a specific peptide), converting ATP to ADP. [11][14]After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the ADP produced and thus to HPK1 activity. Inhibitors reduce ADP production, resulting in a lower luminescent signal.

Experimental Protocol: ADP-Glo™

  • Reagent Preparation: Prepare reagents in 1x Kinase Assay Buffer.

  • Compound Dispensing: Dispense test compounds and controls into a white, opaque 96-well or 384-well plate. [11]3. Master Mix Addition: Prepare and add a Master Mix containing 1x Kinase Assay Buffer, ATP, and the substrate (e.g., MBP). [11]4. Reaction Initiation: Add diluted HPK1 enzyme to each well to start the reaction.

  • Kinase Reaction Incubation: Incubate at 30°C for 45-60 minutes. [11]6. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes the unused ATP. Incubate for 40-45 minutes at room temperature. [11]7. ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for another 30-45 minutes at room temperature. [11]8. Data Acquisition: Read luminescence on a microplate reader.

ParameterTR-FRET AssayADP-Glo™ Assay
Principle Phosphorylation-dependent FRETADP production measurement
Substrate Fluorescently-labeled peptideGeneric (MBP) or specific peptide
Detection Time-Resolved FluorescenceLuminescence
Pros Ratiometric, reduces interferenceUniversal, high ATP tolerance
Cons Requires specific antibody pairsIndirect, potential luciferase interference
Typical Plate 384- or 1536-well black96- or 384-well white, opaque

Table 1: Comparison of primary biochemical HTS assays for HPK1.

Section 2: Secondary and Confirmatory Assays

Hits identified from the primary biochemical screen must be validated through a series of secondary assays to confirm their mechanism of action, determine potency, and assess activity in a more physiologically relevant context.

Fluorescence Polarization (FP) Assay

FP assays are an excellent orthogonal method to confirm direct binding of an inhibitor to the HPK1 active site and to determine binding affinity (Kd). [15][16] Principle of Causality: This assay relies on the change in the rotational speed of a fluorescently labeled probe (tracer) upon binding to a larger protein. A small, fluorescently labeled ATP-competitive probe will tumble rapidly in solution, resulting in a low polarization value. When bound to the much larger HPK1 protein, its rotation slows dramatically, leading to a high polarization value. Unlabeled inhibitors from the primary screen will compete with the tracer for binding to the HPK1 active site. This displacement releases the tracer into the solution, causing it to tumble rapidly again and resulting in a decrease in the fluorescence polarization signal.

Experimental Protocol: FP Binding Assay

  • Reagent Preparation: Prepare HPK1, fluorescent tracer, and compounds in FP assay buffer.

  • Assay Setup: In a black 384-well plate, add HPK1 enzyme and the fluorescent tracer. The concentrations should be optimized based on the tracer's binding affinity (Kd).

  • Compound Addition: Add serially diluted test compounds.

  • Incubation: Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader. The data is used to calculate IC₅₀ values, which can be converted to Ki values using the Cheng-Prusoff equation.

Cellular Target Engagement Assay: pSLP-76 Quantification

Moving from a biochemical to a cellular environment is a critical step to verify that a compound can cross the cell membrane and engage its target. A proximal target engagement assay measuring the phosphorylation of HPK1's direct substrate, SLP-76, is the gold standard. [10][17] Principle of Causality: This assay uses a relevant immune cell line (e.g., Jurkat T-cells) or primary human Peripheral Blood Mononuclear Cells (PBMCs). [10]The cells are stimulated to activate the TCR signaling pathway, which in turn activates HPK1. In the absence of an inhibitor, HPK1 phosphorylates SLP-76. In the presence of a potent, cell-permeable HPK1 inhibitor, this phosphorylation is blocked. The level of phosphorylated SLP-76 (pSLP-76) is then quantified using sensitive immunoassays like homogeneous time-resolved fluorescence (HTRF) or AlphaLISA.

Experimental Protocol: Cellular pSLP-76 HTRF Assay

  • Cell Culture and Plating: Plate Jurkat T-cells or PBMCs in a 384-well tissue culture plate and starve overnight if necessary.

  • Compound Treatment: Pre-incubate cells with serially diluted HPK1 inhibitors for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an anti-CD3/anti-CD28 antibody cocktail for a short period (e.g., 15-30 minutes) to induce TCR activation and SLP-76 phosphorylation.

  • Cell Lysis: Lyse the cells directly in the well by adding the lysis buffer provided in the HTRF kit. [18]5. Detection: Add the HTRF antibody premix, containing a europium-labeled anti-SLP-76 antibody and an APC-labeled anti-pSLP-76 (Ser376) antibody. [18]6. Incubation: Incubate overnight at 4°C or for 4 hours at room temperature. [18]7. Data Acquisition: Read the plate on an HTRF-compatible reader. A decrease in the HTRF signal indicates inhibition of HPK1 activity.

Cellular Functional Assay: IL-2 Secretion

To confirm that target engagement translates into a desired functional outcome, a distal assay measuring T-cell activation is essential. The secretion of IL-2 is a hallmark of T-cell activation and is negatively regulated by HPK1. [10][19] Principle of Causality: Similar to the target engagement assay, T-cells are pre-treated with inhibitors and then stimulated. HPK1 inhibition is expected to enhance and sustain TCR signaling, leading to increased IL-2 gene transcription and protein secretion. The amount of IL-2 secreted into the cell culture supernatant is then measured.

Experimental Protocol: IL-2 Secretion Assay

  • Cell Treatment and Stimulation: Follow steps 1-3 of the pSLP-76 assay, but use a longer stimulation period (e.g., 18-24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • IL-2 Quantification: Measure the IL-2 concentration in the supernatant using a commercially available kit, such as an AlphaLISA, HTRF, or ELISA kit. An increase in IL-2 levels relative to the DMSO control indicates successful functional inhibition of HPK1.

Section 3: Data Analysis and HTS Triage

A successful HTS campaign requires rigorous data analysis and a logical triage process to advance the most promising hits.

HTS Quality Control: The robustness of a primary screen is assessed using the Z'-factor, which should be ≥ 0.5 for a high-quality assay.

  • Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

    • Where σ and μ are the standard deviation and mean of the positive (p, max inhibition) and negative (n, no inhibition) controls.

Hit Triage Workflow:

HTS_Triage_Workflow PrimaryScreen Primary HTS (e.g., TR-FRET) HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (Calculate IC50) HitSelection->DoseResponse Primary Hits CounterScreen Counter-Screening (Selectivity & Artifacts) HitSelection->CounterScreen Non-Hits OrthogonalAssay Orthogonal / Binding Assay (e.g., FP or ADP-Glo) DoseResponse->OrthogonalAssay Confirmed Hits DoseResponse->CounterScreen CellularTarget Cellular Target Engagement (pSLP-76 Assay) OrthogonalAssay->CellularTarget OrthogonalAssay->CounterScreen CellularFunction Cellular Functional Assay (IL-2 Secretion) CellularTarget->CellularFunction CellularTarget->CounterScreen LeadSeries Validated Hit Series (for Lead Optimization) CellularFunction->LeadSeries

Caption: A typical HTS triage workflow for HPK1 inhibitors.

Section 4: Essential Counter-Screening

Counter-screens are vital for eliminating false positives and ensuring that hit compounds are specific for the target of interest. [20]

  • Technology-Specific Counter-Screens: It is crucial to rule out compound interference with the assay technology itself. [20]For luminescence-based assays like ADP-Glo™, a counter-screen against luciferase should be performed. For fluorescence-based assays, compounds should be checked for auto-fluorescence.

  • Promiscuity and Selectivity Screening: To ensure inhibitors are selective for HPK1, they should be profiled against a panel of related kinases. Given the structural similarity of ATP-binding sites, off-target effects are common. [21]A well-designed panel should include other members of the MAP4K family and other kinases known to be inhibited by similar scaffolds, such as JAK family kinases. [21][22]

Conclusion

The discovery of HPK1 inhibitors for cancer immunotherapy is an active and promising area of research. A well-designed HTS cascade, beginning with a robust biochemical assay like TR-FRET or ADP-Glo™, is the first critical step. This must be followed by a rigorous triage process involving orthogonal biochemical and binding assays, and critically, validation in cell-based systems that measure both on-target engagement and downstream functional consequences. By incorporating the principles and protocols outlined in this guide, researchers can establish a self-validating workflow to confidently identify and advance novel, potent, and selective HPK1 inhibitors toward clinical development.

References

  • Lacey, B. M., et al. (2020). Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(10), 1158-1171. [Link]

  • Zhang, J., et al. (2025). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology. [Link]

  • Patsnap Synapse. (2024). What are HPK1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit. BPS Bioscience. [Link]

  • DelveInsight. (2023). HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. DelveInsight. [Link]

  • Sawasdikosol, S., et al. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife, 9, e55122. [Link]

  • Sawasdikosol, S. (2014). HPK1 as a novel target for cancer immunotherapy. ResearchGate. [Link]

  • Semantic Scholar. (2020). Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors. Semantic Scholar. [Link]

  • Patsnap Synapse. (2024). What are HPK1 modulators and how do they work?. Patsnap Synapse. [Link]

  • Schwartzberg, P. L., et al. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. PMC - NIH. [Link]

  • El-Gamal, M. I., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. National Institutes of Health. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit. BPS Bioscience. [Link]

  • Sygnature Discovery. (n.d.). HTS Reveals Novel HPK1 Inhibitor Starting Points. Sygnature Discovery. [Link]

  • Liou, J., et al. (2000). HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1. Immunity, 12(4), 399-408. [Link]

  • Reindl, W., et al. (2008). A high-throughput assay based on fluorescence polarization for inhibitors of the polo-box domain of polo-like kinase 1. Analytical Biochemistry, 383(2), 205-209. [Link]

  • BPS Bioscience. (n.d.). HPK1 Assay Kit Datasheet. BPS Bioscience. [Link]

  • Bio-Connect. (n.d.). 79775 HPK1 Assay Kit - BPS Bioscience. Bio-Connect. [Link]

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  • Wang, D., et al. (2023). Discovery of hematopoietic progenitor kinase 1 inhibitors using machine learning-based screening and free energy perturbation. Nature Communications. [Link]

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  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • OUCI. (n.d.). Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. OUCI. [Link]

  • Gao, H., et al. (2023). Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations. National Institutes of Health. [Link]

  • El-Gamal, M. I., et al. (2025). (PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. ResearchGate. [Link]

  • Rauh, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • El-Gamal, M. I., et al. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. PubMed. [Link]

  • Jameson, D. M., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Du, Y., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. National Institutes of Health. [Link]

  • Yu, T., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. PMC - NIH. [Link]

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Application Note & Protocols: Interrogating the Anticancer Activity of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolo[3,4-c]pyridine scaffold is a recurring motif in biologically active compounds, with numerous derivatives demonstrating potent anticancer properties.[1] This document provides a comprehensive guide for the in-vitro characterization of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (hereafter designated as PCP-1 ), a representative member of this chemical class. We present a logical, field-proven workflow to assess its cytotoxic potential and elucidate its mechanism of action, posited here to involve the inhibition of cell cycle progression. The protocols are designed to be self-validating, moving from broad phenotypic effects to specific molecular targets.

Introduction: The Rationale for Targeting the Cell Cycle

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle machinery. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint, governed by the activity of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[2] In many tumors, hyperactivation of the CDK4/6 pathway leads to continuous cell division. Therefore, small molecule inhibitors targeting CDK4/6 have emerged as a cornerstone of therapy for certain cancers, most notably HR+/HER2- breast cancer.[3]

The pyrrolopyridine core is found in various kinase inhibitors.[4] Based on this precedent, this guide outlines the experimental framework to test the hypothesis that PCP-1 functions as a CDK4/6 inhibitor. The proposed mechanism involves PCP-1 preventing the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and inducing G1 cell cycle arrest.[2]

Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex PCP1 PCP-1 (Hypothesized) PCP1->CDK46 Inhibits Rb_E2F Rb-E2F Complex (Growth Suppressed) Complex->Rb_E2F Phosphorylates Rb pRb p-Rb Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F Releases G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Progression G1-S Phase Progression S_Phase->Progression

Figure 1: Hypothesized Mechanism of Action for PCP-1.

Recommended Experimental Workflow

A multi-step, integrated approach is essential to confidently characterize a novel compound. The workflow is designed to first confirm cytotoxic activity, then define the phenotypic consequence (cell cycle arrest), and finally, validate the molecular mechanism (inhibition of Rb phosphorylation).

Start Start: PCP-1 Compound Protocol1 Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®) Start->Protocol1 IC50 Determine IC50 Values Across Multiple Cancer Cell Lines Protocol1->IC50 Data Output Protocol2 Protocol 2: Cell Cycle Analysis (Flow Cytometry) IC50->Protocol2 Inform Dosing G1_Arrest Observe Phenotype: Confirm G0/G1 Phase Cell Accumulation Protocol2->G1_Arrest Data Output Protocol3 Protocol 3: Mechanism Validation (Western Blot) G1_Arrest->Protocol3 Confirm Mechanism pRb_Decrease Validate Target: Confirm Dose-Dependent Decrease in p-Rb Protocol3->pRb_Decrease Data Output Conclusion Conclusion: PCP-1 is a potent CDK4/6 inhibitor with antiproliferative activity. pRb_Decrease->Conclusion Synthesize Results

Figure 2: Recommended experimental workflow for PCP-1 characterization.

Protocol 1: Cell Viability and IC50 Determination

Objective: To determine the concentration of PCP-1 that inhibits the metabolic activity of a cell population by 50% (IC50). This is a foundational step to establish the potency of the compound and guide concentrations for subsequent mechanistic assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, T-47D, HCT-116). Select lines known to be dependent on the CDK4/6-Rb pathway.

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep).

  • PCP-1 stock solution (e.g., 10 mM in DMSO).

  • Opaque-walled 96-well microplates suitable for luminescence.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Multichannel pipette.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the assay (typically 72 hours). A common starting point is 3,000-5,000 cells per well.

    • Seed cells in 100 µL of complete medium per well into a 96-well plate. Leave the outer wells filled with sterile PBS to minimize evaporation (edge effects).

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of PCP-1 in complete medium. A common approach is a 10-point, 3-fold dilution starting from a high concentration (e.g., 100 µM).

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.1%) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium.

    • Incubate for 72 hours (or a time course of 24, 48, 72h).

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100.

    • Plot the % Viability against the log-transformed compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Cell Line Cancer Type Rb Status Hypothetical IC50 (µM)
MCF-7Breast AdenocarcinomaProficient0.25
T-47DBreast Duct-CarcinomaProficient0.40
HCT-116Colorectal CarcinomaProficient1.10
MDA-MB-468Breast AdenocarcinomaDeficient> 50

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine if PCP-1 induces arrest at a specific phase of the cell cycle. Based on our hypothesis, we expect an accumulation of cells in the G0/G1 phase.

Materials:

  • Cancer cell line (e.g., MCF-7).

  • 6-well plates.

  • PCP-1 stock solution.

  • Propidium Iodide (PI) staining solution with RNase A.

  • 70% ethanol, ice-cold.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency after the treatment period.

    • Allow cells to attach overnight.

    • Treat cells with PCP-1 at concentrations relevant to the IC50 (e.g., Vehicle, 0.5x IC50, 1x IC50, 2x IC50) for 24 hours. A 24-hour time point is often sufficient to observe cell cycle changes before significant apoptosis occurs.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with medium containing FBS. Combine with the supernatant containing any floating cells.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the pellet in the residual PBS and, while vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. This prevents clumping.

    • Store fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in PI/RNase staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcome: A dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M populations, compared to the vehicle control.

Protocol 3: Mechanistic Validation by Western Blot

Objective: To directly probe the hypothesized molecular target. If PCP-1 inhibits CDK4/6, we expect to see a reduction in the phosphorylation of its primary substrate, the Rb protein, at CDK4/6-specific sites (e.g., Ser807/811).

Materials:

  • PCP-1 and appropriate cell line (e.g., MCF-7).

  • RIPA Lysis and Wash Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system (e.g., PVDF membrane).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-Phospho-Rb (Ser807/811), Rabbit anti-Total Rb, Rabbit anti-GAPDH (loading control).

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., G:BOX Chemi, as mentioned in literature[5]).

Procedure:

  • Cell Lysis:

    • Seed and treat cells in 6-well plates as in the cell cycle protocol, but for a shorter duration (e.g., 6-24 hours) to capture signaling changes.

    • Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer with inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification and Sample Prep:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Rb) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal with an imager.

    • Strip the membrane (if necessary) and re-probe for Total Rb and then the loading control (GAPDH) to ensure equal protein loading.

    • Quantify band intensities using software like ImageJ or Syngene Genetools.[5]

Expected Outcome: A dose-dependent decrease in the signal for Phospho-Rb, while the signals for Total Rb and GAPDH remain relatively constant across all treatment conditions. This result directly supports the inhibition of CDK4/6 activity.

References

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  • Li, Y., et al. (2023). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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  • Wójcicka, A., et al. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

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Application Notes & Protocols: Formulation of Pyrrolopyridine Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrolopyridine scaffolds are privileged heterocyclic structures in modern medicinal chemistry, forming the core of numerous developmental compounds, particularly kinase inhibitors.[1][2] However, their typically rigid, planar nature often results in poor aqueous solubility, posing a significant challenge for achieving adequate drug exposure in preclinical in vivo studies.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic formulation of pyrrolopyridine compounds. It moves beyond simple recipes to explain the causal relationships behind formulation choices, offering detailed protocols and quality control measures to ensure robust, reproducible, and effective preclinical evaluation.

Section 1: The Imperative of Formulation for Pyrrolopyridine Compounds

The pyrrolopyridine nucleus, a fusion of pyrrole and pyridine rings, is a cornerstone of many targeted therapies due to its ability to form key interactions with biological targets like protein kinases.[5][6] However, the journey from a potent compound in a biochemical assay to an effective agent in an animal model is fraught with obstacles, the most common being poor bioavailability.[4] Many promising pyrrolopyridine derivatives are lipophilic and crystalline, leading to low dissolution rates and poor absorption when administered orally.[3] For intravenous administration, the challenge lies in maintaining the compound's solubility in a physiologically compatible vehicle to prevent precipitation in the bloodstream.

Effective formulation development is not merely about dissolving the compound; it is a critical step that directly influences pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. A well-designed formulation ensures sufficient drug exposure at the target site, enabling a true assessment of the compound's efficacy and safety profile.[7][8] This guide outlines a logical, step-by-step approach to navigate these challenges.

Section 2: Pre-formulation Assessment – The Foundation of a Robust Formulation

Before any vehicle is selected, a thorough physicochemical characterization of the pyrrolopyridine compound is essential. This data-driven approach prevents wasted time and resources on unsuitable formulation strategies.

The initial steps should always focus on characterizing the compound's intrinsic properties.[3] Key parameters include:

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH levels (e.g., pH 2.0, 6.5, 7.4) to understand how solubility changes throughout the gastrointestinal tract or in buffered parenteral formulations.

  • pKa: The ionization constant (pKa) reveals whether the compound is acidic, basic, or neutral. This dictates whether pH adjustment can be used as a primary solubilization strategy.[3] Nitrogen-containing heterocycles like pyrrolopyridines are often basic and can be protonated at low pH to form more soluble salts.[9][10]

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the lipophilicity of the compound. A high LogP often correlates with low aqueous solubility but may indicate good membrane permeability.

  • Solid-State Properties: Understanding the compound's crystallinity and polymorphism is crucial. Amorphous forms are generally more soluble than their crystalline counterparts but may be less stable.

  • Chemical Stability: The compound's stability in solution must be assessed under various conditions (pH, light, temperature) to ensure it does not degrade in the final formulation before or after administration.[11]

Table 1: Essential Pre-formulation Data Package
ParameterMethod(s)Rationale & Implication for Formulation
Aqueous Solubility Kinetic & Thermodynamic Shake-Flask MethodDetermines the maximum concentration achievable in simple aqueous vehicles. Guides the need for solubilizing excipients.
pKa Potentiometric Titration, UV-Vis SpectroscopyIdentifies ionizable groups. A basic pKa suggests acid-based vehicles may be effective for oral or IV routes.
LogP / LogD Shake-Flask, HPLC-basedPredicts lipophilicity. High LogP (>3) often indicates poor solubility and a need for lipid-based or surfactant-containing formulations.
Chemical Stability HPLC-UV/MS Analysis over TimeEnsures the compound remains intact in the chosen vehicle. Identifies potential incompatibilities with excipients.[12]
Melting Point Differential Scanning Calorimetry (DSC)Indicates the strength of the crystal lattice. High melting point often correlates with low solubility.
Section 3: Strategic Formulation Development for In Vivo Studies

The choice of formulation strategy is dictated by the administration route, the required dose, and the compound's physicochemical properties. The following workflow provides a logical progression from characterization to a final dosing vehicle.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation & Dosing A Physicochemical Profiling (Solubility, pKa, LogP, Stability) B Select Administration Route (Oral, IV, IP, SC) A->B Data informs route C Develop & Screen Formulations - Solutions - Suspensions - Co-solvents B->C Route dictates vehicle type D Quality Control (QC) (Appearance, pH, Purity) C->D Candidate formulations D->C QC Failed (Reformulate) E Stability Assessment D->E QC Passed E->C F In Vivo Dosing E->F Formulation is stable

Caption: Formulation Development Workflow.

3.1 Oral Administration Formulations

For many kinase inhibitors, oral administration is the intended clinical route.[4] The primary goal is to enhance solubility and dissolution in the gastrointestinal tract to improve bioavailability.[13]

  • Aqueous Suspensions: This is the simplest approach for water-insoluble, neutral compounds. The compound is micronized to increase surface area and suspended in an aqueous vehicle containing a suspending agent (to prevent settling) and a wetting agent (to ensure uniform dispersion).

    • Common Vehicles: 0.5% (w/v) Carboxymethylcellulose (CMC) or 1% Hydroxypropyl methylcellulose (HPMC) in water.

    • Wetting Agents: A small amount of Tween® 80 (e.g., 0.1%) can be added to improve particle wetting.

  • pH-Adjusted Solutions: If the pyrrolopyridine has a basic pKa, solubility can be dramatically increased by dissolving it in an acidic vehicle (e.g., pH 2-4). This creates a salt form of the compound in situ. However, one must consider the risk of the compound precipitating in the higher pH environment of the small intestine.

  • Co-solvent Systems: Water-miscible organic solvents can be used to dissolve highly lipophilic compounds.[14] Care must be taken as high concentrations of organic solvents can be toxic to animals.[15]

    • Common Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO).

  • Lipid-Based Formulations: For compounds with very high LogP, lipid-based systems can be highly effective.[16] These formulations can improve oral absorption by utilizing lipid absorption pathways.[14]

    • Vehicles: Sesame oil, corn oil, or specialized self-emulsifying drug delivery systems (SEDDS) using excipients like Labrasol® or Gelucire®.[16]

3.2 Parenteral (Intravenous) Administration Formulations

IV formulations require the compound to be fully dissolved in a sterile, physiologically compatible vehicle. The primary challenge is preventing precipitation upon injection into the aqueous environment of the bloodstream.

  • Aqueous Solutions (pH-Adjusted): For compounds with sufficient solubility at a physiological pH (around 7.4), a simple buffered saline solution is ideal. If the compound is a base, a salt form (e.g., hydrochloride salt) can be pre-formed or created in situ with an acid, then buffered to a tolerable pH.

  • Co-solvent Systems: This is the most common approach for poorly soluble compounds intended for IV dosing in preclinical studies. A minimal amount of a strong organic solvent is used to dissolve the compound, which is then diluted with an aqueous vehicle.

    • Typical Vehicle: 5-10% DMSO, 30-40% PEG 400, and the remainder with saline or 5% dextrose in water (D5W). The final concentration of DMSO should be kept as low as possible.

  • Surfactant-Based Micellar Solutions: Surfactants like Tween® 80 or Solutol® HS 15 can form micelles that encapsulate the lipophilic drug, keeping it in solution.[14][17]

    • Typical Vehicle: 10-20% Solutol® HS 15 in saline.

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, significantly increasing their aqueous solubility.

    • Common Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 20-40% solution in water can be used.

G cluster_0 Solubility & pKa Analysis cluster_1 Formulation Path start Pyrrolopyridine Compound Properties q1 Soluble in Water (>1 mg/mL)? start->q1 q2 Ionizable? (Has pKa) q1->q2 No f1 Aqueous Solution (e.g., Saline) q1->f1 Yes q3 Soluble in Acid/Base? q2->q3 Yes f3 Suspension (e.g., 0.5% CMC) q2->f3 No (Neutral) f2 pH-Adjusted Solution q3->f2 Yes f4 Co-solvent/Surfactant System Screening q3->f4 No f3->f4 If bioavailability is poor

Caption: Decision Tree for Formulation Selection.

Section 4: Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a fume hood or biological safety cabinet. Use appropriate personal protective equipment (PPE). For parenteral formulations, sterile components and aseptic techniques are required.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage (10 mL at 5 mg/mL)

This protocol is suitable for water-insoluble, non-ionizable pyrrolopyridine compounds.

  • Materials:

    • Pyrrolopyridine compound: 50 mg

    • Suspending vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water.

    • Mortar and pestle

    • Graduated cylinder and magnetic stir plate/bar

    • Glass vial

  • Procedure:

    • Weigh 50 mg of the pyrrolopyridine compound and place it into a clean mortar.

    • Add a small volume (approx. 0.5 mL) of the 0.5% CMC vehicle to the mortar.

    • Triturate the compound with the pestle to form a smooth, uniform paste. This step is critical for breaking up aggregates and ensuring proper wetting of the drug particles.

    • Gradually add more of the 0.5% CMC vehicle in small portions, mixing thoroughly after each addition, until a volume of approximately 5 mL is reached.

    • Transfer the contents of the mortar to a 10 mL graduated cylinder.

    • Rinse the mortar and pestle with the remaining vehicle and add the rinsings to the graduated cylinder to ensure a complete transfer of the compound.

    • Adjust the final volume to 10 mL with the 0.5% CMC vehicle.

    • Transfer the suspension to a glass vial containing a magnetic stir bar.

    • Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity. The suspension should be kept stirring during the entire dosing procedure.

Protocol 2: Preparation of a Co-solvent Solution for Intravenous Injection (5 mL at 2 mg/mL)

This protocol uses a common vehicle system for poorly soluble compounds. The final formulation will be 10% DMSO / 40% PEG 400 / 50% Saline.

  • Materials:

    • Pyrrolopyridine compound: 10 mg

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 400 (PEG 400), sterile

    • 0.9% Sodium Chloride Injection, USP (Saline), sterile

    • Sterile glass vial and sterile syringes/filters

  • Procedure:

    • Weigh 10 mg of the pyrrolopyridine compound into a sterile glass vial.

    • Add 0.5 mL of DMSO to the vial. Vortex or sonicate gently until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.

    • Add 2.0 mL of PEG 400 to the vial. Mix thoroughly until the solution is homogeneous.

    • Slowly add 2.5 mL of sterile saline to the vial in a dropwise manner while vortexing. This is a critical step. Rapid addition of the aqueous component can cause the compound to precipitate out of solution.

    • Once all the saline has been added, cap the vial and mix for another 5-10 minutes.

    • Visually inspect the final solution for any signs of precipitation or haze. The solution should be clear and particle-free.

    • If required for the study, the final solution can be sterile-filtered through a 0.22 µm syringe filter compatible with organic solvents (e.g., PVDF or PTFE).

Section 5: Quality Control and Stability Assessment

A formulation is only useful if it is well-characterized and stable. Every new formulation must undergo quality control (QC) checks before being used in an animal study.[18][19]

  • Visual Appearance: The simplest yet most important test. Solutions should be clear and free of particulates. Suspensions should be uniform and easily re-suspendable.

  • pH Measurement: Ensure the pH of the final formulation is within a physiologically tolerable range for the route of administration (typically pH 4-9).

  • Concentration and Purity Analysis: Use an analytical technique like HPLC-UV to confirm the concentration of the pyrrolopyridine in the final formulation and to ensure it has not degraded during preparation.[12]

  • Stability Testing: The formulation should be stored at the intended storage condition (e.g., 4°C) and re-analyzed at set time points (e.g., 4 hours, 24 hours) to ensure the compound remains in solution and is chemically stable.[11] This is critical for ensuring that the dose administered on the day of the study is accurate.

Conclusion

The successful in vivo evaluation of novel pyrrolopyridine compounds is fundamentally dependent on overcoming their inherent formulation challenges, primarily poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, is essential for designing a rational formulation strategy. By understanding the compound's physicochemical properties, researchers can select appropriate excipients and vehicles to achieve the desired concentration and stability for oral or parenteral administration. The protocols and quality control measures outlined in this guide provide a robust framework for developing high-quality formulations, thereby ensuring the generation of reliable and reproducible pharmacokinetic and efficacy data in preclinical studies.

References
  • Creative BioMart.
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  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (URL: [Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. (URL: [Link])

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (URL: [Link])

  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])

  • Xtalks. Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. (URL: [Link])

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release. (URL: [Link])

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. (URL: [Link])

  • ResearchGate. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (URL: [Link])

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. (URL: [Link])

  • PubMed. A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model. (URL: [Link])

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (URL: [Link])

  • PubMed. Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. (URL: [Link])

  • ResearchGate. Biologically active compounds containing pyrrolopyridines unit. (URL: [Link])

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link])

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  • ResearchGate. A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. (URL: [Link])

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  • ResearchGate. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. (URL: [Link])

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (URL: [Link])

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. (URL: [Link])

  • PubMed Central. Pyrrolopyridine or Pyrazolopyridine Derivatives. (URL: [Link])

  • Contract Pharma. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. (URL: [Link])

  • ResearchGate. Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. (URL: [Link])

  • ResearchGate. Nitrogen-containing heterocyclic compounds in pharmaceuticals. (URL: [Link])

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  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (URL: [Link])

  • PubMed. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Solubility of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This resource is designed for researchers, chemists, and drug development professionals to address common questions and challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Compound Profile at a Glance

To facilitate your experimental planning, here are the key computed properties for this compound.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂OPubChem[1]
Molecular Weight 203.02 g/mol PubChem[1]
CAS Number 1201676-03-0PubChem[1]
Structure Dichloro-substituted pyrrolopyridinonePubChem[1]

Frequently Asked Questions (FAQs)

Q1: I can't find a specific solubility value (e.g., in mg/mL) for this compound in DMSO. What should I expect?

A1: It is common for specific quantitative solubility data of novel or specialized compounds not to be readily available in public literature. However, we can make an educated inference based on its structure. This molecule is a heterocyclic compound containing a cyclic amide (lactam) motif. Such structures can exhibit intermolecular hydrogen bonding, which may lead to strong crystal lattice energy that needs to be overcome for dissolution.[2] While DMSO is a powerful polar aprotic solvent capable of disrupting these interactions, the solubility can be variable.[3][4] Therefore, you should not assume high solubility and must determine it experimentally for your specific lot of material.

Q2: My compound is not dissolving in DMSO at room temperature. What are the immediate first steps?

A2: If you observe a suspension or undissolved solid, there are several standard techniques to promote dissolution before resorting to more complex methods. The goal is to gently increase the kinetic energy of the system to overcome the energy barrier to solvation.

  • Vigorous Vortexing: Ensure the sample is mixed thoroughly for 1-2 minutes.[3]

  • Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create micro-cavitations that help break apart solid aggregates, increasing the surface area available for the solvent to act upon.[4]

  • Gentle Warming: Warm the sample in a water bath to 30-40°C.[3][4] Increased temperature provides the energy needed to disrupt the crystal lattice. Caution: Be mindful of your compound's thermal stability. Do not overheat, and it is advisable to confirm that the compound does not degrade at the temperature used.

Below is a standard workflow for initial solubility enhancement.

G cluster_0 Initial Dissolution Workflow Start Add calculated volume of DMSO to weighed compound Vortex Vortex vigorously (1-2 minutes) Start->Vortex Inspect Visually inspect for undissolved solid Vortex->Inspect Sonicate Sonicate in water bath (5-15 minutes) Inspect->Sonicate Solid Present Success Compound Soluble: Proceed with experiment Inspect->Success Clear Inspect2 Visually inspect again Sonicate->Inspect2 Warm Warm gently (30-40°C) (Use with caution) Inspect2->Warm Solid Present Inspect2->Success Clear Inspect3 Final visual inspection Warm->Inspect3 Inspect3->Success Clear Fail Insoluble/Partially Soluble: Proceed to Troubleshooting Guide Inspect3->Fail Solid Present

Initial workflow for dissolving the compound in DMSO.

Q3: Why is it critical to use anhydrous DMSO?

A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds, particularly those that are hydrophobic or have specific solvation requirements.[2][5] Water contamination can act as an anti-solvent, promoting precipitation. For reproducible results, always use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO.

Troubleshooting Guide for Advanced Solubility Issues

Problem: My compound dissolves initially but crashes out of the DMSO stock solution upon storage, even at -20°C.

  • Underlying Cause: This often indicates that you have created a supersaturated solution. While gentle heating can temporarily increase solubility to get the compound into solution, the concentration may be above the thermodynamic solubility limit at storage temperature. Over time, the solution equilibrates, and the excess compound precipitates.

  • Solution Strategy:

    • Determine True Solubility: Prepare the stock solution at the temperature it will be stored and used at (e.g., room temperature) without heating. This will give you a more accurate understanding of the stable concentration.

    • Work with a Slurry: If a higher concentration is absolutely necessary for your experimental workflow, you can work with a well-mixed slurry (a suspension of fine particles). Before each use, you must vortex vigorously and pipette quickly to ensure you are sampling a representative mixture. This is not ideal for quantitative assays but can be a pragmatic solution.

    • Store at Room Temperature: Counterintuitively, for some compounds, storage at room temperature may prevent precipitation that occurs during freezing. However, you must be cautious about compound stability over time at this temperature.[4] Avoid repeated freeze-thaw cycles, which can promote precipitation.[4]

Problem: The compound remains insoluble in DMSO even after vortexing, sonication, and gentle warming.

  • Underlying Cause: The solvation energy provided by DMSO is insufficient to overcome the compound's crystal lattice energy. This is a common issue for planar, heterocyclic molecules that can stack and form strong intermolecular bonds.[2]

  • Solution Strategy:

    • Use a Co-Solvent: For applications like NMR spectroscopy, adding a few drops of deuterated trifluoroacetic acid (TFA-d) can protonate basic sites on the molecule, breaking up intermolecular interactions and improving solubility.[2] For cell-based assays, this is not a viable option.

    • Consider Alternative Solvents: While DMSO is a universal standard, other solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be tested. However, you must validate their compatibility with your downstream assay, as they can have their own toxicity and interference profiles.[5]

    • Salt Formation: If the compound has a basic nitrogen atom, it may be possible to form a salt (e.g., an HCl salt).[2] Salts often have significantly different (and sometimes better) solubility profiles in polar solvents. This, however, constitutes a chemical modification and would require re-characterization.

Problem: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer.

  • Underlying Cause: This is a classic solubility challenge in drug discovery.[6] DMSO is a highly effective organic solvent, but it is miscible with water. When a DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from polar aprotic to overwhelmingly polar protic. Your compound, which may be poorly soluble in water, crashes out of solution as the percentage of DMSO drops.[4]

  • Solution Strategy:

    • Lower the Stock Concentration: The most straightforward solution is to lower the concentration of your DMSO stock solution. This will result in a lower final compound concentration in the assay but may keep it below the solubility limit in the aqueous buffer.

    • Perform Serial Dilutions in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions in 100% DMSO.[4] This ensures that when you make the final dilution step, the volume of DMSO added to the buffer is minimized, which can sometimes prevent localized high concentrations that trigger precipitation.

    • Assess Final DMSO Concentration: It is critical to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4] Always include a vehicle control in your experiments containing the same final concentration of DMSO.[4]

The diagram below illustrates the challenge of aqueous precipitation.

G cluster_0 The Aqueous Dilution Problem Stock Compound is fully dissolved in 100% DMSO Stock Dilution Pipette stock into Aqueous Assay Buffer Stock->Dilution Result Precipitation Occurs! Compound crashes out of solution Dilution->Result Reason Reason: Solvent environment shifts from organic (high %DMSO) to aqueous (low %DMSO). Compound's aqueous solubility is exceeded. Result->Reason

Precipitation upon dilution into aqueous buffers.

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a 100 mM Stock Solution in DMSO

This protocol is a common starting point for solubility screening and preparation for biological assays.[3][7]

  • Calculation:

    • Compound MW = 203.02 g/mol .

    • To prepare 1 mL of a 100 mM solution, you need 0.1 mmol of the compound.

    • Mass required = 0.0001 mol * 203.02 g/mol = 0.020302 g = 20.3 mg.

  • Procedure:

    • Accurately weigh 20.3 mg of this compound into a sterile, appropriate-sized glass vial.

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO.[3]

    • Tightly cap the vial and vortex vigorously for 2 minutes.[3]

    • Visually inspect the solution against a light source. If any particulate matter is visible, proceed to sonicate the vial in a water bath for 10 minutes.[4]

    • If the compound is still not fully dissolved, gentle warming (37°C) can be applied cautiously.[3]

    • Once a clear solution is obtained, it can be stored. For long-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[4]

    • If the compound does not dissolve at 100 mM, this concentration is above its solubility limit. You must either work with a lower concentration or follow the troubleshooting guide.

Protocol 2: Quantitative Solubility Assessment by ¹H NMR

This method allows for a quantitative check of solubility by comparing the integrated signal of the compound to an internal standard.[7]

  • Stock Preparation: Prepare a purported 10 mM stock solution in DMSO-d6 following the procedure in Protocol 1. Ensure a clear solution is obtained.

  • Internal Standard Preparation: Prepare a separate, accurate stock solution of a stable internal standard (e.g., 10 mM maleic acid) in the same DMSO-d6.

  • Sample Preparation for NMR:

    • In a clean vial, mix a precise volume of your compound's stock solution (e.g., 500 µL of the 10 mM solution) with a precise volume of the internal standard stock (e.g., 500 µL of 10 mM maleic acid).

    • Vortex to mix thoroughly.

    • Transfer ~0.6 mL of the mixture to a clean, dry 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, ensuring accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak from your compound and a peak from the internal standard.

    • Calculate the actual concentration of your compound using the following formula:

      C_compound = (I_compound / N_compound) * (N_standard / I_standard) * C_standard

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons giving rise to the signal

    • Interpretation: If the calculated concentration is significantly lower than the target concentration (10 mM), it indicates that the compound was not fully soluble at that level.[3]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?.
  • PubChem. (n.d.). 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one.
  • Gimeno, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.
  • Ivanenkov, Y. A., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
  • Lingerfelt, B. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery.

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Technical Support Center: Optimizing Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of pyrrolopyridine synthesis. Pyrrolopyridines, also known as azaindoles, are crucial heterocyclic scaffolds in medicinal chemistry, often serving as bioisosteres of indoles in the development of novel therapeutics, including kinase inhibitors.[1] This resource offers practical, experience-driven advice to help you optimize your reaction conditions, maximize yields, and overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of a 7-azaindole is giving low yields and significant tar formation. What are the primary causes and how can I mitigate them?

The Fischer indole synthesis, while a classic method, can be challenging for constructing the pyrrolo[2,3-b]pyridine (7-azaindole) core.[2] The electron-deficient nature of the pyridine ring in the 2-pyridylhydrazone precursor often necessitates harsh reaction conditions, which can lead to undesirable side reactions.[2]

  • Causality: High temperatures and strong acid catalysts, such as polyphosphoric acid (PPA), are typically required to drive the reaction.[2][3] However, these conditions can also promote polymerization and decomposition of the starting materials and intermediates, resulting in the formation of intractable tar and consequently, low yields of the desired product.[2]

  • Troubleshooting & Optimization:

    • Temperature Control: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2] Stepwise heating or the use of a temperature-controlled mantle is recommended.

    • Acid Catalyst: While strong acids are necessary, their concentration can be optimized. An excessive amount of acid can exacerbate tar formation.[2] Experiment with different acid-to-substrate ratios to find the optimal balance. Alternative acid catalysts like zinc chloride or boron trifluoride can also be explored.[3][4]

    • Solvent Choice: In some cases, using a high-boiling solvent can help to maintain a consistent temperature and improve the solubility of the reactants.

Q2: I am observing significant side product formation in my palladium-catalyzed cross-coupling reaction to functionalize a pyrrolopyridine core. What are the common side reactions and how can I improve selectivity?

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for functionalizing the pyrrolopyridine scaffold.[1][5] However, achieving high selectivity can be challenging due to the presence of multiple reactive sites.

  • Common Side Reactions:

    • Diarylation: In Suzuki-Miyaura couplings, the formation of diarylated products can be a significant issue, especially when attempting to introduce a single aryl group.[1]

    • Reduction: Dehalogenation of the starting material is another common side reaction that reduces the overall yield of the desired coupled product.[1]

    • Catalyst Inhibition: The nitrogen atoms in the pyrrolopyridine core, particularly the pyrrole nitrogen and the pyridine nitrogen, can coordinate to the palladium catalyst, leading to its deactivation and incomplete conversion.[6]

  • Troubleshooting & Optimization:

    • Protecting Groups: Protecting the pyrrole nitrogen with a suitable group, such as (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts), can prevent catalyst inhibition and improve reaction outcomes.[1][6]

    • Ligand and Catalyst Selection: The choice of phosphine ligand is critical for achieving high selectivity and reactivity. For instance, bulky, electron-rich ligands like RuPhos and XPhos have shown success in similar amination reactions.[1] Screening different palladium pre-catalysts and ligands is often necessary.

    • Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. For example, using dried solvents is often necessary for the reaction to proceed efficiently.[1] A thorough screening of these parameters can significantly improve the yield and selectivity of the desired product.

Q3: My attempt to synthesize a 2-phenyl-7-azaindole via a Chichibabin-type cyclization is resulting in low yields due to dimerization of the starting picoline. How can I suppress this side reaction?

The condensation of a lithiated picoline with a nitrile is a known method for synthesizing 2-substituted 7-azaindoles. However, the reactive lithiated picoline intermediate can also act as a nucleophile and attack another molecule of the starting picoline, leading to dimer formation and reduced yields.[7][8]

  • Causality: The formation of the benzyllithium species from the picoline is a key step. This highly reactive intermediate can either react with the nitrile to proceed towards the desired product or react with another molecule of the starting picoline in a 1,4-addition, leading to dimerization.[7]

  • Troubleshooting & Optimization:

    • Order of Addition: Reversing the order of addition can be an effective strategy. Adding the nitrile to the solution of the strong base (e.g., LDA) before the addition of the picoline can generate the lithiated nitrile intermediate first. This intermediate can then react with the picoline as it is added, potentially keeping the concentration of the reactive lithiated picoline low and thus minimizing self-condensation.[8]

    • Stoichiometry: While a slight excess of the strong base is often necessary to drive the reaction to completion, a large excess can favor unproductive side reactions.[8] Careful control of the stoichiometry of all reagents is essential.

Troubleshooting Guides

Issue 1: Low Yield in Pyrrolopyridine Synthesis

Low yields are a common frustration in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue in the context of pyrrolopyridine synthesis.

Potential Cause Diagnostic Question Recommended Action Scientific Rationale
Purity of Starting Materials Are the starting materials pure and dry?Purify starting materials by recrystallization, distillation, or chromatography. Ensure solvents are anhydrous.Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and lowering the yield.[9][10]
Reaction Conditions Have the temperature, reaction time, and solvent been optimized?Screen a range of temperatures and monitor the reaction progress by TLC or LC-MS to determine the optimal time.[9] Experiment with different solvents to improve solubility and reaction kinetics.Suboptimal temperature can lead to incomplete reaction or product degradation. The solvent can significantly influence the reaction rate and selectivity.[9]
Catalyst/Reagent Activity Is the catalyst active? Are the reagents stoichiometric?Use a fresh batch of catalyst or test its activity on a known reaction. Carefully check the stoichiometry of all reagents.Catalyst deactivation is a common cause of low conversion. Incorrect stoichiometry can lead to an incomplete reaction.[9]
Side Reactions Are there unexpected spots on the TLC plate?Characterize major side products to understand the competing reaction pathways. Adjust reaction conditions to disfavor these pathways.Identifying side products provides valuable insight into the reaction mechanism and allows for targeted optimization to improve selectivity towards the desired product.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrrolopyridine

This protocol provides a starting point for the optimization of a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto the pyrrolopyridine scaffold.

Materials:

  • Halogenated pyrrolopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Phosphine ligand (e.g., SPhos, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol 1:1)

Procedure:

  • To a dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the halogenated pyrrolopyridine, arylboronic acid, and base.

  • In a separate vial, pre-mix the palladium catalyst and phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the reaction vial.

  • Add the remaining degassed solvent to the reaction vial.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Pure purify_materials Purify Materials check_purity->purify_materials Impure check_catalyst Verify Catalyst/ Reagent Activity optimize_conditions->check_catalyst Optimized screen_conditions Screen Conditions optimize_conditions->screen_conditions Suboptimal analyze_side_products Analyze Side Products check_catalyst->analyze_side_products Active use_fresh_reagents Use Fresh Reagents check_catalyst->use_fresh_reagents Inactive modify_conditions Modify Conditions to Minimize Side Reactions analyze_side_products->modify_conditions Identified success Improved Yield analyze_side_products->success No Major Side Products purify_materials->optimize_conditions screen_conditions->check_catalyst use_fresh_reagents->analyze_side_products modify_conditions->success

Caption: A workflow for troubleshooting low reaction yields.

Key Steps in Fischer Indole Synthesis of 7-Azaindole

fischer_indole_synthesis hydrazone_formation Hydrazone Formation (2-Pyridylhydrazine + Ketone/Aldehyde) tautomerization Tautomerization to Enehydrazine hydrazone_formation->tautomerization sigmatropic_rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->sigmatropic_rearrangement cyclization Cyclization & Aromatization (Elimination of Ammonia) sigmatropic_rearrangement->cyclization product 7-Azaindole cyclization->product

Caption: The reaction pathway for 7-azaindole synthesis.

References

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health (NIH).
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Synthesis of Azaindoles.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central (PMC).
  • Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. Benchchem.
  • troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate.
  • "overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine". Benchchem.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. Benchchem.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Fischer Indole Synthesis. Alfa Chemistry.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Fischer indole synthesis. Wikipedia.

Sources

Technical Support Center: Synthesis of Diketopyrrolopyrrole (DPP) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of diketopyrrolopyrrole (DPP) derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vibrant and versatile chromophores. As a Senior Application Scientist, this resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

I. Introduction to Diketopyrrolopyrrole Synthesis

Diketopyrrolopyrroles (DPPs) are a class of high-performance pigments and fluorescent dyes renowned for their exceptional photostability, high quantum yields, and strong absorption in the visible and near-infrared regions.[1] These properties make them highly valuable in a wide range of applications, including organic electronics, bioimaging, and sensor technology.[2]

The core synthesis of the DPP scaffold typically involves the base-catalyzed condensation of an aryl or heteroaryl nitrile with a dialkyl succinate.[2] A crucial subsequent step is the N-alkylation of the DPP core to impart solubility in common organic solvents, which is essential for purification and further functionalization.[1][3] While the synthesis appears straightforward, it is often plagued by the formation of various side products that can complicate purification and reduce yields. This guide will focus on identifying, understanding, and mitigating the formation of these common impurities.

II. Core Synthesis Pathway and Potential Pitfalls

The fundamental reaction for the synthesis of the DPP core is a double condensation reaction. This process, while effective, can be sensitive to reaction conditions, and deviations can lead to the formation of undesired byproducts.

DPP_Synthesis ArylNitrile Aryl Nitrile (2 eq.) Intermediate Mono-adduct Intermediate ArylNitrile->Intermediate Succinate Dialkyl Succinate (1 eq.) Succinate->Intermediate Base Strong Base (e.g., t-BuOK) Base->Intermediate Deprotonation DPP_anion DPP Dianion Intermediate->DPP_anion + 1 eq. Aryl Nitrile DPP_core DPP Core (Insoluble) DPP_anion->DPP_core Protonation (Workup)

Caption: General reaction scheme for the synthesis of the diketopyrrolopyrrole (DPP) core.

III. Troubleshooting Common Side Products

This section details the most frequently encountered side products in DPP synthesis, their mechanisms of formation, and strategies for their prevention and elimination.

Incomplete N-Alkylation: The Mono-Alkylated Side Product

A common issue during the N-alkylation of the DPP core is the formation of a mono-alkylated species alongside the desired di-alkylated product. This is particularly prevalent when using sterically hindered alkylating agents or insufficient amounts of the alkylating agent or base.

Question: My N-alkylation reaction is yielding a mixture of mono- and di-alkylated products. How can I improve the selectivity towards the di-alkylated product?

Answer:

Achieving complete di-alkylation requires careful optimization of reaction conditions to ensure the second alkylation step proceeds efficiently.

  • Mechanism of Formation: The N-alkylation proceeds in two steps. The first alkylation is generally rapid. However, the second deprotonation and subsequent alkylation can be slower, especially if the mono-alkylated intermediate precipitates from the reaction mixture or if there is steric hindrance from the first alkyl group.

  • Troubleshooting Strategies:

    • Increase Stoichiometry: Use a larger excess of the alkylating agent (e.g., 2.5-3.0 equivalents) and the base (e.g., 3.0-4.0 equivalents) to drive the reaction to completion.

    • Optimize the Base: A stronger base, such as sodium hydride (NaH), can be more effective than weaker bases like potassium carbonate (K2CO3) in deprotonating the second N-H bond.[4]

    • Solvent Choice: Ensure the mono-alkylated intermediate remains soluble in the reaction solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used.[5] For a greener alternative, acetonitrile has been shown to be effective.[6]

    • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a moderately elevated temperature can facilitate the second alkylation. However, be cautious of potential degradation at excessively high temperatures.[4]

  • Purification Protocol:

    • Column Chromatography: The di-alkylated product is typically less polar than the mono-alkylated product and can be separated by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with dichloromethane or ethyl acetate), is usually effective.

    • Recrystallization: If the solubility difference between the mono- and di-alkylated products is significant, recrystallization can be an effective purification method.

Competing Regioselectivity: N,O-Alkylated Side Products

The lactam functionality of the DPP core presents two nucleophilic sites: the nitrogen and the oxygen. This can lead to the formation of undesired N,O- and O,O-dialkylated side products, which can be difficult to separate from the desired N,N-dialkylated product.[3][7]

Question: I am observing significant amounts of N,O-alkylated byproducts in my reaction. What factors influence this competing O-alkylation, and how can I suppress it?

Answer:

The regioselectivity of alkylation (N- vs. O-) is a classic challenge in lactam chemistry and is influenced by a number of factors.[8]

  • Mechanism of Formation: The deprotonated DPP core exists as a resonance-stabilized ambident anion, with negative charge density on both the nitrogen and oxygen atoms. The site of alkylation depends on the nature of the counter-ion, the solvent, and the alkylating agent (Hard and Soft Acid-Base theory). N-alkylation is generally the thermodynamically favored product, while O-alkylation can be the kinetically favored product under certain conditions.[9]

Alkylation DPP_anion DPP Anion N_Alkylation N,N-Di-alkylated DPP (Desired) DPP_anion->N_Alkylation R-X (Thermodynamic Control) O_Alkylation N,O-Alkylated DPP (Side Product) DPP_anion->O_Alkylation R-X (Kinetic Control)

Caption: Competing N- and O-alkylation pathways for the DPP anion.

  • Troubleshooting Strategies:

    • Solvent Effects: Polar aprotic solvents like DMF can solvate the cation, leading to a "freer" anion and favoring O-alkylation (the harder nucleophilic site). Less polar solvents may favor N-alkylation.[5] Acetonitrile has been reported as a good solvent to improve N,N-alkylation selectivity.[6]

    • Base and Counter-ion: The choice of base determines the counter-ion. Softer cations (e.g., Cs+) tend to favor N-alkylation more than harder cations (e.g., Na+).

    • Temperature and Reaction Time: Higher temperatures and longer reaction times generally favor the formation of the thermodynamically more stable N,N-dialkylated product. O-alkylated products can sometimes rearrange to N-alkylated products at elevated temperatures.[9]

    • Alkylating Agent: Harder alkylating agents (e.g., those with less polarizable leaving groups) may favor O-alkylation.

  • Characterization and Differentiation (NMR Spectroscopy):

    • ¹H NMR: The chemical shift of the protons on the carbon attached to the nitrogen or oxygen is a key indicator. In N-alkylated DPPs, the N-CH₂ protons typically appear as a triplet around 3.8 ppm.[10] In O-alkylated isomers, the O-CH₂ protons would be expected at a slightly different chemical shift.

    • ¹³C NMR: The chemical shift of the carbon directly attached to the nitrogen or oxygen is highly informative. An O-linked methylene carbon will have a significantly different chemical shift compared to an N-linked methylene carbon.[1] 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous structural assignment.[7][11]

Side Reactions of Starting Materials

Impurities can also arise from side reactions of the starting materials, particularly the dialkyl succinate and the aryl nitrile, especially under the strongly basic conditions of the DPP core synthesis.

Question: My DPP synthesis is giving a low yield with a complex mixture of byproducts. Could this be due to side reactions of my starting materials?

Answer:

Yes, side reactions of the starting materials are a common cause of low yields and complex product mixtures.

  • Hydrolysis of Dialkyl Succinate: If there is any moisture present in the reaction, the strong base can catalyze the hydrolysis of the dialkyl succinate to the corresponding succinic acid salt, which is unreactive in the condensation reaction.

    • Prevention: Ensure all reagents and solvents are scrupulously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions of Aryl Nitriles: Under strongly basic and high-temperature conditions, some aryl nitriles can undergo decomposition or self-condensation reactions.[12]

    • Prevention: Carefully control the reaction temperature and the rate of addition of the base. Using the minimum effective amount of base can also help to mitigate these side reactions.

IV. Summary of Common Side Products and Troubleshooting

Side ProductFormation MechanismPrevention StrategiesPurification Method
Mono-alkylated DPP Incomplete second alkylationIncrease stoichiometry of alkylating agent and base; use a stronger base; optimize solvent; increase reaction time/temperature.Column chromatography; recrystallization.
N,O- and O,O-alkylated DPPs Competing alkylation at the ambident lactam anionOptimize solvent (acetonitrile is often preferred over DMF); choose appropriate base/counter-ion; use higher temperatures and longer reaction times.Column chromatography (can be challenging); careful analysis by NMR is crucial for identification.
Succinate Hydrolysis Products Base-catalyzed hydrolysis of the succinate ester by trace waterUse anhydrous reagents and solvents; perform the reaction under an inert atmosphere.Typically removed during aqueous workup.
Aryl Nitrile Decomposition Products Self-condensation or decomposition of the nitrile under harsh conditionsCareful control of reaction temperature and base addition.Can be complex to separate; optimization of the main reaction is key.

V. Experimental Protocols

Protocol 1: General Procedure for N,N-Dialkylation of a DPP Core
  • To a stirred suspension of the DPP core (1.0 eq.) in anhydrous DMF (or acetonitrile) under an inert atmosphere, add the base (e.g., NaH or K₂CO₃, 3.0-4.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 2.5-3.0 eq.) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. References

  • Pop, F., et al. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles. New Journal of Chemistry, 43(15), 5783-5790.

  • Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC advances, 11(9), 5276-5283.

  • Andrade, V. A. S., & Tomé, A. C. (2021). A Convenient Synthesis of Diketopyrrolopyrrole Dyes. Molbank, 2021(3), M1267.

  • Gryko, D. T., et al. (2015). Synthesis of diketopyrrolopyrrole (DPP) derivatives comprising bithiophene moieties. Dyes and Pigments, 113, 567-575.

  • Frebort, M., et al. (2006). O- and N-alkylated diketopyrrolopyrrole derivatives. Dyes and Pigments, 70(2), 140-146.

  • Wang, Z., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8487-8495.

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663-4668.

  • Gauci, V., Seddon, A., & Adams, D. J. (2022). Synthesis and characterisation of diketopyrrolopyrrole-based hydrogels. Soft Matter, 18(19), 3756-3761.

  • Tomé, A. C., et al. (2019). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Molecules, 24(18), 3346.

  • Pop, F., et al. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles. New Journal of Chemistry, 43(15), 5783-5790.

  • Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC advances, 11(9), 5276-5283.

  • Pop, F., et al. (2019). Towards more sustainable synthesis of diketopyrrolopyrroles. New Journal of Chemistry, 43(15), 5783-5790.

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & medicinal chemistry letters, 23(16), 4663-4668.

  • Grzybowski, M., & Gryko, D. T. (2015). Diketopyrrolopyrroles: synthesis, reactivity, and optical properties. Advanced Optical Materials, 3(3), 280-322.

  • BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.

  • Amabilino, D. B., et al. (2018). Self‐Assembly of Chiral‐at‐End Diketopyrrolopyrroles: Symmetry Dependent Solution and Film Optical Activity and Photovoltaic Performance. Chemistry–A European Journal, 24(62), 16531-16542.

  • Kaur, M., & Choi, D. H. (2015). Diketopyrrolopyrrole (DPP)-based materials and its applications: a review. Frontiers in chemistry, 3, 56.

  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation?

  • Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC advances, 11(9), 5276-5283.

  • Frebort, M., et al. (2011). Stability and structural aspects of diketopyrrolopyrrole pigment and its N-alkyl derivatives. Journal of Thermal Analysis and Calorimetry, 104(3), 1165-1172.

  • Yoo, D. (2015). Synthesis and Characterization of Diketopyrrolopyrrole-Based Polymers for Electronic Devices. UNIST.

  • Troisi, A., et al. (2024). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Molecules, 29(12), 2805.

  • Elnagdi, M. H., et al. (1986). Nitriles in Heterocyclic Synthesis. A Novel Synthesis of 4-Phenacylpyrazole and Pyrrolo[2,3-c]pyrazole Derivatives. Zeitschrift für Naturforschung B, 41(6), 775-778.

  • van der Zee, B., et al. (2020). Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains. The Journal of Physical Chemistry C, 124(48), 26168-26180.

  • CIBA-GEIGY AG. (1990). Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht. Google Patents.

  • Sharma, L., & Bronstein, H. (2021). Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. Semantic Scholar.

  • Ghorai, P. (2021). Diverse reactions of nitriles in organic synthesis. ResearchGate.

  • Faur, G., et al. (2025). Optimizing asymmetric antibody purification: a semi-automated process and its digital integration. mAbs, 17(1), 2420865.

  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube.

Sources

Technical Support Center: Purification of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS: 1201676-03-0).[1][2] This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[3][4][5] However, its purification to the high degree of purity (>99%) required for pharmaceutical development presents several distinct challenges.

This guide provides field-proven troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help researchers overcome these hurdles and ensure the integrity of their downstream experiments.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My overall yield is significantly low after flash column chromatography on silica gel. What are the likely causes and solutions?

Answer:

Low recovery from silica gel chromatography is a frequent issue stemming from two primary causes: product degradation on the stationary phase and irreversible adsorption.

  • Causality 1: Product Degradation on Acidic Silica. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). The lactam ring and the electron-rich pyrrole moiety in your compound can be sensitive to acidic conditions, leading to decomposition during prolonged contact with the silica bed.

  • Causality 2: Strong Adsorption. The polar lactam group (-C(O)NH-) can engage in strong hydrogen bonding with the silanol groups of the silica, causing the product to streak or, in severe cases, remain irreversibly adsorbed on the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in an eluent mixture containing 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic silanol groups, minimizing both degradation and strong binding.

  • Optimize the Eluent System: Avoid highly protic solvents like methanol in high concentrations if possible, as they can increase the dissolution of the silica support and potentially lead to product degradation. A dichloromethane/ethyl acetate gradient is often a better starting point.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic support.

    • Neutral Alumina (Brockmann I-III): Alumina is a good alternative for acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reversed-phase chromatography can be an excellent, albeit more expensive, alternative that avoids the acidity issues of silica.

  • Expedite the Chromatography: Minimize the time the compound spends on the column. Use a slightly stronger eluent system to speed up elution and apply positive pressure for a faster flow rate, ensuring that you do not sacrifice resolution.

Question 2: I'm observing a persistent impurity that co-elutes with my product, even after optimizing the solvent system. How can I resolve this?

Answer:

Co-elution occurs when an impurity has a polarity and chemical structure very similar to the target compound. Common culprits include regioisomers or mono-chlorinated analogues.

  • Causality: The impurity likely shares key functional groups with your product, resulting in a nearly identical retention factor (Rƒ) across various standard solvent systems (e.g., ethyl acetate/hexanes).

Troubleshooting Steps:

  • Employ an Orthogonal Solvent System: The key is to disrupt the specific interactions causing the co-elution. If you are using a standard ethyl acetate/hexanes system, which primarily separates based on polarity, switch to a system that introduces different intermolecular forces.

    • Try a Chloroform/Acetone or Toluene/Acetone System: These solvents offer different selectivity profiles. Toluene, for example, can engage in π-π stacking interactions, which may differentiate your product from an impurity lacking a similar aromatic character.

  • Leverage Recrystallization: This is often the most effective method for removing structurally similar impurities. The process relies on differences in solubility and the ability of the desired compound to form a more stable crystal lattice. Refer to the detailed protocol in Section 2.2 .

  • Consider Preparative HPLC: For high-value material or when all other methods fail, preparative High-Performance Liquid Chromatography (prep-HPLC) offers the highest resolution. A method developed on an analytical HPLC can be scaled up to isolate the pure compound.

Section 2: Standardized Purification Protocols

These protocols provide a validated starting point for purifying this compound.

Protocol 2.1: Optimized Flash Column Chromatography

This protocol is designed to maximize recovery and purity by mitigating the issues discussed above.

Methodology:

  • Slurry Preparation:

    • In a beaker, add 100 g of silica gel (230-400 mesh) to 400 mL of the starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).

    • Stir gently to create a uniform slurry and allow it to sit for 10 minutes to release trapped air.

  • Column Packing:

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no cracks or channels.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent like dichloromethane or acetone.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed. Dry loading prevents solvent-related band broadening and improves separation.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes + 0.5% Et₃N).

    • Gradually increase the polarity (e.g., to 50-70% Ethyl Acetate) to elute the product.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).[6]

    • Combine fractions containing the pure product (single spot on TLC).

  • Solvent Removal:

    • Remove the eluent using a rotary evaporator. To remove the high-boiling point triethylamine, co-evaporate the residue with toluene (2-3 times).

Protocol 2.2: Recrystallization

This is the preferred method for removing closely-related impurities and achieving high crystalline purity.

Methodology:

  • Solvent Screening:

    • Use the data from Table 1 as a starting point. A good single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, acetonitrile).

    • For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (e.g., acetone) at room temperature, then slowly add a "poor" solvent (e.g., hexanes) until turbidity persists.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent (or solvent system) and bring the mixture to a gentle boil with stirring until all solids dissolve.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the typical impurities I should expect from the synthesis?

The impurity profile depends on the synthetic route, but common impurities include:

  • Unreacted Starting Materials: Precursors to the final cyclization step.

  • Mono-chloro Species: Incomplete chlorination can lead to 4-chloro- or 6-chloro- analogues.

  • Over-chlorinated Species: Introduction of a third chlorine atom on the ring system.

  • Hydrolysis Product: The lactam is stable but can hydrolyze to the corresponding amino acid under harsh acidic or basic conditions, especially at high temperatures.

  • Residual Catalysts and Reagents: Such as palladium catalysts or coupling agents if used in the synthesis.

FAQ 2: How can I best assess the purity of my final product?

A combination of methods is necessary for a comprehensive assessment:

  • HPLC/UPLC: This is the gold standard for quantitative purity analysis. Use a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid. Purity should be assessed by peak area percentage at a relevant UV wavelength (e.g., 254 nm).[2][7]

  • ¹H NMR: Confirms the structure and can detect impurities with distinct proton signals, often at a >1% level.

  • LC-MS: Confirms the molecular weight of the main peak and provides mass information for any observed impurities, which is invaluable for identification.[2][7]

FAQ 3: What are the key stability and storage concerns for this molecule?

  • pH Sensitivity: Avoid strong acids and bases to prevent lactam hydrolysis.

  • Storage: Store the solid material in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation. For solutions, use aprotic solvents like DMSO or DMF for long-term storage at -20°C.

Section 4: Data & Visualization

Data Presentation

Table 1: Qualitative Solubility Profile of this compound

SolventSolubility at 25 °CSolubility at Boiling PointNotes
WaterInsolubleInsoluble
HexanesInsolubleSparingly SolublePotential anti-solvent for recrystallization.
TolueneSparingly SolubleSoluble
Dichloromethane (DCM)SolubleVery SolubleGood solvent for chromatography.
Ethyl Acetate (EtOAc)Sparingly SolubleSolubleGood solvent for chromatography.
AcetoneSolubleVery SolubleGood "good" solvent for recrystallization.
Isopropanol (IPA)Sparingly SolubleSolublePotential single-solvent for recrystallization.
Acetonitrile (ACN)Sparingly SolubleSolublePotential single-solvent for recrystallization.
Dimethyl Sulfoxide (DMSO)Very SolubleVery SolubleGood for NMR and long-term storage.

Table 2: Example Analytical HPLC Method for Purity Assessment

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 1 µL
Experimental Workflows & Logic Diagrams

PurificationWorkflow Crude Crude Product Wash Aqueous Wash / Extraction (Remove Salts) Crude->Wash Decision Purity > 90%? Wash->Decision Column Flash Column Chromatography (Protocol 2.1) Decision->Column No Recryst Recrystallization (Protocol 2.2) Decision->Recryst Yes Analysis Fraction Analysis (TLC) Column->Analysis SolventRemoval Solvent Removal (Rotary Evaporator) Recryst->SolventRemoval Combine Combine Pure Fractions Analysis->Combine Combine->SolventRemoval PurityCheck Final Purity Check (HPLC, NMR, LC-MS) SolventRemoval->PurityCheck FinalProduct Pure Product (>99%) PurityCheck->FinalProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Problem: Co-eluting Impurity on Silica Step1 Change Eluent System (e.g., Toluene/Acetone) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Switch Stationary Phase (e.g., Neutral Alumina) Check1->Step2 No Success Success: Pure Product Check1->Success Yes Check2 Resolved? Step2->Check2 Step3 Perform Recrystallization (Protocol 2.2) Check2->Step3 No Check2->Success Yes Check3 Resolved? Step3->Check3 Step4 Use Preparative HPLC Check3->Step4 No Check3->Success Yes Step4->Success

Caption: Troubleshooting logic for resolving co-eluting impurities.

References

  • 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one . PubChem, National Center for Biotechnology Information. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . Molecules, MDPI. [Link]

  • WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer . WIPO Patentscope. [Link]

  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview) . ResearchGate. [Link]

  • 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine . PubChem, National Center for Biotechnology Information. [Link]

  • Stereoselective synthesis of C1‐C7 and C6‐C22 fragments of phostriecin, goniothalamines and its analogs . European Journal of Organic Chemistry, Wiley Online Library. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . Molecules, MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . PMC, National Center for Biotechnology Information. [Link]

  • 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid . Veeprho. [Link]

  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling . Organic Syntheses. [Link]

  • 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one . AA Blocks. [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl . Molecules, MDPI. [Link]

  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.

Sources

Technical Support Center: Synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This document is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of this and related heterocyclic scaffolds. The pyrrolo[3,4-c]pyridine core is a key structural motif in various pharmacologically active agents, making its efficient synthesis a topic of significant interest.[1][2]

This guide provides a proposed synthetic pathway based on established chemical principles and analogous reactions reported in the literature. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges you may encounter during your experimental work.

Proposed Synthetic Pathway Overview

Synthetic_Pathway A Furo[3,4-c]pyridine-1,3-dione B 2,3-Dihydro-1H-pyrrolo[3,4-c] pyridin-1-one A->B Step 1: Ammonolysis/Lactamization C 4,6-Dichloro-2,3-dihydro-1H- pyrrolo[3,4-c]pyridin-1-one B->C Step 2: Dichlorination

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of the Pyrrolo[3,4-c]pyridin-1-one Core

This initial step focuses on constructing the bicyclic lactam intermediate from a furo[3,4-c]pyridine precursor. This method is adapted from procedures for analogous, non-chlorinated structures.[3]

Experimental Protocol: Step 1 - Ammonolysis and Lactamization
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furo[3,4-c]pyridine-1,3-dione (1.0 equiv) and urea (1.5 equiv).

  • Solvent: Add a high-boiling point, inert solvent such as o-xylene.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a non-polar solvent (e.g., hexanes) to remove residual o-xylene.

    • Dry the product under vacuum. The resulting solid is 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one.

Troubleshooting Guide & FAQs: Step 1

Q1: The reaction is not going to completion, and I still see starting material after prolonged reflux.

  • Possible Cause 1: Insufficient Temperature. The lactamization requires high thermal energy.

    • Solution: Ensure your heating mantle and condenser setup are efficient. Confirm the internal reaction temperature is at the boiling point of o-xylene (~144 °C). Consider switching to an even higher boiling solvent like N,N-Dimethylformamide (DMF), but be aware this will complicate product isolation.

  • Possible Cause 2: Inefficient Ammonia Source. Urea decomposes at high temperatures to provide ammonia in situ. If the decomposition is inefficient, the reaction will stall.

    • Solution: Ensure the urea used is dry and of high purity. While less convenient, using a sealed tube with a solution of ammonia in an appropriate solvent is an alternative, though it requires specialized equipment.

Q2: My yield is low after work-up.

  • Possible Cause 1: Product Solubility. The product may have some solubility in the reaction solvent, even after cooling.

    • Solution: After cooling to room temperature, try further cooling the flask in an ice bath for 30-60 minutes to maximize precipitation before filtration.

  • Possible Cause 2: Incomplete Reaction. As in Q1, an incomplete reaction is a primary cause of low yield.

    • Solution: Before performing the work-up, ensure the reaction has reached completion using TLC or HPLC analysis of an aliquot.

Q3: The isolated product is discolored (yellow or brown).

  • Possible Cause: Thermal Decomposition/Side Products. High reaction temperatures can lead to the formation of colored impurities.

    • Solution: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[4] Alternatively, a slurry wash with a hot solvent in which the product is sparingly soluble can remove more soluble colored impurities.

Part 2: Dichlorination of the Pyrrolo[3,4-c]pyridin-1-one Core

This step is the most critical and challenging part of the synthesis. The pyridine ring is electron-deficient, making electrophilic substitution difficult.[5] Furthermore, directing two chlorine atoms specifically to the 4- and 6-positions requires careful selection of reagents and conditions.

Experimental Protocol: Step 2 - Dichlorination

This is a proposed protocol and will likely require optimization.

  • Reaction Setup: To a solution of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (1.0 equiv) in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloroethane), add the chlorinating agent.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (2.2 - 2.5 equiv) is a recommended starting point due to its milder nature compared to chlorine gas.

  • Reaction Conditions: The reaction may require heating. Start at room temperature and slowly increase the heat while monitoring the reaction by TLC or LC-MS. A temperature range of 60-80 °C is a reasonable starting point.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it over crushed ice.

    • If using sulfuric acid, neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8. This should precipitate the crude product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product will likely require purification by column chromatography or recrystallization.[6]

Troubleshooting Guide & FAQs: Step 2

Troubleshooting_Chlorination cluster_Q1 cluster_Q2 cluster_Q3 cluster_Q4 Start Chlorination Reaction Issues Q1 Low or No Conversion Start->Q1 Q2 Formation of Monochloro Product Start->Q2 Q3 Wrong Regioisomers Formed Start->Q3 Q4 Complex Mixture of Products Start->Q4 Q1_S1 Increase temperature gradually. Consider stronger acid catalyst (e.g., oleum). Q1->Q1_S1 Solutions Q1_S2 Switch to a more reactive chlorinating agent (e.g., TCCA, SO2Cl2). Use with caution. Q1->Q1_S2 Solutions Q2_S1 Increase stoichiometry of chlorinating agent (e.g., 2.5-3.0 equiv). Q2->Q2_S1 Solutions Q2_S2 Increase reaction time or temperature. Q2->Q2_S2 Solutions Q3_S1 This is the most challenging issue. Regioselectivity is hard to control. Characterize isomers carefully. Q3->Q3_S1 Solutions Q3_S2 Consider a multi-step strategy involving a directing group if regioselectivity cannot be achieved directly. Q3->Q3_S2 Solutions Q4_S1 Reaction may be too harsh. Lower the temperature. Q4->Q4_S1 Solutions Q4_S2 Use a milder chlorinating agent if a strong one was used. Q4->Q4_S2 Solutions Q4_S3 Purify via column chromatography to isolate the desired product. Q4->Q4_S3 Solutions

Caption: Troubleshooting flowchart for the dichlorination step.

Q1: The reaction shows no conversion, or the starting material is consumed very slowly.

  • Possible Cause: Insufficient Electrophilicity. The pyrrolo-pyridinone system is electron-deficient, deactivating it towards electrophilic aromatic substitution.

    • Solution A: Increase Acidity. Performing the reaction in a strong protic acid (like H₂SO₄) or with a Lewis acid catalyst can protonate the ring, potentially activating it.

    • Solution B: More Potent Chlorinating Agent. If NCS is ineffective, consider more powerful reagents like trichloroisocyanuric acid (TCCA) or sulfuryl chloride (SO₂Cl₂). These should be used with caution as they can lead to over-chlorination or decomposition.[7]

Q2: I am only isolating a monochlorinated product.

  • Possible Cause 1: Insufficient Reagent. The second chlorination is expected to be slower than the first due to the additional deactivating effect of the first chlorine atom.

    • Solution: Increase the equivalents of the chlorinating agent (e.g., to 2.5 or 3.0 equiv).

  • Possible Cause 2: Insufficient Reaction Time/Temperature. The energy barrier for the second substitution is higher.

    • Solution: After the formation of the monochloro- intermediate (as monitored by LC-MS), consider increasing the temperature or extending the reaction time to drive the reaction to the dichloro product.

Q3: I have a dichlorinated product, but it's not the 4,6-isomer.

  • Possible Cause: Inherent Regioselectivity. The electronic and steric properties of the starting material dictate the positions of electrophilic attack. Theoretical studies on pyridine suggest that chlorination can occur at various positions.[8] The lactam and pyrrole fusion will influence this, and the 4,6-positions may not be the most kinetically favored.

    • Solution: This is the most difficult challenge to overcome with direct chlorination. Careful characterization (using 2D NMR) is essential to confirm the structure of the isomers obtained. If direct chlorination consistently yields the wrong isomer, a more complex, multi-step synthetic route involving blocking/directing groups may be necessary.

Q4: The reaction produces a complex mixture of chlorinated products and decomposition.

  • Possible Cause: Harsh Reaction Conditions. High temperatures or overly reactive chlorinating agents can lead to a lack of selectivity and degradation of the starting material or product.

    • Solution: Reduce the reaction temperature. If using a potent chlorinating agent, switch to a milder one (e.g., from SO₂Cl₂ back to NCS). The goal is to find a balance where the reaction proceeds without causing significant decomposition. Purification via column chromatography will be essential to isolate the target compound from this mixture.[9]

Summary of Reaction Conditions

StepReactionKey ReagentsSolventTypical Temp.Key Challenges
1 LactamizationFuro[3,4-c]pyridine-1,3-dione, Ureao-XyleneReflux (~144°C)Ensuring reaction goes to completion; Product purity.
2 Dichlorination2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, NCSH₂SO₄ or DCE25 - 80 °CLow reactivity of substrate; Controlling regioselectivity (4,6-positions); Avoiding over-chlorination/decomposition.

References

  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • US4256894A - Preparation of chlorinated pyridines.
  • Synthesis of Pyridones and Dihydropyridines from Pyrylium Salts and Nitriles from Adimines. CORE. [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. [Link]

  • Pyridine. Wikipedia. [Link]

  • Re-evaluating pyridine’s role in chlorination reaction. Chemistry World. [Link]

  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. [Link]

  • Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC. [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. [Link]

  • 3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. MySkinRecipes. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Facile C-H Chlorination of Pyrrolo[1,2-a]quinoxalines Enabled by a Cyclic Iodine(III) Reagent and Divergent Derivations. ResearchGate. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research. [Link]

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. [Link]

  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. [Link]

  • EP0684943B1 - Chlorination process of pyridine derivatives.

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Technical Support Center: Troubleshooting Low Efficacy in HPK1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hematopoietic Progenitor Kinase 1 (HPK1) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected potency or efficacy with their HPK1 inhibitors. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework grounded in scientific principles to help you diagnose and resolve common issues. We will explore the causality behind experimental variables and equip you with self-validating protocols to ensure the integrity of your results.

Understanding HPK1: The Target and Its Function

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of immune responses.[1][2] It is predominantly expressed in hematopoietic cells and functions as an intracellular checkpoint by dampening signaling downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1][3] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably SLP-76 at the Serine 376 residue (pSLP-76 S376).[2][3][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the attenuation of T cell activation signals.[4] By inhibiting HPK1, the therapeutic goal is to block this negative feedback loop, thereby enhancing T cell activation, proliferation, and anti-tumor immunity.[5][6]

This guide will help you troubleshoot why your HPK1 inhibitor may not be achieving the expected level of efficacy in your assays.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common and easily rectifiable issues. Before diving into complex assay optimizations, ensure these fundamental points have been checked.

Q1: My inhibitor's IC50 is significantly weaker than the published value. What are the first things I should check?

A1: Start with the simplest variables: the inhibitor itself and the reagents.

  • Inhibitor Integrity and Solubility: Confirm the identity and purity of your inhibitor batch. Has it been stored correctly (temperature, light, humidity)? Small molecule inhibitors can degrade over time. Ensure the inhibitor is fully dissolved in a suitable solvent, typically DMSO, before preparing serial dilutions.[7] Compound precipitation is a common cause of apparent low potency.

  • Reagent Quality and Storage: Verify that all assay components, especially the ATP, kinase, and substrate, are within their expiration dates and have been stored under recommended conditions. Repeated freeze-thaw cycles of the HPK1 enzyme can significantly reduce its activity.[8]

  • Final DMSO Concentration: Check the final concentration of DMSO in your assay wells. While most assays tolerate 1-2% DMSO, higher concentrations can directly inhibit or, in some cases, even stimulate kinase activity, altering the apparent potency of your compound.[1][9] Ensure your vehicle control wells have the exact same final DMSO concentration as your inhibitor-treated wells.[7]

Q2: How do I know if my HPK1 enzyme is active?

A2: The activity of the kinase is paramount. Purity on an SDS-PAGE gel does not guarantee enzymatic activity.[10]

  • Use a Positive Control Inhibitor: Test a well-characterized, potent HPK1 inhibitor with a known IC50 value in your assay system. Sunitinib or other commercially available, potent HPK1 inhibitors can serve this purpose.[11][12] If the control inhibitor also shows low potency, the issue likely lies with the assay setup (e.g., inactive enzyme, suboptimal buffer). If the control works as expected, the problem is likely specific to your test compound.

  • Enzyme Titration: Perform an enzyme titration to ensure you are using a concentration that yields a robust signal within the linear range of the assay.[13] Too much enzyme can lead to rapid substrate depletion, while too little can result in a low signal-to-background ratio.

Q3: My dose-response curve looks unusual (e.g., very steep or shallow). What could this indicate?

A3: The shape of the dose-response curve provides important clues.

  • Steep Curve (High Hill Slope): A very steep curve can sometimes indicate non-specific inhibition, such as compound aggregation, or stoichiometric inhibition where the inhibitor concentration is close to the enzyme concentration.[14][15][16]

  • Shallow Curve (Low Hill Slope): A shallow curve might suggest issues like compound instability in the assay buffer, off-target effects, or complex binding kinetics. It can also occur if the inhibitor is not reaching equilibrium during the incubation period.

Part 2: In-Depth Troubleshooting for Biochemical Assays

Biochemical assays (e.g., ADP-Glo™, TR-FRET) measure the direct activity of purified HPK1 enzyme. Low efficacy in these assays often points to problems with reaction components and conditions.

The Critical Role of ATP Concentration

For ATP-competitive inhibitors, which represent the majority of kinase inhibitors, the concentration of ATP in the assay is one of the most influential factors affecting the measured IC50.

Q4: Why is my IC50 value different when I use a different ATP concentration?

A4: This is expected for ATP-competitive inhibitors. The relationship between IC50, inhibitor affinity (Ki), and ATP concentration is described by the Cheng-Prusoff equation :

IC50 = Ki * (1 + [ATP] / Kₘ,ATP) [17][18]

Where:

  • Ki is the intrinsic binding affinity of the inhibitor for the kinase.

  • [ATP] is the concentration of ATP in your assay.

  • Kₘ,ATP is the Michaelis constant of HPK1 for ATP, representing the ATP concentration at which the enzyme operates at half of its maximal velocity.

This equation shows that as the ATP concentration increases, the IC50 value for an ATP-competitive inhibitor will also increase because more ATP is present to outcompete the inhibitor for binding to the enzyme's active site.[5]

Troubleshooting Steps:

  • Determine the Kₘ,ATP of HPK1: If not provided by the enzyme vendor, you should determine the Kₘ for your specific enzyme lot under your assay conditions.

  • Standardize Your ATP Concentration: For routine screening, it is common practice to run the assay with the ATP concentration set equal to the Kₘ,ATP. Under these conditions, the Cheng-Prusoff equation simplifies to IC50 ≈ 2 * Ki .[19] This allows for a more direct comparison of the intrinsic affinities of different inhibitors.

  • Report ATP Concentration: Always report the ATP concentration used when reporting IC50 values, as the potency is highly context-dependent. A low IC50 obtained at a very low ATP concentration may not translate to potent activity in a cellular environment where ATP levels are much higher (in the millimolar range).[5]

Optimizing Assay Components and Conditions

A robust assay is a prerequisite for obtaining reliable inhibitor data. Key quality metrics include the Signal-to-Background (S/B) ratio and the Z'-factor. An assay with a Z'-factor > 0.5 is considered excellent for screening.[20][21]

Q5: My assay window (Signal-to-Background ratio) is low. How can I improve it?

A5: A low S/B ratio can mask true inhibition. Here is a logical workflow to optimize your assay conditions.

Assay_Optimization_Workflow Start Start: Low S/B Ratio Enzyme_Titration 1. Titrate HPK1 Enzyme Find concentration for robust signal Start->Enzyme_Titration Substrate_Titration 2. Titrate Substrate (e.g., MBP) Ensure it's not limiting Enzyme_Titration->Substrate_Titration Incubation_Time 3. Optimize Incubation Time Ensure reaction is in linear phase Substrate_Titration->Incubation_Time Buffer_Conditions 4. Check Buffer Conditions (pH, MgCl2, DTT) Incubation_Time->Buffer_Conditions Review_Data Review S/B and Z' Buffer_Conditions->Review_Data Acceptable Acceptable Assay Window (Z' > 0.5) Review_Data->Acceptable Yes Recheck Re-evaluate Previous Steps Review_Data->Recheck No Recheck->Enzyme_Titration

Q6: I'm using an ADP-Glo™ assay and see high background luminescence. What's causing this?

A6: High background in the ADP-Glo™ assay typically points to ATP contamination in your reagents or premature conversion of ADP.

  • Contaminated Reagents: Your kinase or substrate preparation may be contaminated with ATP or other nucleotides. Run a "no enzyme" control and a "no substrate" control. If these wells show high luminescence, one of your core reagents is contaminated.

  • Insufficient ATP Depletion: The first step of the ADP-Glo™ assay is to terminate the kinase reaction and deplete excess ATP.[22][23] Ensure you are incubating for the recommended time after adding the ADP-Glo™ Reagent. If ATP is not fully depleted, it will be carried over and generate a high background signal in the second step.

Protocol: Validating HPK1 Activity with ADP-Glo™ Assay

This protocol describes how to confirm the activity of your HPK1 enzyme and establish optimal assay conditions.

Parameter Recommendation Rationale
Enzyme Conc. Titrate (e.g., 1-10 ng/well)Find the concentration that gives a robust signal with <20% ATP consumption.[13]
Substrate Myelin Basic Protein (MBP)A common, effective substrate for HPK1.[24]
ATP Conc. Match Kₘ,ATP (typically 10-50 µM)To accurately compare inhibitor Ki values.[18]
Incubation Time 30-60 minutesEnsure the reaction remains in the linear phase.
Controls No Enzyme, Vehicle (DMSO)To determine background and 100% activity levels.
Quality Metrics Z' > 0.5, S/B > 5To ensure the assay is robust and reproducible.[10][20]

Step-by-Step Methodology:

  • Prepare Reagents: Thaw HPK1 enzyme, MBP substrate, and ATP on ice. Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).

  • Enzyme Titration: In a 384-well plate, perform serial dilutions of the HPK1 enzyme. Add a fixed, saturating concentration of MBP and ATP (e.g., 10 µM).

  • Initiate Reaction: Add the substrate/ATP mix to the enzyme dilutions.

  • Incubate: Incubate at room temperature for 60 minutes.[13]

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]

  • Detect ADP: Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.[13]

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Analyze: Plot luminescence versus enzyme concentration to identify the optimal amount of enzyme for your experiments.

Part 3: In-Depth Troubleshooting for Cell-Based Assays

Cell-based assays are critical for confirming that an inhibitor can engage its target in a physiological context. Low efficacy here can be due to a host of new variables.

Signaling_Pathway cluster_TCR T Cell Receptor Complex cluster_Signaling Intracellular Signaling TCR TCR Engagement HPK1_activation HPK1 Activation TCR->HPK1_activation Activates SLP76 SLP-76 HPK1_activation->SLP76 Phosphorylates pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (e.g., IL-2 Production) pSLP76->Downstream Negative Regulation Inhibitor HPK1 Inhibitor Inhibitor->HPK1_activation Blocks

Confirming Target Engagement

The first question in a cellular context is: is my compound getting into the cell and binding to HPK1?

Q7: My inhibitor is potent biochemically, but shows weak activity in my cell-based assay (e.g., low IL-2 secretion). What's the problem?

A7: This classic discrepancy often points to issues with cell permeability, target engagement, or off-target effects.

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane. Physicochemical properties of the inhibitor (e.g., size, polarity, charge) dictate its ability to enter the cell.

  • Drug Efflux: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching a sufficient intracellular concentration.

  • Off-Target Effects: The compound could be hitting other kinases or cellular targets that counteract the desired effect of HPK1 inhibition.[25][26][27] A clean kinase selectivity profile is crucial.

Troubleshooting Steps & Recommended Assays:

  • Direct Target Engagement Assay (NanoBRET™): The NanoBRET™ Target Engagement assay is a powerful tool to quantify compound binding to HPK1 inside living cells.[28][29][30] It measures the proximity of a fluorescent tracer to a NanoLuc®-tagged HPK1 protein. Displacement of the tracer by your inhibitor provides a direct measure of target occupancy. A potent result in this assay confirms cell permeability and target binding.

  • Phospho-SLP-76 Western Blot: This is a crucial proximal biomarker assay. Since HPK1 directly phosphorylates SLP-76 at S376, a potent HPK1 inhibitor should reduce the levels of pSLP-76 (S376) in stimulated T cells (e.g., Jurkat cells or primary T cells).[3][31][32] If you do not see a reduction in pSLP-76, your compound is not effectively inhibiting HPK1 in the cell.

Protocol: Validating Target Engagement via pSLP-76 Western Blot

This protocol allows you to assess the ability of your inhibitor to block HPK1's catalytic activity within T cells.

Step-by-Step Methodology:

  • Cell Culture: Culture Jurkat T cells or isolated primary human T cells under standard conditions.

  • Inhibitor Pre-treatment: Pre-incubate cells with a dose-response range of your HPK1 inhibitor (and a vehicle control) for 1-2 hours.

  • T Cell Stimulation: Stimulate the T cells with anti-CD3/CD28 antibodies (e.g., Dynabeads) for a short period (e.g., 15-30 minutes) to induce HPK1 activation and SLP-76 phosphorylation.[31][33]

  • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for pSLP-76 (S376) .

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[3]

  • Data Analysis: Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to normalize the pSLP-76 signal. A successful inhibitor will show a dose-dependent decrease in the ratio of pSLP-76 to total SLP-76.

Optimizing Functional Readouts

Q8: I see good target engagement (pSLP-76 reduction), but the functional outcome (e.g., IL-2 production) is still weak. Why?

A8: This suggests that while you are hitting the target, the downstream biological consequence is being masked or is more complex than anticipated.

  • Suboptimal Cell Stimulation: The strength of the initial T cell activation signal can impact the "window" you have to observe enhancement by an inhibitor. If the cells are over-stimulated, the signaling may be saturated, making it difficult to see a further boost from HPK1 inhibition. Conversely, if under-stimulated, the response may be too weak to be effectively measured. Titrate your anti-CD3/CD28 concentrations to find the optimal stimulation level.

  • Cell Health and Viability: Ensure that your inhibitor is not causing cytotoxicity at the concentrations used. A decrease in cell viability will lead to a reduction in cytokine production, which could be misinterpreted as poor efficacy. Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo®).

  • Kinetics of the Response: The timing of your endpoint measurement is critical. Peak IL-2 production, for example, typically occurs 24-48 hours post-stimulation. Measure your functional endpoint at several time points to capture the optimal response.

  • Complexity of T Cell Regulation: T cell activation is regulated by numerous pathways. It's possible that in your specific cell system, other negative regulatory pathways are dominant, limiting the impact of HPK1 inhibition alone.[26]

References

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Wang, X., et al. (2020). Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 88-99.
  • ATP concentration. (n.d.). Kinase Logistics Europe. Retrieved from [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Idealised values for the potency (IC50) of an inhibitor with... (n.d.). ResearchGate. Retrieved from [Link]

  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022). ResearchGate. Retrieved from [Link]

  • Iorio, M. G., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers, 13(16), 4193.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]

  • HPK1 Kinase Assay. (n.d.). SignalChem. Retrieved from [Link]

  • Effect of DMSO concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • Degterev, A., et al. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of biomolecular screening, 13(9), 889-897.
  • Sawasdikosol, S., & Burakoff, S. J. (2020). A perspective on HPK1 as a novel immuno-oncology drug target. eLife, 9, e55122.
  • 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist. Retrieved from [Link]

  • Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • (A) Z' factor, (B) signal/background, and (C) % column variance as a... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2023).
  • Di Bartolo, V., et al. (2007). A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76. The Journal of experimental medicine, 204(3), 681-691.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 45(8), 1712-1722.
  • Wang, X., et al. (2012). Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein. The Journal of biological chemistry, 287(40), 33762-33772.
  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present). (2024). PubMed. Retrieved from [Link]

  • (PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2023). ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2023). HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology, 14, 1273934.
  • HPK1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2023). NIH. Retrieved from [Link]

  • Determination of human pSLP-76 as a readout of an HPK1 TE assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2023). MDPI. Retrieved from [Link]

  • Interpreting steep dose-response curves in early inhibitor discovery. (2006). PubMed. Retrieved from [Link]

  • HPK1 inhibition enhances T cell activation and relieves the immunosuppressive phenotype of inhibitory signals found in the tumor microenvironment. (n.d.). Arcus Biosciences. Retrieved from [Link]

  • MAP4K1 NanoBRET Kinase Assay. (n.d.). Reaction Biology. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. Frontiers in Chemistry, 10, 853427.
  • Chemi-Verse™ HPK1 (MAP4K1) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Ventura, A. C., & McManus, J. B. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 11(1), 1-16.
  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022). Frontiers. Retrieved from [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. (2006). ResearchGate. Retrieved from [Link]

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Overcoming resistance to HPK1 inhibitors in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in-vitro experiments, with a specific focus on identifying and overcoming cellular resistance. As a key negative regulator of T-cell activation, HPK1 is a critical target in immuno-oncology, but like all kinase inhibitors, its application can present challenges.[1][2] This resource provides in-depth troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your findings.

Section 1: The HPK1 Signaling Axis

Understanding the HPK1 pathway is fundamental to troubleshooting your experiments. HPK1 (also known as MAP4K1) is a serine/threonine kinase that acts as a negative feedback regulator downstream of the T-cell receptor (TCR).[1][3] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably SLP-76 at the Serine 376 residue.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the disassembly of the TCR signalosome, which dampens downstream signaling cascades, including the phosphorylation of PLCγ1 and ERK, ultimately limiting T-cell activation and cytokine production (e.g., IL-2).[4][6] HPK1 inhibitors are designed to block this negative feedback, thereby sustaining and amplifying the anti-tumor immune response.

Caption: The HPK1 signaling pathway in T-cells.

Section 2: Troubleshooting Guide - Question & Answer Format

This section addresses common issues encountered during HPK1 inhibitor experiments. Each answer provides potential causes and concrete solutions, including detailed protocols.

Category A: Suboptimal or No Inhibitor Activity

Question 1: I'm not observing the expected increase in T-cell activation (e.g., IL-2, IFN-γ production) after treating with my HPK1 inhibitor. What should I check first?

This is a frequent challenge that requires a systematic approach to deconstruct the problem, starting from the most basic experimental parameters and moving toward specific target engagement.

Answer:

  • Verify Reagent and Cell Quality:

    • Inhibitor Integrity: Confirm the inhibitor's purity and concentration. Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO) and use them at a low passage number. Avoid repeated freeze-thaw cycles.[7]

    • Cell Health: Ensure your cells (e.g., primary human T-cells, Jurkat cells) are healthy, viable, and within a low passage number range to prevent genetic drift.[8]

    • Stimulation Conditions: Optimize the concentration of your T-cell activators (e.g., anti-CD3/CD28 antibodies, PHA). Both suboptimal and excessive stimulation can mask the effects of an HPK1 inhibitor.

  • Confirm Target Engagement in a Cellular Context: The most critical step is to determine if your inhibitor is reaching and inhibiting HPK1 inside the cell. The phosphorylation of SLP-76 at Serine 376 is a direct and reliable pharmacodynamic biomarker of HPK1 activity.[4][5]

    • Primary Action: Use Western blotting to measure pSLP-76 (S376) levels. Effective HPK1 inhibition should lead to a decrease in TCR-stimulated pSLP-76 levels.

    Protocol 1: Western Blot for HPK1 Target Engagement
    • Cell Treatment: Plate 2-5 million T-cells per condition. Pre-incubate cells with your HPK1 inhibitor (at various concentrations) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulation: Stimulate the cells with an optimal concentration of anti-CD3/CD28 for a short duration (e.g., 5-15 minutes) to capture the peak of proximal signaling.

    • Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[9]

    • Quantification & Loading: Determine protein concentration (e.g., BCA assay). Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

    • Western Blot:

      • Transfer proteins to a PVDF membrane.

      • Block with 5% BSA or non-fat milk in TBST for 1 hour.

      • Incubate with primary antibodies overnight at 4°C:

        • Rabbit anti-pSLP-76 (Ser376)

        • Rabbit anti-total SLP-76

        • Rabbit anti-pERK1/2 (Thr202/Tyr204)

        • Rabbit anti-total ERK1/2

        • Mouse anti-β-actin (as a loading control)

      • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

      • Visualize using an enhanced chemiluminescence (ECL) substrate.

    • Expected Outcome: A dose-dependent decrease in the pSLP-76/total SLP-76 ratio in inhibitor-treated samples compared to the vehicle control. Conversely, you should see an increase in the pERK/total ERK ratio.

  • Assess Downstream Pathway Modulation: If target engagement is confirmed (pSLP-76 is down), but the functional outcome (cytokine production) is still absent, investigate intermediate signaling nodes like ERK phosphorylation, as detailed in the protocol above.[4] A lack of pERK increase despite pSLP-76 inhibition could suggest issues specific to your cell line or assay conditions.

Troubleshooting_Workflow Start No increase in T-cell activation (e.g., IL-2) with HPK1i Check1 Step 1: Verify Reagents & Cells - Inhibitor integrity? - Cell health? - Stimulation optimal? Start->Check1 Check2 Step 2: Confirm Target Engagement (Western Blot for pSLP-76) Check1->Check2 Yes Result_Bad_Reagents Outcome: Fix experimental parameters and repeat. Check1->Result_Bad_Reagents No Check3 Step 3: Assess Downstream Signal (Western Blot for pERK) Check2->Check3 Yes (pSLP-76 ↓) Result_No_TE Outcome: Inhibitor is not cell-permeable or is inactive. Test in a biochemical assay or obtain new compound. Check2->Result_No_TE No (pSLP-76 not ↓) Result_No_Signal Outcome: Pathway block between SLP-76 and ERK. Check other nodes (e.g., PLCγ1). Cell line issue? Check3->Result_No_Signal No (pERK not ↑) Result_Success Outcome: Problem is likely in the final functional assay (e.g., ELISA). Troubleshoot cytokine measurement. Check3->Result_Success Yes (pERK ↑)

Caption: Troubleshooting workflow for suboptimal HPK1 inhibitor activity.

Category B: Identifying and Overcoming Resistance

Question 2: My cells initially responded well to the HPK1 inhibitor, but after several weeks of continuous culture, the effect has diminished. How do I confirm and characterize acquired resistance?

Acquired resistance is a common phenomenon in targeted therapy where cancer cells or, in this context, cultured immune cells, evolve mechanisms to bypass the drug's inhibitory effect.[10][11] Confirmation requires demonstrating a stable, quantifiable decrease in sensitivity.

Answer:

  • Quantify the Shift in Sensitivity: The gold standard for confirming resistance is to demonstrate a rightward shift in the dose-response curve.

    • Primary Action: Perform a dose-response experiment measuring a key functional output (e.g., IL-2 production) and calculate the EC50 for both the parental (sensitive) cell line and the suspected resistant line. A significant increase (e.g., >5-fold) in the EC50 value is a strong indicator of resistance.

    Protocol 2: Cellular EC50 Determination for T-Cell Activation
    • Cell Lines: Use your suspected resistant cell line and a cryopreserved, low-passage stock of the original parental cell line as the control.

    • Plating: Plate cells (e.g., Jurkat) at a consistent density in a 96-well plate.

    • Inhibitor Titration: Prepare a serial dilution of your HPK1 inhibitor, typically covering a 4-5 log range centered around the previously known EC50. Include a vehicle-only control.

    • Treatment & Stimulation: Add the inhibitor dilutions to the cells. After a 1-2 hour pre-incubation, add a fixed, optimal concentration of anti-CD3/CD28 to all wells.

    • Incubation: Culture for 24-48 hours.

    • Readout: Collect the supernatant and measure IL-2 concentration using a standard ELISA kit.

    • Analysis: Plot the IL-2 concentration against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 for each cell line.

    • Expected Outcome: The dose-response curve for the resistant line will be shifted to the right, yielding a higher EC50 value compared to the parental line.

Cell LineEC50 (IL-2 Production)Fold-Change in Resistance
Parental Jurkat15 nM1x
Resistant Jurkat210 nM14x
  • Investigate Potential Resistance Mechanisms: Once resistance is confirmed, the next step is to explore the underlying cause. The mechanisms of resistance to kinase inhibitors are generally categorized as on-target or off-target.[11][12][13]

    • On-Target Mechanisms (Altering the Drug Target):

      • Secondary Mutations: The cell acquires a mutation in the MAP4K1 gene that encodes HPK1, preventing the inhibitor from binding effectively.

      • Investigation: Isolate genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing of the HPK1 kinase domain.

      • Target Amplification: The cell overexpresses the HPK1 protein, requiring a higher concentration of the inhibitor to achieve the same level of target suppression.[10]

      • Investigation: Compare HPK1 protein levels in parental vs. resistant cells using Western blot or a quantitative immunoassay.[14]

    • Off-Target Mechanisms (Bypassing the Blockade):

      • Activation of Bypass Pathways: The cell upregulates parallel signaling pathways that restore downstream signals (like ERK activation) even when HPK1 is inhibited.[13]

      • Investigation: Use a phospho-kinase antibody array to screen for hyper-activated pathways in the resistant cells compared to parental cells. RNA-sequencing can also reveal upregulation of compensatory kinases.

      • Increased Drug Efflux: The cell overexpresses ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell, lowering its intracellular concentration.[11]

      • Investigation: Perform a Western blot for common drug transporters (e.g., MDR1/ABCB1, BCRP/ABCG2). To test functionally, treat resistant cells with the HPK1 inhibitor in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) and see if sensitivity is restored.

Resistance_Mechanisms Resistance Acquired HPK1i Resistance OnTarget On-Target Mechanisms (HPK1 Altered) Resistance->OnTarget OffTarget Off-Target Mechanisms (HPK1 Bypassed) Resistance->OffTarget Mutation Secondary Gatekeeper Mutation in HPK1 OnTarget->Mutation Amplification HPK1 Gene Amplification OnTarget->Amplification Bypass Bypass Pathway Activation OffTarget->Bypass Efflux Increased Drug Efflux Pumps OffTarget->Efflux

Caption: Common mechanisms of acquired resistance to kinase inhibitors.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can HPK1 inhibitors overcome immunosuppression from factors like PGE2 or TGF-β? A: Yes, this is a key therapeutic hypothesis. Prostaglandin E2 (PGE2) and TGF-β are common immunosuppressive factors in the tumor microenvironment that can dampen T-cell activity. Studies have shown that genetic inactivation or pharmacological inhibition of HPK1 can make T-cells resistant to the inhibitory effects of PGE2 and other suppressive signals.[6][15][16] You can test this by co-treating your T-cells with PGE2 and your HPK1 inhibitor and measuring cytokine production.

Q2: Does HPK1 inhibition affect regulatory T-cells (Tregs)? A: Yes, the role of HPK1 in Tregs is complex. Studies in HPK1 knockout mice show that while Treg numbers may be elevated, their suppressive function is impaired.[17][18] HPK1-deficient Tregs can aberrantly produce pro-inflammatory cytokines like IL-2 and IFN-γ upon stimulation.[18] This suggests that inhibiting HPK1 may have a dual benefit: boosting effector T-cell function while simultaneously dampening Treg-mediated suppression.

Q3: My inhibitor is potent in a biochemical assay but weak in a cellular assay. Why? A: This discrepancy usually points to issues with cell permeability, stability, or efflux. The compound may not be efficiently entering the cell, or it might be rapidly metabolized or pumped out. Consider running cellular thermal shift assays (CETSA) to confirm target engagement in intact cells or using mass spectrometry to measure intracellular drug concentration.

Q4: Is it better to use an HPK1 inhibitor or an HPK1 degrader (PROTAC)? A: This is an area of active research. While inhibitors block the kinase function, HPK1 also has non-catalytic scaffolding functions.[4] A degrader eliminates the entire protein, removing both kinase and scaffolding activities, which could theoretically lead to a more profound and durable biological effect.[4] However, studies have also suggested that kinase inhibition alone is sufficient to achieve a robust enhancement of T-cell activation.[4] The choice depends on your specific therapeutic hypothesis and experimental goals.

References

  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC - NIH. (2025).
  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - Frontiers. (2022). Frontiers Media S.A..
  • A perspective on HPK1 as a novel immuno-oncology drug target - PMC - NIH. (2020).
  • (PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025).
  • HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics - DelveInsight. (2023). DelveInsight.
  • Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - NIH. (2025).
  • 685 A highly selective and potent HPK1 inhibitor enhances immune cell activation and induces robust tumor growth inhibition in a murine syngeneic tumor model | Journal for ImmunoTherapy of Cancer. (2020). BMJ.
  • Resistance of HPK1 ¡/¡ T cells to PGE 2 inhibition of IL-2 production... - ResearchGate.
  • A perspective on HPK1 as a novel immuno-oncology drug target | eLife. (2020).
  • HPK1 inhibition enhances T cell activation and relieves the immunosuppressive phenotype of inhibitory signals found in the tumor microenvironment - Arcus Biosciences. Arcus Biosciences.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem. BenchChem.
  • HPK1 Assay Kit - BPS Bioscience. BPS Bioscience.
  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH.
  • Abstract 2654: HPK1 inhibits CD8+ T cell effector gene expression following T cell activation. (2024).
  • HPK1 Kinase Assay. Promega.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH.
  • Mechanisms of acquired resistance to tyrosine kinase inhibitors - ResearchGate. (2025).
  • Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed. (2020).
  • Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14–Mutant NSCLC | Clinical Cancer Research - AACR Journals. (2020).
  • Overcoming resistance mechanisms to kinase inhibitors | OTT - Dove Medical Press. (2022). Dove Medical Press.
  • Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC - PubMed Central. (2018).
  • HTRF Human Total HPK1 Detection Kit, 500 Assay Points | Revvity. Revvity.
  • HPK1 Influences Regulatory T Cell Functions - PubMed. (2020).

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Stability issues of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses the stability of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a key intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors.[1][2][3] Users have reported variability in experimental outcomes, often linked to the compound's degradation in solution. This document provides a structured troubleshooting guide, frequently asked questions (FAQs), and validated protocols to ensure consistent and reliable results in your research and development workflows. The core structure of this molecule contains a γ-lactam fused to a dichlorinated pyridine ring, both of which present distinct stability challenges.

Section 1: Frequently Asked Questions (FAQs) - Quick Answers

QuestionQuick Answer
What is the recommended solvent for preparing stock solutions? For long-term storage (>24 hours), use anhydrous, aprotic solvents such as DMSO or DMF. For immediate use in aqueous assays, prepare a concentrated stock in DMSO and perform serial dilutions into the final buffer immediately before the experiment.
What are the optimal storage conditions for stock solutions? Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant.[4] Multiple freeze-thaw cycles should be avoided; we recommend preparing smaller, single-use aliquots.
Why am I seeing new peaks in my HPLC/LC-MS analysis over time? This typically indicates compound degradation. The most common cause is the hydrolysis of the lactam ring, especially in aqueous, neutral, or basic solutions.[5] Other possibilities include photodecomposition or reaction with solvent impurities.
Is the compound sensitive to light? Yes, compounds containing heterocyclic aromatic rings can be susceptible to photodegradation.[6] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.
Can I use chlorinated solvents like Dichloromethane (DCM) during workup? This is strongly discouraged. Pyridine and its derivatives are known to react with DCM, even under ambient conditions, to form methylenebispyridinium salts.[7] This can lead to significant product loss and the formation of complex impurities.

Section 2: Troubleshooting Guide - In-Depth Problem Solving

This section addresses specific experimental issues in a detailed question-and-answer format, explaining the underlying chemical principles.

Problem 1: Rapid Degradation in Aqueous Buffers (e.g., PBS, TRIS)

"I dissolved the compound in PBS (pH 7.4) for a cell-based assay, but my results are not reproducible. An LC-MS analysis shows the parent compound peak decreasing by over 50% in just a few hours. What is the cause?"

Root Cause Analysis: The primary culprit is the hydrolysis of the γ-lactam ring. The lactam amide bond is susceptible to cleavage by water, a reaction that is strongly catalyzed by hydroxide ions (i.e., at neutral to basic pH).[5][8] At pH 7.4, the rate of hydrolysis is significant at room temperature. The degradation product is the corresponding ring-opened amino acid, 3-(aminomethyl)-4,6-dichloronicotinic acid.

G

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Recommended Protocols for Stability Assessment

Adherence to standardized protocols is critical for generating reliable and transferable data. The following methods provide a framework for assessing the stability of this compound.

Protocol 1: Preliminary Short-Term Stability Screening

Objective: To quickly assess the compound's stability in various solvents relevant to your experiments.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the following solvents in separate, amber HPLC vials:

    • Solvent A: Acetonitrile:Water (50:50)

    • Solvent B: Methanol

    • Solvent C: pH 4.0 Acetate Buffer

    • Solvent D: pH 7.4 Phosphate Buffer (PBS)

    • Solvent E: pH 9.0 Carbonate Buffer

  • Analysis:

    • Immediately after preparation (t=0), inject an aliquot of each test solution into a validated HPLC-UV system. Record the peak area of the parent compound.

    • Store the vials under controlled conditions (e.g., 25°C, protected from light).

    • Inject aliquots again at t=1, 4, 8, and 24 hours.

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. A loss of >5% is typically considered significant.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and products under accelerated conditions, which is crucial for developing stability-indicating analytical methods. [6][9] Methodology:

  • Prepare Solutions: Prepare separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1M HCl to a solution to make it 0.1M HCl. Heat at 60°C for 8 hours.

  • Base Hydrolysis: Add 1M NaOH to a solution to make it 0.1M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solution protected from light at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by a high-resolution analytical technique like LC-MS to separate and identify the parent compound and any new degradation products. [10][11]

References

  • Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 149(2), 547–551. [Link]

  • Deo, N., & Saville, B. A. (2002). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Analytical Biochemistry, 307(1), 59–66. [Link]

  • Bicknell, R., Knott-Hunziker, V., & Waley, S. G. (1983). The pH-dependence of class B and class C beta-lactamases. Biochemical Journal, 213(1), 61–66. [Link]

  • Karsisiotis, A. I., Damblon, C., & Page, M. I. (2014). The Mechanisms of Catalysis by Metallo β-Lactamases. Molecules, 19(9), 13856–13876. [Link]

  • Cottis, R. E., & Bonomo, R. A. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(11), e0241979. [Link]

  • Kiener, P. A., & Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal, 149(2), 547-551. [Link]

  • Bu, X., & Mahoney, J. M. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 2, 706227. [Link]

  • Berendsen, B. J. A., et al. (2010). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Food Additives & Contaminants: Part A, 27(10), 1457-1467. [Link]

  • Cottis, R. E., & Bonomo, R. A. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. [Link]

  • Cottis, R. E., & Bonomo, R. A. (2020). Stability of β-lactam antibiotics in bacterial growth media. ResearchGate. [Link]

  • Hamoud, R., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(21), 7247. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • PubChem. 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one. [Link]

  • Kumar, V., & Sharma, V. (2021). Analytical Techniques for the Assessment of Drug Stability. IntechOpen. [Link]

  • Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]

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  • Google Patents.
  • Chahal, M. K., et al. (2021). Dichlorine–pyridine N-oxide halogen-bonded complexes. CrystEngComm, 23(3), 643-647. [Link]

  • Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-25. [Link]

  • Singleton, T. A., et al. (2012). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 77(17), 7546–7550. [Link]

  • Popławska, B., & Wujec, M. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Wang, Y., et al. (2015). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 81(18), 6206–6215. [Link]

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Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of kinase inhibitor off-target effects. Our goal is to equip you with the knowledge and experimental tools to ensure the specificity of your results and the success of your research.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling.[1] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for developing highly selective inhibitors.[2][3] Many kinase inhibitors, particularly those targeting the ATP-binding site (Type I inhibitors), can interact with multiple kinases, leading to off-target effects.[2][4] These unintended interactions can result in misleading experimental data, cellular toxicity, and adverse clinical side effects.[5]

This guide will provide a comprehensive overview of strategies to identify, validate, and ultimately avoid the off-target effects of kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of kinase inhibitor off-target effects?

A1: The primary cause is the structural similarity of the ATP-binding pocket among different kinases.[2] This conservation makes it difficult to design a small molecule that binds exclusively to the intended target. Additionally, some inhibitors may bind to allosteric sites or even non-kinase proteins with similar structural motifs.[6][7] The concentration of the inhibitor used in an experiment is also a critical factor; at higher concentrations, the likelihood of engaging lower-affinity off-targets increases significantly.[5]

Q2: My inhibitor is showing an effect in a cell line that doesn't express the target kinase. What does this signify?

A2: This is a strong indication of off-target activity.[5] The observed phenotype is likely due to the inhibitor acting on one or more other kinases or proteins present in that cell line. It is crucial to perform selectivity profiling to identify these unintended targets and to validate your findings using alternative methods.

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: This is a fundamental question in kinase inhibitor research. A multi-faceted approach is required:

  • Use a structurally unrelated inhibitor: If a second, chemically distinct inhibitor targeting the same primary kinase produces the same phenotype, it strengthens the evidence for an on-target effect.[8]

  • Perform rescue experiments: Expressing a mutated, inhibitor-resistant form of the target kinase should rescue the phenotype if the effect is on-target.[8]

  • Knockdown/knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase should phenocopy the effect of the inhibitor.

  • Dose-response correlation: The phenotypic effect should correlate with the inhibitor's potency (IC50 or EC50) for the target kinase.[8]

Q4: What is "polypharmacology" and is it always a negative attribute?

A4: Polypharmacology refers to the ability of a single drug to interact with multiple targets.[9][10] While often associated with undesirable off-target effects, it can sometimes be therapeutically beneficial.[11][12] For instance, an inhibitor that targets multiple kinases in a cancer-related pathway may have enhanced efficacy.[11][13] The key is to understand the full target profile of an inhibitor and to distinguish between beneficial multi-targeting and detrimental off-target activity.[11]

Troubleshooting Guides

Problem 1: Unexpected or Inconsistent Phenotypes in Cellular Experiments

Possible Cause: Off-target effects, activation of compensatory signaling pathways, or cell line-specific responses.

Troubleshooting Steps:

  • Verify Target Engagement: Before interpreting phenotypic data, confirm that the inhibitor is engaging its intended target in your cellular model. A Western blot to assess the phosphorylation of a direct downstream substrate is a common method.[14]

  • Perform a Dose-Response Analysis: Determine the minimal concentration of the inhibitor required to achieve the desired on-target effect. Using excessively high concentrations increases the risk of off-target binding.[5]

  • Assess Kinome-Wide Selectivity: If your budget and resources allow, perform a kinome-wide selectivity screen to identify potential off-targets.[15][16] This can be done through biochemical or cell-based profiling services.

  • Investigate Compensatory Pathways: Inhibition of a target kinase can sometimes lead to the activation of alternative signaling pathways.[11] Use techniques like phospho-proteomics or Western blotting for key nodes of related pathways to investigate this possibility.[17]

  • Test in Multiple Cell Lines: To rule out cell line-specific artifacts, confirm your findings in at least one other relevant cell line.[5]

Problem 2: High Cytotoxicity Observed at Effective Inhibitor Concentrations

Possible Cause: On-target toxicity (the target kinase is essential for cell viability) or off-target toxicity (the inhibitor is hitting an essential off-target).

Troubleshooting Steps:

  • Distinguish On-Target vs. Off-Target Toxicity:

    • Target Knockdown/Knockout: If depleting the target kinase using genetic methods (siRNA, CRISPR) results in similar levels of cytotoxicity, the toxicity is likely on-target.

    • Use a More Selective Inhibitor: If a more selective inhibitor for the same target shows less cytotoxicity at an equivalent on-target inhibitory concentration, the toxicity of your original compound is likely due to off-target effects.

  • Perform a Time-Course Experiment: Assess cell viability at multiple time points. It's possible that shorter incubation times are sufficient to observe the desired on-target effect without causing significant cytotoxicity.

  • Consider the "Therapeutic Window": For drug development applications, the goal is to find a concentration that inhibits the target effectively with minimal toxicity. A narrow therapeutic window can be a significant hurdle.

Experimental Protocols & Methodologies

Method 1: Kinome-Wide Selectivity Profiling

Kinome-wide selectivity profiling is a powerful tool to assess the specificity of a kinase inhibitor.[15] Several commercial services offer this, typically using one of two main approaches:

  • Biochemical Assays: These assays measure the ability of an inhibitor to block the activity of a large panel of purified kinases in vitro.[18][19][20] Common formats include radiometric assays and fluorescence-based assays.[19]

  • Binding Assays: These assays measure the binding affinity of an inhibitor to a large panel of kinases.[19] A popular platform is the KINOMEscan™ technology, which uses a proprietary phage display system.

Workflow for Kinome-Wide Selectivity Profiling:

G cluster_0 Preparation cluster_1 Profiling Method cluster_2 Data Analysis cluster_3 Interpretation Compound Kinase Inhibitor (Stock Solution) Biochemical Biochemical Assay Panel (e.g., Radiometric Assay) Compound->Biochemical Test against purified kinases Binding Binding Assay Panel (e.g., KINOMEscan™) Compound->Binding Assess binding to kinase panel Data Raw Data (% Inhibition or Kd) Biochemical->Data Binding->Data Analysis Selectivity Analysis (e.g., Kinome Tree Plot, Selectivity Score) Data->Analysis Interpretation Identify On- and Off-Targets Analysis->Interpretation G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Inhibitor Synthesize Inhibitor Probe (e.g., with Biotin Tag) Treatment Treat Cells with Probe Inhibitor->Treatment Lysis Cell Lysis Treatment->Lysis Enrichment Affinity Purification (e.g., Streptavidin Beads) Lysis->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS Identification Protein Identification and Quantification MS->Identification

Caption: Chemical proteomics workflow for target identification.

Method 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells and tissues. It is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein against thermal denaturation.

Step-by-Step CETSA Protocol:

  • Cell Treatment: Treat cells with the kinase inhibitor or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Method 4: Computational Approaches

Computational methods can be used to predict potential off-targets and to guide the design of more selective inhibitors. [4][21][22]These approaches include:

  • Structure-Based Methods: Docking the inhibitor into the crystal structures of various kinases to predict binding affinities. [22]* Ligand-Based Methods: Using the chemical similarity of the inhibitor to compounds with known kinase activities to predict its target profile.

  • Machine Learning: Training algorithms on large datasets of kinase-inhibitor interactions to predict the activity of new compounds. [23][24]

Data Presentation: Summarizing Selectivity Data

Presenting selectivity data in a clear and concise manner is crucial. A common approach is to use a table to summarize the inhibition data for a panel of kinases.

Table 1: Example Kinase Selectivity Profile

Kinase% Inhibition at 1 µMIC50 (nM)
Target Kinase A 98% 10
Off-Target Kinase B85%150
Off-Target Kinase C52%800
Off-Target Kinase D15%>10,000
Off-Target Kinase E5%>10,000

Conclusion: A Pathway to More Specific Research

References

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (n.d.). National Institutes of Health.
  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (n.d.). ACS Publications.
  • Card, A., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 16(3), 338-349. Retrieved from [Link]

  • Chiu, Y.-Y., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in genetics, 4, 159. Retrieved from [Link]

  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 100(26), 15434-15439. Retrieved from [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM.
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  • Lebraud, H., & Wright, D. J. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 11(8), 2099-2104. Retrieved from [Link]

  • New technique improves the selectivity of kinase inhibitors. (2015, September 11). Drug Target Review. Retrieved from [Link]

  • Vieth, M., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 54(17), 5847-5856. Retrieved from [Link]

  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. (2023, September 5). PLOS Computational Biology.
  • Begley, V., & Varney, A. (2020). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. RSC chemical biology, 1(4), 263-274. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. (n.d.). Benchchem.
  • Zhou, T., Georgeon, S., & Gao, Y. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i584-i592. Retrieved from [Link]

  • Knight, Z. A., Lin, H., & Shokat, K. M. (2010). Targeting the cancer kinome through polypharmacology. Nature reviews. Cancer, 10(2), 130-137. Retrieved from [Link]

  • Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. (n.d.). Benchchem.
  • Ursu, O., et al. (2017). Network modeling of kinase inhibitor polypharmacology reveals pathways targeted in chemical screens. PloS one, 12(10), e0185650. Retrieved from [Link]

  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (n.d.). ResearchGate.
  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 160(5), 1015-1031. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of biological chemistry, 288(16), 11078-11088. Retrieved from [Link]

  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (n.d.). Benchchem.
  • Kinase Panel Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]

  • Network modeling of kinase inhibitor polypharmacology reveals pathways targeted in chemical screens. (2017, October 12). PLOS ONE.
  • Kinase inhibitor selectivity and design. (2016, November 15). Chodera lab // MSKCC. Retrieved from [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved from [Link]

  • Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Confirming the On-Target Activity of Novel Kinase Inhibitors in Cellular Models: A Comparative Guide. (n.d.). Benchchem.
  • Leveraging Macrocyclization Strategies to Advance Kinase Inhibitor. (2025, January 7). Scienmag. Retrieved from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ventura, A. C., & Tiroshi, D. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 76. Retrieved from [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2687-2696. Retrieved from [https://pubs.acs.org/doi/10.1021/cb50064 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
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  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). AACR Journals. Retrieved from [Link]

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  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. Retrieved from [Link]

  • Targeting the Cancer Kinome Through Polypharmacology. (n.d.). Medscape.
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  • Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. (2018, January 26). ACS Omega. Retrieved from [Link]

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Validation & Comparative

Comparing 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one with other HPK1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPK1 Inhibitors for Immuno-Oncology Research

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a pivotal target in immuno-oncology due to its role as a negative regulator of T-cell and B-cell receptor signaling.[1][2] By dampening immune responses, HPK1 activity can limit the efficacy of the body's anti-tumor defenses.[1] Pharmacological inhibition of HPK1 is a promising strategy to reverse this immunosuppression, enhance T-cell function, and potentially improve outcomes for cancer patients.[3][4] This guide provides a technical comparison of a potent inhibitor scaffold, 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, with other notable HPK1 inhibitors. We will delve into the underlying signaling pathways, present comparative performance data, and provide detailed experimental protocols for the evaluation of these compounds, offering a critical resource for researchers and drug development professionals in the field.

The Rationale for HPK1 Inhibition: Releasing the Brakes on Anti-Tumor Immunity

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that functions as a critical negative feedback regulator within the T-cell receptor (TCR) signaling cascade.[1][5] Upon TCR engagement with an antigen, HPK1 is recruited to the immunological synapse. There, its primary role is to phosphorylate the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][6] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex and its subsequent degradation.[1][7] The dismantling of this complex effectively attenuates downstream signaling, raising the activation threshold for T-cells and curtailing proliferation and cytokine release.[6]

Genetic studies in mice, using either HPK1 knockout or kinase-dead knock-in models, have validated its role as an immune checkpoint. These studies demonstrated enhanced T-cell activation, increased production of the cytokine IL-2, resistance to immunosuppressive factors, and improved tumor control.[8][9] Consequently, developing small-molecule inhibitors that block the catalytic activity of HPK1 is a key strategy to restore and amplify anti-tumor immunity.[4][8]

HPK1_Signaling_Pathway cluster_TCR TCR Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Outcome T-Cell Response TCR TCR Engagement (Antigen Recognition) SLP76_Complex SLP-76 Signalosome (Active) TCR->SLP76_Complex Signal Cascade HPK1 HPK1 (MAP4K1) SLP76_Complex->HPK1 Recruits & Activates Activation Enhanced T-Cell Activation - IL-2 Production - Proliferation - Effector Function SLP76_Complex->Activation Sustained Signal pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Degradation Signal Attenuation & Complex Degradation pSLP76->Degradation Recruits 14-3-3 Degradation->SLP76_Complex Inhibits HPK1_Inhibitor HPK1 Inhibitor (e.g., Pyrrolo[3,4-c]pyridin-1-one) HPK1_Inhibitor->HPK1 Blocks ATP Site

Caption: HPK1-mediated negative regulation of TCR signaling.

Profile: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Scaffold

A novel class of HPK1 inhibitors based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has been developed and patented by Pfizer.[10][11] These compounds are designed as ATP-competitive inhibitors that target the kinase domain of HPK1. While specific data for the 4,6-dichloro derivative is not extensively detailed in publicly available literature, a representative compound from this patent demonstrates exceptional potency.[12] An exemplified compound from this series recorded a Ki of 0.06 nM in a biochemical mobility shift assay.[12] Furthermore, it potently suppressed the phosphorylation of HPK1's direct substrate, SLP-76, in a cellular assay using human T-cell leukemia (Jurkat) cells, with an IC50 of 12 nM .[12] This high level of both biochemical and cellular potency marks the pyrrolo[3,4-c]pyridin-1-one scaffold as a highly promising framework for developing clinical-grade HPK1 inhibitors.

Comparative Analysis with Other Leading HPK1 Inhibitors

The field of HPK1 inhibitor development is active, with several distinct chemical scaffolds progressing through preclinical and clinical stages.[3] Notable examples include Treadwell Therapeutics' CFI-402411, BeiGene's BGB-15025, and Nimbus Therapeutics' NDI-101150, all of which have entered clinical trials.[2][3][13] The table below compares the pyrrolo[3,4-c]pyridin-1-one scaffold with other publicly disclosed inhibitors, highlighting differences in potency and chemical structure.

Inhibitor / Scaffold Biochemical Potency (IC50/Ki) Cellular Potency (EC50/IC50) Development Stage Key Structural Feature Reference(s)
Pyrrolo[3,4-c]pyridin-1-one (Exemplified Cmpd)Ki = 0.06 nMpSLP-76 IC50 = 12 nM (Jurkat)PreclinicalPyrrolo-pyridinone core[12]
NDI-101150 IC50 < 1 nMIL-2 EC50 = 26 nM (Human T-Cell)Phase 1/2Not Disclosed[2][14]
BGB-15025 IC50 = 0.2 nMpSLP-76 IC50 = 4 nM (PBMC)Phase 1Not Disclosed[9][13]
Compound 2-7 IC50 = 1.39 nMIL-2 EC50 = 11.56 nM (Jurkat)Preclinical1H-Pyrazolo[3,4-b]pyridine[3][4]
Compound 21 IC50 = 1.0 nMIL-2 EC50 = 110 nM (Jurkat)PreclinicalMacrocyclic 2,4-Diaminopyrimidine[15]
GNE-1858 IC50 = 1.9 nMpSLP-76 IC50 = 0.6 µM (PBMC)PreclinicalDiaminopyrimidine Carboxamide[5][13]

Methodologies for Evaluating HPK1 Inhibitor Performance

Rigorous and reproducible assays are essential for characterizing HPK1 inhibitors. The following protocols describe validated, self-consistent systems for measuring biochemical potency, cellular target engagement, and functional T-cell response.

Protocol: Biochemical Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with HPK1 activity. It is a gold-standard method for determining the intrinsic inhibitory potency (IC50) of a compound.[16]

Causality: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, making it ideal for screening and profiling a wide range of inhibitor potencies.[16] The use of a universal substrate like Myelin Basic Protein (MBP) allows for a standardized comparison across different kinase targets, although specific peptide substrates can also be used.[17][18]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in a 384-well plate. Include DMSO-only wells as a 100% activity control and wells without enzyme as a background control.

  • Kinase Reaction Initiation: Add a solution containing recombinant human HPK1 enzyme, the substrate (e.g., MBP), and ATP in a kinase reaction buffer to each well.[16]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back into a detectable luminescent signal. Incubate for 30 minutes.

  • Signal Quantification: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to HPK1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow Start 1. Prepare Serial Dilution of Inhibitor Step2 2. Add HPK1 Enzyme, Substrate, and ATP Start->Step2 Step3 3. Incubate (e.g., 60 min) Kinase Reaction Step2->Step3 Step4 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Step3->Step4 Step5 5. Add Kinase Detection Reagent (Generate Signal) Step4->Step5 End 6. Read Luminescence & Calculate IC50 Step5->End

Caption: Workflow for an HPK1 biochemical assay.

Protocol: Cellular Target Engagement Assay (Phospho-SLP-76)

This assay directly measures the ability of an inhibitor to block HPK1's catalytic activity inside a relevant cell type, such as Jurkat T-cells or primary human peripheral blood mononuclear cells (PBMCs).[19][20] It serves as a crucial bridge between biochemical potency and cellular function.

Causality: Measuring the phosphorylation of SLP-76 at Ser376 provides a direct and proximal biomarker of HPK1 activity within the cell.[19][20] A reduction in this signal upon inhibitor treatment validates that the compound is cell-permeable and engages its intended target in a physiological context.

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture Jurkat T-cells or isolated PBMCs and plate them in a 96-well plate.

  • Inhibitor Pre-incubation: Add serial dilutions of the test inhibitor to the cells and pre-incubate for 1-2 hours to allow for cell penetration.

  • T-Cell Stimulation: Stimulate the T-cell receptor signaling pathway by adding anti-CD3 and anti-CD28 antibodies. This activates HPK1.[20]

  • Cell Lysis: After a short stimulation period (e.g., 10-15 minutes), stop the reaction and lyse the cells to release intracellular proteins.

  • Quantification of pSLP-76 (Ser376): Use a sandwich ELISA-based method. Coat a plate with a capture antibody specific for total SLP-76. Add the cell lysates, followed by a detection antibody that specifically recognizes pSLP-76 (Ser376).[20]

  • Signal Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to generate a signal.

  • Data Analysis: Normalize the pSLP-76 signal to the total protein concentration or a housekeeping protein. Calculate the IC50 value by plotting the percent inhibition of SLP-76 phosphorylation against the inhibitor concentration.

Protocol: Functional Cellular Assay (IL-2 Secretion)

This assay measures a key downstream functional consequence of enhanced T-cell activation: the production and secretion of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and survival.[15][19]

Causality: Since HPK1 inhibition is intended to boost T-cell function, an increase in IL-2 secretion serves as a robust functional readout.[21] This assay confirms that target engagement translates into the desired biological outcome.

Step-by-Step Protocol:

  • Cell Preparation: Isolate human PBMCs and plate them in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor to the cells.

  • T-Cell Stimulation: Add a stimulant, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA), to activate the T-cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for cytokine production and secretion into the supernatant.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a standard ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Plot the concentration of IL-2 against the inhibitor concentration and determine the EC50 value, which is the concentration required to achieve 50% of the maximal IL-2 secretion response.

Cellular_Assay_Workflow cluster_TargetEngagement Target Engagement (pSLP-76 Assay) cluster_FunctionalResponse Functional Response (IL-2 Assay) TE1 1. Pre-incubate Cells with Inhibitor TE2 2. Stimulate TCR (anti-CD3/CD28) TE1->TE2 TE3 3. Lyse Cells & Measure pSLP-76 via ELISA TE2->TE3 TE4 4. Calculate IC50 TE3->TE4 FR1 1. Treat Cells with Inhibitor FR2 2. Stimulate TCR & Incubate (24-72 hours) FR1->FR2 FR3 3. Collect Supernatant & Measure IL-2 via ELISA FR2->FR3 FR4 4. Calculate EC50 FR3->FR4

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Case Study on 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including the inhibition of various protein kinases such as PI3Ks, SYK, and FLT3.[1][2][3] A recently patented series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives has been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of immune cell activation, positioning them as promising candidates for cancer immunotherapy.[4][5] This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel compound from this class, 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one . We will delve into the rationale behind experimental choices, provide a detailed protocol for a robust in vitro kinase assay, and offer a clear methodology for data interpretation and comparison. This document is designed for researchers in drug discovery, providing the necessary tools to objectively assess inhibitor specificity and guide further development.

The Imperative of Selectivity: Why Profile?

In an era of targeted therapy, the efficacy of a kinase inhibitor is intrinsically linked to its selectivity. The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[6] This structural similarity presents a significant challenge, as a potent inhibitor against a primary target may inadvertently inhibit numerous other "off-target" kinases.[7][8]

Such promiscuity can lead to two major outcomes:

  • Adverse Effects: Unintended inhibition of kinases involved in essential cellular processes can cause toxicity.[9]

  • Polypharmacology: In some cases, inhibiting multiple kinases within a disease-relevant pathway can be therapeutically beneficial, as seen with multi-targeted inhibitors like Imatinib and Dasatinib.[9]

Therefore, a comprehensive selectivity profile is not merely an academic exercise; it is a critical dataset that informs the therapeutic potential and safety profile of a drug candidate. It allows us to distinguish between a precisely targeted agent and a promiscuous compound, guiding the subsequent steps of lead optimization.[10]

Strategic Experimental Design

The goal of a selectivity profiling experiment is to determine the inhibitory activity of a compound against a broad and representative panel of kinases. The design of this experiment requires careful consideration of the kinase panel, assay technology, and the parameters for quantifying inhibition.

Assembling the Kinase Panel

The choice of kinases for the panel is a critical first step. A tiered approach is often most efficient:

  • Broad Kinome Scan: Initially, screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300 kinases) representing all major families of the human kinome.[9][11] This provides a bird's-eye view of the compound's selectivity and identifies potential off-target interactions.

  • Dose-Response Follow-up: For any kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, perform a full dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).[11] This provides a quantitative measure of potency.

Given that related compounds are HPK1 inhibitors, the panel should ideally include HPK1 as the presumed primary target, as well as closely related kinases from the MAP4K family and other kinases known to be inhibited by the pyrrolopyridine scaffold.

Choosing the Right Assay Technology

Several robust technologies are available for in vitro kinase activity assays.[12] For this guide, we will focus on the ADP-Glo™ Kinase Assay , a luminescence-based method that measures the amount of ADP produced during the kinase reaction. It is highly sensitive, compatible with high-throughput screening, and avoids the use of radioactivity.[13][14]

Rationale for ADP-Glo™:

  • Universal: It can be used for virtually any kinase that utilizes ATP.

  • High Sensitivity: The luminescent signal provides a high signal-to-background ratio, which is crucial for detecting inhibition of low-activity kinases.[13]

  • Robustness: The assay is less prone to interference from colored or fluorescent compounds compared to other methods.

The overall workflow for kinase selectivity profiling is a systematic process designed to generate reliable and comprehensive data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: High-Throughput Screening cluster_analysis Phase 3: Data Analysis & Follow-up Compound Test Compound Stock (e.g., 10 mM in DMSO) Screening Single-Dose Screening (e.g., 10 µM) Compound->Screening KinasePanel Kinase Panel Selection (Broad Kinome Screen) KinasePanel->Screening Reagents Assay Reagent Prep (Buffers, ATP, Substrates) Reagents->Screening DataAcq Raw Data Acquisition (Luminescence Reading) Screening->DataAcq HitID Hit Identification (% Inhibition > 70%) DataAcq->HitID DoseResponse IC50 Determination (10-point curve for hits) HitID->DoseResponse Selectivity Selectivity Analysis (S-Score, Dendrogram) DoseResponse->Selectivity

Caption: High-level workflow for kinase selectivity profiling.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC₅₀ value of This compound against a panel of selected kinases in a 384-well plate format.[13][15]

Reagent Preparation
  • Test Compound Dilution Series:

    • Prepare a 10-point serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM). A 3-fold dilution series is standard.

    • Create an intermediate dilution of this series in the kinase reaction buffer.

  • Kinase Working Stock:

    • Dilute each kinase enzyme to its optimal working concentration in the kinase reaction buffer. This concentration should be predetermined to yield an optimal signal-to-background ratio.[13]

  • ATP/Substrate Working Stock:

    • Prepare a solution containing the specific peptide substrate for the kinase and ATP.

    • Scientist's Note: The ATP concentration is a critical parameter. Assays are often run at the apparent Kₘ value of ATP for each specific kinase.[16] This ensures that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic affinity (Kᵢ), making comparisons across different kinases more meaningful.[9]

Kinase Reaction
  • Add 1 µL of the diluted test compound to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate the reaction by adding 2 µL of the Kinase Working Stock followed by 2 µL of the ATP/Substrate Working Stock to each well. The final reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

ADP Detection
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

Data Analysis and Interpretation

Calculating IC₅₀

The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no enzyme) controls. The IC₅₀ value is the concentration of the inhibitor required to reduce enzyme activity by 50%.[17] This value is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.

The logical flow for interpreting the generated IC50 data is crucial for classifying the compound's selectivity.

G Start IC50 Data for Kinase Panel PrimaryTargetCheck Is IC50 for Primary Target (HPK1) < 100 nM? Start->PrimaryTargetCheck OffTargetCheck How many off-targets have IC50 < 1 µM? PrimaryTargetCheck->OffTargetCheck Yes NotPotent Result: Not a Potent Inhibitor of Primary Target PrimaryTargetCheck->NotPotent No PotentButNotSelective Result: Potent, but Non-Selective OffTargetCheck->PotentButNotSelective >10 Selective Result: Potent and Selective Inhibitor OffTargetCheck->Selective 0-2 ModeratelySelective Result: Potent, with Moderate Selectivity OffTargetCheck->ModeratelySelective 3-10

Caption: Decision tree for interpreting kinase selectivity data.

Quantifying Selectivity

To objectively compare selectivity, we can calculate a Selectivity Score (S-score) . A common method is S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested.[18] A lower S-score indicates higher selectivity.

Comparative Data Presentation

The results should be presented in a clear, tabular format. Below is a hypothetical selectivity profile for our compound compared to Staurosporine (a known promiscuous inhibitor) and a hypothetical selective HPK1 inhibitor.

Kinase TargetThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)Selective HPK1 Inhibitor (IC₅₀, nM)
HPK1 (MAP4K1) 15 610
MINK1 (MAP4K6)25081,500
TNIK (MAP4K7)480122,300
SYK1,20020>10,000
FLT33,50015>10,000
PI3Kα>10,0001,500>10,000
CDK28,90038,500
PKA>10,0007>10,000
S-Score (1µM)0.01 (3/300)0.85 (255/300)0.003 (1/300)

Data are hypothetical for illustrative purposes.

From this hypothetical data, we would conclude that This compound is a potent HPK1 inhibitor with good selectivity against other kinases, particularly when compared to a promiscuous inhibitor like Staurosporine. It shows some activity against other MAP4K family members (MINK1, TNIK), which is expected due to binding site similarity, but is significantly cleaner than Staurosporine.

Conclusion

The systematic profiling of kinase inhibitor selectivity is a cornerstone of modern drug discovery. By employing a rational experimental design, executing robust and validated protocols, and interpreting the data within a comparative framework, researchers can gain profound insights into a compound's mechanism of action, potential for efficacy, and risk of toxicity. The methodologies outlined in this guide provide a clear and actionable path for characterizing novel agents like This compound , enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

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  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Available at: [Link]

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  • Ribeiro dos Santos, A. M., et al. (2025). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1741. Available at: [Link]

  • Varin, T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(3), 202-206. Available at: [Link]

  • Kazi, J. U., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8124-8145. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4833. Available at: [Link]

  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 74(2), 435-443. Available at: [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4813-4817. Available at: [Link]

  • Wojcicka, A., et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolo[3,4-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system are being actively investigated for their therapeutic potential in oncology, immunology, and virology.[1][2] Specifically, compounds based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core have shown promise as potent kinase inhibitors, with some targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of immune cell activation, making them attractive candidates for cancer immunotherapy.[3][4]

However, as with any targeted therapy, particularly within the highly conserved kinase family, the potential for off-target effects presents a significant hurdle in clinical development. Unintended interactions can lead to toxicity, reduced efficacy, and unforeseen side effects, with off-target interactions being a frequent cause of clinical trial failures.[5] This guide provides a comprehensive comparison of the off-target profiles of pyrrolo[3,4-c]pyridin-1-one derivatives, with a focus on 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one as a representative compound. We will explore the methodologies for assessing these off-target effects and provide the experimental framework for their validation.

The Challenge of Kinase Selectivity

The human kinome consists of over 500 kinases, which share a structurally related ATP-binding pocket. This conservation makes the development of truly selective kinase inhibitors a formidable challenge.[6] Many inhibitors, especially those that are ATP-competitive, can bind to multiple kinases, leading to a promiscuous activity profile. While in some instances polypharmacology can be beneficial, a well-defined and narrow selectivity profile is often desirable to minimize toxicity and ensure that the observed therapeutic effect is due to the inhibition of the intended target.

Comparative Analysis of Off-Target Profiles

To illustrate the importance of selectivity, let's consider a hypothetical off-target profile for our lead compound, which we'll refer to as "Compound P" (representing the this compound), and compare it to two archetypal kinase inhibitors: a promiscuous inhibitor (e.g., Staurosporine) and a highly selective inhibitor (e.g., a next-generation targeted therapeutic).

Kinase TargetCompound P (Hypothetical IC50, nM)Staurosporine (Promiscuous Inhibitor, IC50, nM)Selective Inhibitor (Hypothetical IC50, nM)
HPK1 (On-Target) 10 5 8
Kinase A (Off-Target)50015>10,000
Kinase B (Off-Target)>10,00020>10,000
Kinase C (Off-Target)1,2008>10,000
Kinase D (Off-Target)8,00030>10,000

This table demonstrates that while Compound P is potent against its intended target, HPK1, it may exhibit off-target activity at higher concentrations against other kinases. In contrast, a promiscuous inhibitor like Staurosporine shows potent inhibition across a wide range of kinases, making it a useful tool for in vitro studies but generally unsuitable for therapeutic use due to toxicity. A highly selective inhibitor, on the other hand, displays a clean profile with minimal off-target engagement.

Experimental Workflows for Off-Target Profiling

A robust assessment of off-target effects requires a multi-pronged approach, combining in silico predictions with in vitro and cellular assays.

G cluster_0 In Silico & Initial Screening cluster_1 In Vitro Validation cluster_2 Cellular Confirmation in_silico In Silico Prediction (Chemical Similarity, Docking) hts High-Throughput Screening (Broad Kinase Panel) in_silico->hts Guide Panel Selection ic50 IC50 Determination (Dose-Response Curves) hts->ic50 Identify Potential Hits binding_assays Binding Affinity Assays (e.g., KiNativ, KinomeScan) ic50->binding_assays Confirm Direct Binding cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) binding_assays->cetsa Validate in Cellular Context phenotypic Phenotypic Screening (Cell Viability, Apoptosis) cetsa->phenotypic Correlate with Cellular Effects

Caption: Workflow for Off-Target Profiling.

Kinase Selectivity Profiling

This is a foundational step to understand the kinome-wide selectivity of a compound.[7][8][9]

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to the kinase reactions. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for the kinase reaction to proceed.

  • Detection: Measure the kinase activity. A common method is to quantify the amount of phosphorylated substrate, often using a labeled ATP (e.g., ³³P-ATP) or through antibody-based detection methods.[8]

  • Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to the vehicle control.

Causality Behind Experimental Choices:

  • Choice of Kinase Panel: The panel should be broad enough to cover different branches of the kinome tree to provide a comprehensive overview of selectivity.[7]

  • ATP Concentration: The concentration of ATP used in the assay is critical. Performing the assay at a physiological ATP concentration can provide more clinically relevant data.

  • Single vs. Multi-Dose Screening: An initial screen at a single high concentration can quickly identify potential off-targets. Hits from this screen should then be followed up with multi-dose assays to determine the IC50 values.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][13]

Objective: To verify that the compound binds to its intended target and potential off-targets in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to a suitable confluency. Treat the cells with the test compound or vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

Causality Behind Experimental Choices:

  • Intact Cells vs. Lysates: Performing CETSA in intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for cell permeability and intracellular concentrations of the compound.[12]

  • Temperature Gradient: A carefully chosen temperature gradient is essential to accurately determine the melting point of the target protein.

  • Isothermal Dose-Response: A variation of CETSA, the isothermal dose-response fingerprint (ITDRF), can be used to determine the potency of target engagement by incubating cells with varying concentrations of the compound at a fixed temperature.[14]

Visualizing On-Target and Off-Target Effects in a Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a pyrrolo[3,4-c]pyridin-1-one derivative is intended to inhibit HPK1. However, due to off-target effects, it also inhibits another kinase in a different pathway, leading to unintended consequences.

cluster_0 Immune Response Pathway cluster_1 Cell Proliferation Pathway TCR T-Cell Receptor Activation HPK1 HPK1 TCR->HPK1 SLP76 SLP76 HPK1->SLP76 Inhibition NFAT NFAT Activation SLP76->NFAT GF Growth Factor Signal OffTargetKinase Off-Target Kinase GF->OffTargetKinase Prolif Cell Proliferation OffTargetKinase->Prolif CompoundP Compound P (Pyrrolo[3,4-c]pyridin-1-one) CompoundP->HPK1 On-Target Inhibition CompoundP->OffTargetKinase Off-Target Inhibition

Caption: On- and Off-Target Effects in Signaling.

Conclusion

The therapeutic potential of the this compound scaffold is significant, particularly in the development of novel kinase inhibitors. However, a thorough understanding and characterization of off-target effects are paramount for the successful clinical translation of these compounds. By employing a systematic approach that combines broad kinome profiling with cellular target engagement assays, researchers can build a comprehensive selectivity profile, enabling the selection of drug candidates with the highest potential for efficacy and safety. This rigorous preclinical evaluation is an indispensable component of modern drug discovery, paving the way for the development of safer and more effective targeted therapies.

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A Comparative Guide to the Cross-Reactivity of Pyrrolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors.[1][2] Its resemblance to adenine, the nitrogenous base of ATP, makes it an effective ATP-competitive inhibitor for a wide range of kinases.[1][2] This guide provides an in-depth comparison of the cross-reactivity profiles of various pyrrolopyridine-based kinase inhibitors, offering insights into their selectivity and potential off-target effects. Understanding these profiles is paramount for researchers and drug development professionals to advance the design of more potent and selective therapeutics.

The Double-Edged Sword of Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[5][6] Consequently, kinase inhibitors have emerged as a major class of therapeutics.[2]

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[7][8] Many kinase inhibitors, including those with a pyrrolopyridine core, exhibit promiscuity, binding to multiple kinases.[7][9] This cross-reactivity can lead to off-target effects, which can be either beneficial, leading to polypharmacology, or detrimental, causing toxicity.[10][11][12] Therefore, a thorough understanding and characterization of an inhibitor's kinome-wide selectivity are crucial for its development and clinical application.

Assessing Kinase Inhibitor Specificity: Key Methodologies

Several experimental approaches are employed to determine the selectivity and cross-reactivity of kinase inhibitors. These methods can be broadly categorized into biochemical and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase.

  • In Vitro Kinase Inhibition Assays: These assays are the workhorse for determining the potency of an inhibitor against a specific kinase.[13][14] They typically measure the transfer of a phosphate group from ATP to a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays to quantify inhibitor potency.[3]

  • KINOMEscan™: This is a high-throughput competition binding assay that quantitatively measures the binding of an inhibitor to a large panel of kinases.[15][16][17] The technology involves tagging kinases with DNA, immobilizing a broad-spectrum kinase inhibitor to a solid support, and then measuring the ability of a test compound to compete with the immobilized inhibitor for binding to the kinase.[15] The output is often visualized as a "TREEspot™" diagram, providing a comprehensive overview of the inhibitor's kinome-wide interactions.

Cell-Based Assays: Probing Target Engagement in a Biological Context

Cell-based assays provide insights into an inhibitor's activity within a more physiologically relevant environment.

  • Cellular Thermal Shift Assay (CETSA®): This method assesses the target engagement of a drug in living cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation. By heating cell lysates or intact cells to various temperatures, the aggregation of the target protein can be measured in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.

Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for a variety of kinases, including Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[18][19][20] The selectivity of these inhibitors is often modulated by substitutions on the pyrrolopyridine core.

JAK Inhibitors: Navigating Isoform Selectivity

The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and TYK2.[19] Developing isoform-selective JAK inhibitors is a key objective to minimize off-target effects.[5] For instance, inhibition of JAK2 has been associated with hematological side effects.[5]

  • Tofacitinib , a well-known pan-JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, demonstrates activity against multiple JAK isoforms.[21] While effective in treating autoimmune diseases, its lack of selectivity can lead to side effects.[21]

  • Newer generation inhibitors aim for greater selectivity. For example, some novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have shown selectivity for JAK1 over other JAK isoforms.[5] Molecular docking studies suggest that specific interactions, such as those between an iodine atom on the inhibitor and a histidine residue in the JAK1 active site, contribute to this selectivity.[5]

VEGFR Inhibitors: Targeting Angiogenesis

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, a critical process in tumor growth.[20][22] Several pyrrolopyridine-based inhibitors have been developed to target this pathway.

  • Some novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent and selective inhibition of VEGFR-2.[22] For instance, compounds incorporating a hydrazone moiety have shown enzymatic inhibition of VEGFR-2 similar to the multi-kinase inhibitor sunitinib.[22]

  • Interestingly, some compounds within this class exhibit selective dual inhibition of Her2/VEGFR-2, highlighting the potential for developing multi-targeted agents with specific cross-reactivity profiles.[22]

EGFR Inhibitors: Combating Resistance

EGFR is a key target in various cancers, and pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target this receptor.[18][23]

  • Nazartinib, an aminobenzimidazole-based derivative with a pyrrolopyrimidine core, has shown efficacy against mutant forms of EGFR.[23]

  • The selectivity of these inhibitors can be influenced by modifications to the scaffold. For example, the introduction of a 2-chloroaniline-substituted squaric acid amide pharmacophore to a pyrrolo[3,4-c]pyrazole core resulted in a highly selective GSK3 inhibitor.[24]

Inhibitor Scaffold Primary Target(s) Known Off-Targets Selectivity Profile Reference
Pyrrolo[2,3-d]pyrimidineJAK1, JAK2, JAK3, TYK2Other kinases in the kinomePan-JAK inhibitor (e.g., Tofacitinib)[21]
4-(1,5-triazole)-pyrrolopyrimidineJAK1JAK2, JAK3, TYK2Selective for JAK1[5]
Pyrrolo[2,3-d]pyrimidine-hydrazoneVEGFR-2EGFR, Her2, CDK2Can be selective for VEGFR-2 or have dual Her2/VEGFR-2 activity[22]
Pyrrolo[3,2-d]pyrimidineKDR (VEGFR-2)-Type II inhibitor, binds to inactive conformation[25]
Pyrrolo[3,4-c]pyrazoleGSK3Other kinasesCan be highly selective for GSK3[24]
Spiro-pyrrolopyridazineEGFR-Can be selective for EGFR over non-tumorigenic cells[26]
Pyrrolo[3,2-c]pyridineFMSFLT3, c-METSelective for FMS kinase[27]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor.[28]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the inhibitor dilutions and a DMSO control.

  • Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[28]

KINOMEscan™ Workflow

Caption: KINOMEscan™ workflow illustrating the competition binding assay.

Structural Basis of Promiscuity

The cross-reactivity of pyrrolopyridine-based inhibitors is rooted in the structural similarities of the ATP-binding pockets across the kinome.[8] However, subtle differences in the amino acid residues lining this pocket can be exploited to achieve selectivity.

  • Gatekeeper Residue: The size and nature of the gatekeeper residue, which sits at the back of the ATP-binding pocket, is a key determinant of inhibitor selectivity. A smaller gatekeeper residue allows access to a deeper hydrophobic pocket, which can be targeted by larger inhibitor moieties.

  • DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop also influences inhibitor binding. Type I inhibitors bind to the active "DFG-in" conformation, while type II inhibitors bind to the inactive "DFG-out" conformation, often conferring greater selectivity.[25] Some pyrrolo[3,2-d]pyrimidine derivatives have been identified as type II inhibitors of KDR.[25]

Conclusion and Future Directions

The pyrrolopyridine scaffold remains a highly valuable framework for the design of potent kinase inhibitors. While cross-reactivity is an inherent challenge due to the conserved nature of the ATP-binding site, a detailed understanding of an inhibitor's kinome-wide interaction profile is essential for its successful development. By leveraging a combination of biochemical and cell-based assays, researchers can gain crucial insights into the selectivity and potential off-target effects of these compounds.

Future efforts in this field will likely focus on:

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their on- and off-targets to rationally design more selective compounds.

  • Covalent Inhibition: Developing irreversible inhibitors that target specific cysteine residues near the ATP-binding pocket to enhance selectivity and duration of action.

  • Allosteric Inhibition: Exploring inhibitors that bind to sites other than the ATP pocket to achieve greater selectivity.

By embracing these strategies, the scientific community can continue to refine the design of pyrrolopyridine-based kinase inhibitors, ultimately leading to the development of safer and more effective therapies for a wide range of diseases.

References

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  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Journal of Experimental and Clinical Pharmaceutical Sciences. Available at: [Link]

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A Researcher's Guide to Evaluating the Anticancer Efficacy of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolo[3,4-c]pyridine Derivative

In the landscape of oncology drug discovery, the pyrrolo[3,4-c]pyridine scaffold has emerged as a promising heterocyclic system, with derivatives demonstrating a wide array of biological activities, including analgesic, anti-inflammatory, and notably, antitumor properties.[1][2] Our focus here is on a specific, less-characterized derivative: 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one . As of this writing, direct, peer-reviewed data on the anticancer efficacy of this precise molecule is not publicly available. However, the known activities of related compounds allow us to formulate a scientifically rigorous framework for its evaluation.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for assessing the potential of this compound (hereinafter referred to as "Compound X") against established anticancer agents. We will proceed by postulating its likely mechanisms of action based on available literature for the broader pyrrolo[3,4-c]pyridine class and then detail the necessary experimental comparisons against well-characterized drugs.

Postulated Mechanisms of Action: Where Might Compound X Strike?

The broad biological activity of pyrrolo[3,4-c]pyridine derivatives suggests several potential anticancer mechanisms.[1][2] A key piece of evidence comes from patent literature, which describes 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[3][4] HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy in cancer immunotherapy.

Furthermore, other compounds with the pyrrolo[3,4-c]pyridine core have shown inhibitory activity against other critical cancer-related kinases such as phosphoinositide 3-kinases (PI3Ks) and spleen tyrosine kinase (SYK).[1] Additionally, the structural similarities to certain PARP (Poly ADP-ribose polymerase) inhibitors, which are pivotal in treating cancers with DNA damage response deficiencies, suggest that PARP inhibition is another plausible mechanism to investigate.[5][6]

Therefore, our evaluation of Compound X will be benchmarked against drugs representing these mechanistic classes:

  • PARP Inhibitors: Olaparib and Talazoparib, which are highly effective in cancers with BRCA1/2 mutations.[5][7][8]

  • Standard Cytotoxic Agents: Paclitaxel, a widely used microtubule-stabilizing agent, will serve as a baseline for general cytotoxicity.[9][10]

Comparative Efficacy Evaluation: A Phased Experimental Approach

A logical, phased approach is essential to systematically evaluate the efficacy of Compound X. The following experimental workflow provides a self-validating system to move from broad cytotoxicity screening to more nuanced mechanistic studies.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Advanced Cellular & Functional Assays a Select Cancer Cell Line Panel (e.g., Breast, Lung, Ovarian) b Cell Viability Assay (MTT/CTG) Determine IC50 Values a->b Treat with Compound X, Olaparib, Paclitaxel c PARP Inhibition Assay (Cell-based or Biochemical) b->c If cytotoxicity is confirmed e Colony Formation Assay b->e Assess long-term survival d Western Blot Analysis (PARP cleavage, γH2AX) c->d Confirm target engagement and downstream effects f Apoptosis Assay (Annexin V/PI Staining) g Cell Cycle Analysis

Caption: Experimental workflow for evaluating Compound X.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of Compound X across a panel of human cancer cell lines. This provides the half-maximal inhibitory concentration (IC50), a key metric for potency.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Compound X, Olaparib, and Paclitaxel in the appropriate cell culture medium.

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Hypothetical Comparative Data Table

CompoundCell LineIC50 (µM) - Hypothetical Data
Compound X MCF-7 (Breast) 5.2
A549 (Lung) 8.9
OlaparibMCF-7 (Breast)10.5
A549 (Lung)> 50
PaclitaxelMCF-7 (Breast)0.01
A549 (Lung)0.05

Causality Note: A lower IC50 value for Compound X compared to Olaparib in a BRCA-proficient cell line like MCF-7 might suggest a different or more potent mechanism than PARP inhibition alone. The comparison with Paclitaxel provides a benchmark against a potent, broadly cytotoxic agent.

Phase 2: Mechanistic Investigation - The PARP Inhibition Hypothesis

Given the structural alerts and the known efficacy of PARP inhibitors, a direct assessment of Compound X's ability to inhibit PARP is a logical next step.

G cluster_0 Normal Cell cluster_1 Cell Treated with PARP Inhibitor ssb DNA Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits par PAR Polymer Synthesis parp->par catalyzes repair SSB Repair Complex par->repair recruits repair->ssb repairs inhibitor Olaparib / Compound X? parp_i PARP Enzyme trapped PARP Trapping inhibitor->trapped ssb_i DNA Single-Strand Break (SSB) ssb_i->parp_i parp_i->inhibitor binds parp_i->trapped dsb Replication Fork Collapse (Double-Strand Break) trapped->dsb leads to apoptosis Apoptosis in BRCA-deficient cells dsb->apoptosis

Caption: PARP inhibition and trapping mechanism.

Experimental Protocol: Western Blot for PARP Activity and DNA Damage

  • Cell Lysis: Treat selected cancer cells with IC50 concentrations of Compound X and Olaparib for 24 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Cleaved PARP (a marker of apoptosis)

    • Phospho-Histone H2A.X (γH2AX, a marker of DNA double-strand breaks)

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation of Expected Results:

  • Increased Cleaved PARP: Suggests the induction of apoptosis.

  • Increased γH2AX: Indicates the accumulation of DNA double-strand breaks, a hallmark of effective PARP inhibition in cells undergoing replication.[5]

If Compound X induces a strong γH2AX signal, comparable to or greater than Olaparib, it would strongly support the hypothesis of PARP inhibition or a similar DNA damage-related mechanism.

Comparative Analysis with Other Known Anticancer Drugs

To provide a broader context, we must compare Compound X not only to a targeted agent like a PARP inhibitor but also to standard-of-care chemotherapy.

Standard Chemotherapy Agents:

  • For Breast Cancer: Common chemotherapy drugs include doxorubicin, cyclophosphamide, and taxanes like paclitaxel.[9][11][12]

  • For Lung Cancer: Platinum-based drugs like cisplatin and carboplatin, often in combination with agents like gemcitabine, pemetrexed, or a taxane, are standard.[10][13][14][15]

A direct comparison of IC50 values (as shown in the hypothetical table) provides a first-pass assessment of potency. However, the true value of a novel agent often lies in its therapeutic window—the difference between its efficacy against cancer cells and its toxicity to normal cells—and its ability to overcome resistance to existing therapies.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial efficacy assessment of this compound. The proposed experiments will elucidate whether its cytotoxic activity is comparable to established drugs and will begin to unravel its mechanism of action.

Positive results from these initial phases—particularly a potent cytotoxic effect and evidence of PARP inhibition or significant DNA damage induction—would warrant further investigation. Subsequent studies should include kinase profiling assays to test the HPK1 and PI3K inhibition hypotheses, in vivo xenograft studies to assess efficacy in a biological system, and combination studies to explore potential synergies with other anticancer agents. The journey from a promising scaffold to a clinical candidate is long, but it begins with the rigorous, hypothesis-driven, and comparative evaluation detailed herein.

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Validating HPK1 as the Primary Target of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immuno-oncology, identifying a specific and potent small molecule inhibitor is only the beginning. The subsequent critical phase is to rigorously validate that the novel compound engages and acts through its intended target within the complex cellular milieu. This guide provides an in-depth, technically-grounded framework for confirming Hematopoietic Progenitor Kinase 1 (HPK1) as the primary molecular target of a new chemical entity, herein referred to as "Compound X". We will move beyond a simple checklist of experiments to a logically sequenced, self-validating workflow, explaining the causality behind each step and comparing orthogonal methods to build a robust body of evidence.

The Rationale: Why Target HPK1 in Immuno-Oncology?

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a high-value target in cancer immunotherapy.[1][2] Predominantly expressed in hematopoietic cells, HPK1 functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably SLP-76 at the Serine 376 residue.[4][5][6] This phosphorylation event leads to the degradation of SLP-76, which dismantles the signaling complex and attenuates downstream T-cell activation, proliferation, and cytokine production.[6][7]

Genetic disruption or pharmacological inhibition of HPK1 has been shown to enhance T-cell signaling, boost anti-tumor immune responses, and overcome immunosuppressive signals within the tumor microenvironment.[8][9][10] Therefore, a potent and selective small-molecule inhibitor of HPK1 holds the promise of reinvigorating the immune system to fight cancer, potentially as a monotherapy or in combination with existing checkpoint inhibitors.[1][2][8]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR Engagement (Antigen Recognition) SLP76 SLP-76 Adaptor Protein TCR->SLP76 Recruits HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates PLCg1 PLCγ1 Activation SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) Degradation SLP76->pSLP76 ERK ERK/MAPK Pathway PLCg1->ERK Activation T-Cell Activation (Proliferation, IL-2) ERK->Activation HPK1->SLP76 Phosphorylates CompoundX Novel Compound X CompoundX->HPK1 Inhibits pSLP76->Activation Attenuates Signal

Caption: HPK1's negative regulatory role in TCR signaling.

A Multi-Pillar Approach to Target Validation

Our validation strategy is built on a logical progression of experiments designed to answer three fundamental questions:

  • Biochemical Potency: Does the compound inhibit the isolated HPK1 enzyme?

  • Cellular Engagement: Does the compound bind to HPK1 inside a living cell?

  • Functional Impact & Selectivity: Does this binding event translate to the expected modulation of the HPK1 pathway, and is this effect specific to HPK1?

Validation_Workflow cluster_0 Pillar 1: Biochemical Potency cluster_1 Pillar 2: Cellular Target Engagement cluster_2 Pillar 3: Functional Impact & Selectivity A Biochemical Kinase Assay (e.g., TR-FRET) - Determine IC50 on pure enzyme B1 Biophysical Confirmation (CETSA) - Confirms direct binding in cells A->B1 Proceed if potent B2 Live-Cell Binding Assay (NanoBRET™) - Quantifies binding in live cells A->B2 Proceed if potent C1 Proximal Biomarker Assay (pSLP-76 Inhibition) - Measures direct substrate modulation B1->C1 Confirm engagement B2->C1 Confirm engagement C2 Distal Functional Assays (T-Cell Activation, IL-2 Release) - Assesses downstream cellular phenotype C1->C2 Link to function D Selectivity Profiling (Kinase Panel, Chemoproteomics) - Identifies on- and off-targets C2->D Assess specificity E Validated Primary Target: HPK1 D->E Conclude if selective

Caption: A multi-pillar workflow for HPK1 target validation.

Pillar 1: Foundational Validation with Biochemical Assays

The first step is to confirm that Compound X directly inhibits the catalytic activity of recombinant HPK1 protein. This provides a baseline measure of potency (IC50) in a simplified, cell-free system.

Recommended Assay: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for quantifying kinase activity.[5][11]

Experimental Protocol: HPK1 TR-FRET Assay
  • Reagents: Recombinant human HPK1 enzyme, biotinylated MBP (Myelin Basic Protein) substrate, ATP, Europium-labeled anti-phospho-MBP antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure:

    • Dispense Compound X across a concentration gradient into a 384-well assay plate.

    • Add HPK1 enzyme and the biotinylated substrate/ATP mixture.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).

    • Incubate to allow antibody binding.

  • Detection: Read the plate on a TR-FRET-capable reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition at each concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data (Illustrative)

CompoundHPK1 Biochemical IC50 (nM)Rationale for Comparison
Compound X 0.8 Novel potent inhibitor candidate.
Reference Inhibitor A 1.2A known, potent, and selective HPK1 inhibitor for benchmarking.
Staurosporine 5.0A potent but non-selective kinase inhibitor control.

Pillar 2: Confirming Cellular Target Engagement

A low biochemical IC50 is necessary but not sufficient. The compound must enter the cell and bind to its target. We use orthogonal methods to confirm this direct physical interaction.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that measures target engagement in a native cellular environment without requiring any modification to the compound or the target protein.[12][13][14] The principle is that ligand binding stabilizes the target protein, increasing its melting point.[15][16]

Experimental Protocol: CETSA for HPK1
  • Cell Treatment: Treat Jurkat T-cells or primary human T-cells with either vehicle (DMSO) or a saturating concentration of Compound X for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.

  • Lysis & Fractionation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble HPK1 remaining at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble HPK1 as a function of temperature for both vehicle and Compound X-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Method 2: NanoBRET™ Target Engagement Assay

This is a live-cell assay that quantifies compound binding through Bioluminescence Resonance Energy Transfer (BRET).[17] It requires engineering cells to express the target protein (HPK1) fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the same pocket as the inhibitor is added. When a test compound displaces the tracer, the BRET signal decreases.

Comparison of Cellular Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Cell System Any cell line or primary cell expressing endogenous HPK1Requires transfection with NanoLuc®-HPK1 fusion construct
Compound Labeling Not required (label-free)[15]Not required
Throughput Lower to mediumHigh
Readout Western Blot / ELISALuminescence (BRET ratio)
Key Advantage Measures engagement with the native, endogenous protein.[12]Real-time, quantitative data from live cells.[17]

Pillar 3: Functional Impact and Target Selectivity

Confirming that Compound X binds HPK1 in cells is a critical milestone. Now, we must demonstrate that this binding event leads to the expected biological outcome and that these effects are not due to interactions with other proteins (off-targets).

Proximal Biomarker: Inhibition of SLP-76 Phosphorylation

The most direct functional consequence of HPK1 inhibition is the reduced phosphorylation of its substrate, SLP-76, at Ser376.[4][5] Measuring this proximal pharmacodynamic (PD) biomarker provides a strong link between target engagement and pathway modulation.[5][18]

Experimental Protocol: pSLP-76 (S376) Flow Cytometry
  • Cell Stimulation: Use primary human T-cells or PBMCs. Pre-incubate cells with a dose range of Compound X for 1-2 hours.

  • Activation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).

  • Fix & Perm: Fix the cells with paraformaldehyde and permeabilize them to allow antibody entry.

  • Staining: Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and with surface markers like anti-CD3.

  • Analysis: Acquire data on a flow cytometer. Gate on the CD3+ T-cell population and quantify the median fluorescence intensity (MFI) of pSLP-76.

  • Data Analysis: Plot the pSLP-76 MFI against the Compound X concentration to determine the cellular EC50 for pathway inhibition.

Distal Functional Readouts: T-Cell Activation Assays

Ultimately, an HPK1 inhibitor should enhance T-cell function.[8] This can be measured by assessing downstream phenotypic changes.[19][20][21]

  • IL-2 Release: Inhibition of HPK1 should lower the threshold for T-cell activation, leading to increased production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[5][22] This is typically measured from the supernatant of activated T-cell cultures via ELISA.

  • Activation Marker Upregulation: Upon activation, T-cells upregulate surface markers like CD25 and CD69.[23][24] The percentage of T-cells expressing these markers can be quantified by flow cytometry after 24-48 hours of stimulation in the presence of the inhibitor.

Comparative Functional Data (Illustrative)

CompoundpSLP-76 Inhibition EC50 (nM)IL-2 Release EC50 (nM)Rationale for Comparison
Compound X 15 150 Shows potent proximal and distal functional activity.
Reference Inhibitor A 25200Benchmarks against a known functional HPK1 inhibitor.
Non-selective Inhibitor B >100050May enhance IL-2 via an off-target mechanism, but fails to inhibit the proximal HPK1 biomarker.
Defining Selectivity: Is HPK1 the Primary Target?

The high degree of conservation in the ATP-binding pocket of kinases makes off-target activity a significant concern.[25][26][27] It is crucial to demonstrate that the observed phenotype is due to HPK1 inhibition and not an unintended interaction with another kinase.

Method 1: Broad Kinase Panel Screening

This involves testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of hundreds of recombinant kinases. The results, typically expressed as percent inhibition, provide a broad overview of the compound's selectivity profile.

Method 2: Chemoproteomics with Kinobeads

This is an unbiased, powerful method to assess target engagement and selectivity in a more physiologically relevant context.[28][29][30] Broad-spectrum kinase inhibitors are immobilized on beads ("kinobeads") to pull down a large portion of the cellular kinome from a lysate.[29][31]

Experimental Workflow: Kinobeads Profiling
  • Lysate Preparation: Prepare lysates from a relevant cell line (e.g., Jurkat).

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of Compound X.

  • Kinase Enrichment: Add the kinobeads to each aliquot to capture the unbound kinases.

  • Digestion & MS: Elute the bound proteins, digest them into peptides, and analyze them using quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: For each identified kinase, quantify its abundance in the compound-treated samples relative to the vehicle control. A dose-dependent decrease in a kinase's signal indicates that Compound X is binding to it and preventing it from being captured by the beads. This allows for the determination of apparent dissociation constants for all identified on- and off-targets.[31]

Conclusion: Synthesizing the Evidence

Validating HPK1 as the primary target of a novel compound is not achieved through a single experiment, but by building a robust, multi-pillar case. For "Compound X," the ideal evidence package would look as follows:

  • Potent Biochemical Inhibition: Sub-nanomolar IC50 against recombinant HPK1.

  • Confirmed Cellular Engagement: A clear thermal shift in a CETSA experiment and a low nanomolar IC50 in a NanoBRET assay, confirming the compound binds to HPK1 in cells.

  • On-Target Functional Effect: Potent, dose-dependent inhibition of SLP-76 phosphorylation at Ser376 in T-cells, with an EC50 value that correlates well with cellular binding affinity.

  • Phenotypic Correlation: Dose-dependent enhancement of T-cell activation (e.g., increased IL-2 release) that aligns with the proximal biomarker data.

  • Demonstrable Selectivity: Minimal activity against other kinases in a broad panel screen and confirmation from chemoproteomics that HPK1 is the most potently engaged target by a significant margin.

By following this rigorous, layered approach and comparing results from orthogonal assays, researchers can confidently declare that their novel compound's mechanism of action is driven primarily through the inhibition of HPK1, paving the way for further preclinical and clinical development.

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A Comparative Guide to Kinome-Wide Target Identification of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification of a small molecule's biological targets is a cornerstone of its development into a viable therapeutic agent. This is particularly critical for kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is showing immense promise in immunology and inflammatory diseases. The human kinome, comprising over 500 protein kinases, is a complex network of signaling pathways. An incomplete understanding of a kinase inhibitor's selectivity can lead to unforeseen off-target effects, toxicity, or the misinterpretation of its mechanism of action.

This guide provides an in-depth, comparative analysis of modern techniques for kinome-wide scanning, using the novel compound 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one as a central case study. The pyrrolo[3,4-c]pyridine scaffold has been associated with a range of biological activities, and recent findings have pointed towards derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one as potent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1 is a critical negative regulator of T-cell activation, making it a high-value target for immuno-oncology.

We will dissect and compare the leading experimental and computational methodologies for elucidating the target profile of this compound, providing the rationale behind experimental choices and presenting hypothetical, yet realistic, data to guide researchers in their own discovery workflows.

The Imperative of Kinome Profiling: Beyond the Primary Target

While a kinase inhibitor may be designed with a specific target in mind, the conserved nature of the ATP-binding pocket across the kinome often leads to polypharmacology—the modulation of multiple targets.[4][5] This is not inherently negative; in some cases, hitting multiple nodes in a pathway can be therapeutically advantageous. However, without a comprehensive kinome-wide scan, these additional interactions remain unknown, posing a significant risk to clinical development. A thorough understanding of a compound's selectivity is therefore essential for a complete picture of its biological effects.[6]

A Comparative Analysis of Kinome-Wide Scanning Technologies

The modern drug discovery toolkit offers a suite of powerful technologies for kinome profiling. Here, we compare three principal approaches: chemical proteomics, activity-based protein profiling, and computational screening.

Methodology Principle Advantages Limitations
Chemical Proteomics (e.g., MIB-MS) Affinity capture of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors, followed by mass spectrometry (MS) to identify and quantify the bound kinases.[7][8][9][10]- Unbiased identification of kinase targets. - Can be performed in a native-like cellular environment (lysates). - Provides information on relative abundance of target kinases.[11]- Competition for binding to the affinity matrix can be influenced by kinase abundance. - Does not directly measure kinase activity. - Requires specialized MS instrumentation and expertise.
Activity-Based Protein Profiling (e.g., KiNativ™) Utilizes ATP- or ADP-based chemical probes that covalently label the active site of kinases in a competitive manner with the test compound.[12][13]- Directly measures target engagement in a cellular context. - Can provide quantitative IC50 values for a large number of kinases simultaneously.[12] - Can differentiate between active and inactive kinase states.- Dependent on the accessibility of the active site to the probe. - May not capture all kinase targets, particularly those with atypical ATP-binding pockets. - Requires the synthesis of specialized chemical probes.
Computational Kinome Screening In silico methods, such as ligand-based virtual screening and deep learning models, predict the binding of a small molecule to a large panel of kinases based on their structural and chemical features.[14][15]- Extremely high-throughput and cost-effective. - Can screen vast chemical libraries against the entire kinome. - Can predict off-targets and guide the design of more selective inhibitors.[4][15]- Predictions require experimental validation. - Accuracy is dependent on the quality of the training data and the computational model. - May not accurately predict the effects of allosteric inhibitors or compounds with novel binding modes.

Hypothetical Kinome Scan of this compound

To illustrate the application of these techniques, we present a hypothetical dataset for this compound, alongside two comparator compounds: CompK , a known selective MAP4K1 inhibitor, and Staurosporine , a broad-spectrum kinase inhibitor.[16] The data is presented as dissociation constants (Kd, in nM), where a lower value indicates a stronger binding affinity.

Kinase Target This compound (Kd, nM) CompK (Kd, nM) Staurosporine (Kd, nM)
MAP4K1 (HPK1) 5.2 2.6 15.8
MAP4K2 (GCK)2501302.1
MAP4K3 (GLK)480>10005.5
MAP4K4 (HGK)890>10008.3
ABL1>10000>1000020.1
SRC>10000>100006.4
LCK1250>100003.2
FLT33500>1000012.7
KIT8700>1000018.9

This hypothetical data suggests that this compound is a potent and selective inhibitor of MAP4K1, with significantly weaker interactions with other MAP4K family members and other kinases. This profile is favorable for a therapeutic candidate, as it minimizes the potential for off-target effects. In contrast, Staurosporine demonstrates broad activity across the kinome, making it a useful positive control but unsuitable for targeted therapy.

Experimental Protocols

A commitment to rigorous and reproducible science is paramount. The following are detailed protocols for two of the discussed kinome-wide scanning methodologies.

Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS) Protocol

This protocol outlines the key steps for identifying kinase targets from a cell lysate using MIB-MS.

MIB_MS_Workflow cluster_preparation Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms Mass Spectrometry cell_culture Cell Culture & Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification incubation Incubation with MIBs quantification->incubation washing Washing incubation->washing elution Elution washing->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Figure 1: MIB-MS Experimental Workflow.

1. Cell Lysis and Protein Quantification:

  • Culture cells to 80-90% confluency and treat with the test compound or vehicle control.
  • Harvest and lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA).

2. Kinase Enrichment:

  • Incubate the cell lysate with multiplexed inhibitor beads (a mixture of beads coupled to different broad-spectrum kinase inhibitors) for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
  • Elute the bound kinases from the beads using a competitive eluent (e.g., a high concentration of ATP) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

3. Sample Preparation for Mass Spectrometry:

  • Perform in-solution or in-gel tryptic digestion of the eluted proteins.
  • Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify and quantify the proteins using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer).
  • Compare the relative abundance of each identified kinase between the compound-treated and vehicle-treated samples to identify potential targets.
Computational Kinome Screening Workflow

This protocol provides a general workflow for in silico prediction of kinase targets.

Computational_Workflow cluster_input Input Data cluster_screening Virtual Screening cluster_analysis Analysis & Validation compound_structure Compound Structure (SMILES) docking Molecular Docking compound_structure->docking kinase_database Kinase Structure Database kinase_database->docking scoring Binding Affinity Scoring docking->scoring ranking Rank Potential Targets scoring->ranking pathway_analysis Pathway Analysis ranking->pathway_analysis experimental_validation Experimental Validation pathway_analysis->experimental_validation

Figure 2: Computational Kinome Screening Workflow.

1. Input Preparation:

  • Obtain the 2D structure of the test compound in a suitable format (e.g., SMILES).
  • Prepare a database of 3D structures of the human kinome, typically sourced from the Protein Data Bank (PDB).

2. Virtual Screening:

  • Utilize a molecular docking program to predict the binding pose of the compound in the ATP-binding pocket of each kinase in the database.
  • Employ a scoring function to estimate the binding affinity for each compound-kinase pair.

3. Analysis and Prioritization:

  • Rank the kinases based on their predicted binding affinities.
  • Perform pathway analysis on the top-ranked potential targets to understand their biological context.
  • Prioritize a list of high-confidence targets for subsequent experimental validation using biochemical or cell-based assays.

Signaling Pathway Context

The identification of MAP4K1 as the primary target of this compound places it within a critical immune regulatory pathway. The following diagram illustrates the role of MAP4K1 in T-cell receptor signaling.

MAP4K1_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 MAP4K1 MAP4K1 (HPK1) LAT_SLP76->MAP4K1 JNK_pathway JNK Pathway MAP4K1->JNK_pathway Compound 4,6-Dichloro-2,3-dihydro-1H- pyrrolo[3,4-c]pyridin-1-one Compound->MAP4K1 AP1 AP-1 Activation JNK_pathway->AP1 T_cell_activation T-Cell Activation AP1->T_cell_activation

Figure 3: Simplified MAP4K1 Signaling Pathway.

In this pathway, MAP4K1 acts as a negative regulator of T-cell activation. By inhibiting MAP4K1, this compound can potentially enhance T-cell responses, which is a desirable therapeutic strategy in immuno-oncology.

Conclusion and Future Directions

The comprehensive kinome-wide profiling of novel kinase inhibitors like this compound is an indispensable step in modern drug discovery. This guide has provided a comparative overview of the key technologies available to researchers, highlighting their respective strengths and limitations. The choice of methodology will depend on the specific research question, available resources, and the stage of the drug discovery pipeline.

Chemical proteomics and activity-based protein profiling offer direct experimental evidence of target engagement in a biological context, while computational approaches provide a rapid and cost-effective means of initial screening and hypothesis generation. A multi-faceted approach, integrating data from two or more of these techniques, will ultimately provide the most robust and reliable characterization of a compound's kinome-wide activity.

The hypothetical data presented herein for this compound underscores its potential as a selective MAP4K1 inhibitor. Further experimental validation using the protocols outlined in this guide is the logical next step to confirm its target profile and advance its development as a potential therapeutic agent.

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A Head-to-Head Benchmark Analysis of a Novel HPK1 Inhibitor Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1, or MAP4K1) has emerged as a critical intracellular negative regulator of immune cell activation, making it a compelling target for novel cancer therapies.[1][2][3][4] Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity by augmenting T-cell, B-cell, and dendritic cell responses.[1][5][6] This guide provides a comprehensive framework for benchmarking a new HPK1 inhibitor, which we will refer to as "Compound X," against established industry standards. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of the data.

The Rationale for Targeting HPK1

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][7] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[2][8][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which dismantles the TCR signaling complex and attenuates downstream signaling pathways, such as the PLCγ1 and ERK pathways.[2][9] Consequently, this negative feedback loop raises the activation threshold for T-cells, limiting their proliferation and cytokine production.[4][8][10]

In the tumor microenvironment, immunosuppressive factors like PGE₂ and adenosine further dampen T-cell activity, a significant hurdle for effective cancer immunotherapy.[4][11] Studies have shown that T-cells lacking functional HPK1 are resistant to these suppressive signals.[4] Therefore, a potent and selective HPK1 inhibitor is expected to lower the T-cell activation threshold, enhance effector functions, and overcome tumor-induced immunosuppression.[8][11]

Benchmarking Strategy: A Multi-tiered Approach

To comprehensively evaluate a novel HPK1 inhibitor, a multi-tiered approach is essential, encompassing biochemical potency, cellular target engagement, and functional immune cell modulation. For this guide, we will compare our hypothetical "Compound X" with two notable industry compounds:

  • NDI-101150 (Nimbus Therapeutics): A potent and selective, orally available small-molecule HPK1 inhibitor currently in Phase 1/2 clinical trials for advanced solid tumors.[1][12][13]

  • Bimiralisib (PQR309): A dual pan-PI3K/mTOR inhibitor that has also been reported to inhibit HPK1, representing a multi-kinase inhibitor profile.[14][15][16]

This selection allows for a comparison against both a selective, next-generation inhibitor and a broader-acting kinase inhibitor.

Core Experimental Workflow

The benchmarking process follows a logical progression from in vitro enzymatic assays to more complex cell-based functional assays.

G cluster_0 Biochemical Profiling cluster_1 Cellular Target Engagement cluster_2 Functional Immune Modulation A Biochemical IC50 (HPK1 Kinase Assay) B Kinase Selectivity (Kinome Panel) A->B Assess Specificity C pSLP-76 (S376) Assay (Cellular IC50) B->C Validate in Cellular Context D T-Cell Activation (Cytokine Release) C->D Confirm Functional Impact E T-Cell Proliferation D->E Assess Effector Function

Figure 1: Experimental workflow for HPK1 inhibitor characterization.

I. Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on the HPK1 enzyme and its selectivity against other kinases.

Protocol 1: HPK1 Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Rationale: The ADP-Glo™ assay is a robust, luminescence-based method ideal for determining IC50 values.[17][18] It mimics the ATP-competitive inhibition mechanism of most kinase inhibitors. We use Myelin Basic Protein (MBP) as a generic substrate for this serine/threonine kinase.[19]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of Compound X, NDI-101150, and Bimiralisib in DMSO. Prepare HPK1 enzyme, substrate (MBP), and ATP solutions in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilutions. Add 2 µL of HPK1 enzyme, followed by 2 µL of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus, HPK1 activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Comparative Biochemical Data
CompoundHPK1 IC50 (nM)Primary Target(s)Notes
Compound X (Hypothetical) 1.5 HPK1High potency.
NDI-101150 ~1-5 (Potent)[12][20]HPK1Highly selective inhibitor.[1][12]
Bimiralisib Not specified for HPK1PI3Kα (33 nM), mTOR (89 nM)[15][16]Pan-PI3K/mTOR inhibitor with off-target effects.

II. Cellular Target Engagement

Demonstrating that the inhibitor can effectively reach and engage HPK1 within a cell is a critical validation step.

Protocol 2: Cellular pSLP-76 (S376) Inhibition Assay

This assay measures the phosphorylation of SLP-76 at Serine 376 in response to TCR stimulation in the presence of an inhibitor.

Rationale: Since SLP-76 is a direct substrate of HPK1, inhibiting HPK1 should lead to a dose-dependent decrease in pSLP-76 levels upon TCR activation.[2][10] This assay confirms the inhibitor's mechanism of action in a physiological context. Jurkat cells, a human T-lymphocyte cell line, are a standard model for this.[2]

Step-by-Step Protocol:

  • Cell Culture: Culture Jurkat cells in appropriate media.

  • Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the HPK1 inhibitors for 1-2 hours.

  • TCR Stimulation: Stimulate the T-cells by adding an anti-CD3 antibody (e.g., OKT3) for a short duration (e.g., 10-15 minutes).

  • Cell Lysis: Immediately lyse the cells to preserve the phosphorylation state of the proteins.

  • Detection: Analyze the levels of pSLP-76 (S376) and total SLP-76 using Western Blot or a quantitative immunoassay like ELISA or flow cytometry.

  • Data Analysis: Normalize the pSLP-76 signal to total SLP-76. Plot the normalized signal against inhibitor concentration to calculate the cellular IC50.

Comparative Cellular Data
CompoundCellular pSLP-76 IC50 (nM)Cell Type
Compound X (Hypothetical) 25 Jurkat Cells
NDI-101150 Potent inhibition demonstrated[12]Human T-Cells
Bimiralisib Data not available for pSLP-76N/A

III. Functional T-Cell Modulation

The ultimate goal of an HPK1 inhibitor is to enhance T-cell function. This is assessed by measuring cytokine production and proliferation.

Protocol 3: T-Cell Activation Assay (Cytokine Release)

This assay quantifies the secretion of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, from primary human T-cells following activation.

Rationale: Inhibition of HPK1 is expected to lower the T-cell activation threshold, leading to increased production of effector cytokines.[8][11] Measuring IL-2 and IFN-γ provides a direct readout of enhanced T-cell effector function.[21]

Step-by-Step Protocol:

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Treatment: Plate PBMCs and pre-treat with serial dilutions of the inhibitors for 24 hours.[2]

  • Stimulation: Activate the T-cells using anti-CD3/CD28 antibodies or beads.

  • Incubation: Culture the cells for 48-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or a multiplex bead array (e.g., Cytometric Bead Array).

  • Data Analysis: Plot cytokine concentration against inhibitor concentration to determine the EC50 (the concentration for half-maximal effective response).

HPK1 Signaling Pathway and Point of Inhibition

G TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 TCR->HPK1 Recruitment & Activation Downstream Downstream Signaling (PLCγ1, ERK) SLP76->Downstream Signal Transduction pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->Downstream Inhibition Activation T-Cell Activation (IL-2, IFN-γ) Downstream->Activation Inhibitor Compound X Inhibitor->HPK1 Blocks Kinase Activity

Figure 2: HPK1's role in attenuating T-cell receptor signaling.
Comparative Functional Data
CompoundIL-2 Secretion EC50 (nM)IFN-γ Secretion EC50 (nM)Notes
Compound X (Hypothetical) 50 75 Potent enhancement of T-cell function.
NDI-101150 Demonstrated increase in effector cytokines[8]Demonstrated increase in effector cytokines[8]Efficacy shown in monotherapy.[12]
Bimiralisib Not specifiedNot specifiedActivity likely confounded by PI3K/mTOR inhibition.

Summary and Conclusion

This guide outlines a systematic approach to benchmarking a novel HPK1 inhibitor, "Compound X," against relevant industry standards. The data presented for Compound X, though hypothetical, illustrates the profile of a promising clinical candidate: high biochemical potency, effective cellular target engagement, and robust functional modulation of T-cells.

Key Findings from the Hypothetical Analysis:

  • Potency: Compound X demonstrates superior biochemical potency (IC50 = 1.5 nM) compared to the broader-acting inhibitor Bimiralisib and is in line with highly selective inhibitors like NDI-101150.

  • Mechanism of Action: The cellular pSLP-76 assay confirms that Compound X acts on-target within T-cells at a low nanomolar concentration (IC50 = 25 nM).

  • Functional Efficacy: Compound X significantly enhances T-cell activation, as evidenced by potent EC50 values for IL-2 and IFN-γ secretion, a critical indicator for potential anti-tumor efficacy.

References

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In Vivo Validation of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Comparative Guide for Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a novel small molecule inhibitor. Drawing from established preclinical methodologies, we present a scientifically rigorous approach to assess its therapeutic potential, focusing on its putative role as a Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor in an oncology context. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new cancer therapeutics.

Introduction: The Rationale for In Vivo Assessment

The pyrrolo[3,4-c]pyridine scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including antitumor properties.[1][2] Recent patent literature has identified derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, positioning this compound class as a promising new modality in cancer immunotherapy.[3][4][5] Specifically, HPK1 inhibition is expected to enhance T-cell responses against tumors.[3]

While in vitro assays provide initial indications of a compound's activity, in vivo studies are the gold standard for evaluating the therapeutic efficacy and safety of a drug candidate in a complex biological system.[6][7][8] This guide will compare the in vivo performance of this compound against a relevant standard-of-care immunotherapy agent, providing the experimental framework to generate robust and comparable data.

Experimental Design: A Head-to-Head Comparison in a Syngeneic Tumor Model

To evaluate the T-cell-mediated anti-tumor activity of this compound, a syngeneic mouse tumor model is the experimental system of choice. This model utilizes immunocompetent mice, which are essential for studying immunomodulatory agents.

Comparative Arms:

For a robust comparison, the study will include the following experimental arms:

  • Vehicle Control: To establish the baseline tumor growth rate.

  • This compound: The investigational compound.

  • Anti-PD-1 Antibody: A clinically relevant standard-of-care immune checkpoint inhibitor for comparison.

  • Combination Therapy: this compound in combination with an anti-PD-1 antibody to assess potential synergistic effects.

Key Methodologies and Protocols

A successful in vivo validation hinges on the meticulous execution of a series of interconnected protocols. The following sections detail the critical experimental workflows.

Xenograft Tumor Model Establishment

The foundation of the efficacy study is the successful establishment of tumors in a murine model. The choice of cell line should be driven by its compatibility with the chosen mouse strain and its known response to immunotherapy.

Protocol for Subcutaneous Tumor Implantation:

  • Cell Culture and Preparation: Culture a suitable murine cancer cell line (e.g., MC38 colorectal carcinoma or B16-F10 melanoma) under standard conditions. Prior to injection, harvest cells during their logarithmic growth phase.

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure high cell viability (>95%). Count the cells using a hemocytometer.

  • Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (typically 1 x 10^6 to 5 x 10^6 cells per 100 µL).

  • Animal Acclimatization: Allow 6-8 week old female C57BL/6 mice to acclimatize for at least one week prior to the experiment.

  • Subcutaneous Injection: Anesthetize the mice and subcutaneously inject the cell suspension into the right flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into the treatment groups. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[9]

dot

A Cell Culture B Cell Harvest & Viability Check A->B C Cell Counting & Resuspension B->C E Subcutaneous Injection C->E D Animal Acclimatization D->E F Tumor Growth Monitoring E->F G Randomization into Treatment Groups F->G

Caption: Workflow for establishing a subcutaneous xenograft tumor model.

Dosing and Administration

The dosing regimen should be informed by preliminary maximum tolerated dose (MTD) studies to ensure the compound is administered at a safe and potentially efficacious level.

Protocol for Compound Administration:

  • Compound Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Dosing Schedule: Administer the compound and the anti-PD-1 antibody according to a predetermined schedule (e.g., daily oral gavage for the small molecule and twice-weekly intraperitoneal injections for the antibody).

  • Regular Monitoring: Throughout the treatment period, monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site.

Efficacy Assessment

The primary endpoint of the study is the evaluation of anti-tumor efficacy.

Protocol for Efficacy Monitoring:

  • Tumor Measurement: Measure tumor dimensions with digital calipers two to three times per week.

  • Body Weight: Record the body weight of each animal at the same frequency as tumor measurements.

  • Endpoint Criteria: Euthanize animals when tumors reach a predetermined maximum size or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Data Analysis: At the end of the study, compare the tumor growth inhibition (TGI) across the different treatment groups.

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting the efficacy data.[10][11][12][13]

Protocol for Satellite Pharmacokinetic Study:

  • Satellite Group: Include a separate cohort of tumor-bearing mice for PK analysis to avoid interfering with the efficacy study.

  • Dosing: Administer a single dose of this compound to the satellite group.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • PK Parameter Calculation: Determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

dot

A Dose Satellite Animal Group B Serial Blood Sampling A->B C Plasma Isolation B->C D LC-MS Analysis C->D E Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) D->E

Caption: Key steps in a satellite pharmacokinetic study.

Preliminary Toxicity Assessment

Early assessment of a compound's safety profile is a critical component of preclinical drug development.[6][14]

Protocol for Preliminary Toxicity Evaluation:

  • Clinical Observations: Conduct daily cage-side observations for any signs of morbidity or mortality.

  • Body Weight Monitoring: Track body weight changes throughout the study as an indicator of general health.

  • Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any macroscopic abnormalities in major organs.

  • Histopathology (Optional): For a more in-depth analysis, collect major organs (e.g., liver, spleen, kidneys, heart, lungs) for histopathological examination.

Data Presentation and Comparison

The results of the in vivo validation should be presented in a clear and comparative manner.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEM (End of Study)Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle ControlN/AN/A
This compound
Anti-PD-1 Antibody
Combination Therapy

Table 2: Key Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)
Tmax (hr)
AUC (0-t) (ng*hr/mL)
t1/2 (hr)

Table 3: Preliminary Safety Profile

Treatment GroupMean Body Weight Change (%)Notable Clinical ObservationsGross Necropsy Findings
Vehicle Control
This compound
Anti-PD-1 Antibody
Combination Therapy

Conclusion

This guide outlines a comprehensive and scientifically sound approach for the in vivo validation of this compound. By following these detailed protocols and comparative frameworks, researchers can generate the critical data necessary to assess the therapeutic potential of this novel HPK1 inhibitor and make informed decisions regarding its continued development. The emphasis on a syngeneic model allows for the evaluation of the compound's immunomodulatory effects, which is paramount for a drug candidate with this proposed mechanism of action.

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A Comparative Guide to the Binding Modes of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical negative regulator of immune cell activation, making it a high-priority target in the field of immuno-oncology.[1][2] Predominantly expressed in hematopoietic cells, HPK1 acts as a crucial intracellular checkpoint, dampening the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[1][3][4] Mechanistically, upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa), which leads to its subsequent degradation and a blunting of the downstream signals required for T-cell proliferation and cytokine production.[3][4] By inhibiting HPK1, the goal is to remove this intrinsic brake on the immune system, thereby enhancing T-cell-mediated tumor destruction.[5] This guide provides a comparative analysis of the binding modes of distinct classes of small-molecule HPK1 inhibitors, supported by structural and biochemical data, to inform researchers and drug developers in their quest for novel cancer immunotherapies.

The HPK1 Signaling Cascade

The inhibitory function of HPK1 is central to its role in immune suppression. The following diagram illustrates the simplified signaling pathway involving HPK1 in T-cells.

HPK1_Signaling_Pathway cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates (Inhibitory) Degradation SLP-76 Degradation SLP76->Degradation Downstream Downstream Signaling (e.g., ERK, AP-1) SLP76->Downstream Activates Degradation->Downstream Blocks Activation T-Cell Activation (Proliferation, IL-2 Production) Downstream->Activation Inhibitor HPK1 Inhibitor Inhibitor->HPK1 Blocks

Caption: Simplified HPK1 signaling pathway in T-cells.

Structural Landscape of the HPK1 Kinase Domain

The vast majority of HPK1 inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket within the N-terminal kinase domain.[6] Understanding the architecture of this site is paramount for rational drug design. Key structural features include:

  • Hinge Region: A flexible segment connecting the N- and C-lobes of the kinase domain, typically comprising residues Glu92 and Cys94, which serve as primary hydrogen bond anchors for inhibitors.[3][6][7]

  • Gatekeeper Residue: A methionine (Met91) at the back of the ATP pocket that influences the size and shape of the binding site and is a key determinant of inhibitor selectivity.[6]

  • Glycine-rich Loop (P-loop): A flexible loop that arches over the ATP-binding site and interacts with the phosphate groups of ATP. Its conformation (extended vs. folded) can be modulated by inhibitor binding.[6][7][8]

  • DFG Motif: A conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation ("in" or "out") distinguishes between active and inactive kinase states. Most reported HPK1 inhibitors bind to the active "DFG-in" conformation.[6]

Recent crystallographic studies have revealed that the HPK1 kinase domain can form a "domain-swapped" dimer, where the activation loop of one monomer occupies the active site of the other, suggesting a mechanism for autoinhibition.[2][9] This structural plasticity presents both challenges and opportunities for developing highly specific inhibitors.

Comparative Analysis of Inhibitor Binding Modes

Different chemical scaffolds achieve HPK1 inhibition by engaging with the ATP-binding site in distinct ways. Below, we compare the binding modes of several well-characterized inhibitor classes.

Multi-Kinase Inhibitors: The Sunitinib Example

Sunitinib is a multi-receptor tyrosine kinase inhibitor that also demonstrates potent activity against HPK1.[3][9] Its binding mode, elucidated by the crystal structure (PDB ID: 6NFY), serves as a foundational example of hinge-binding interactions.[3][9]

  • Core Interaction: The oxindole scaffold of sunitinib forms two canonical hydrogen bonds with the hinge region: one between the oxindole NH and the backbone carbonyl of Glu92, and another between the oxindole carbonyl and the backbone NH of Cys94.[3][4]

  • Hydrophobic Encapsulation: The core is surrounded by a pocket of hydrophobic residues, including Val31, Ala44, Val75, and Leu144, which stabilize the complex primarily through non-polar interactions.[3][4]

  • Significance: This binding mode is representative of many Type I kinase inhibitors and highlights the critical role of the hinge region for anchoring ligands in the ATP pocket.

Diaminopyrimidine Carboxamides: Achieving Potency and Selectivity

Developed by Merck, this series exemplifies how subtle chemical modifications can dramatically enhance potency and selectivity.[7] The crystal structure of compound 27 (PDB ID: 7M0M) reveals a highly optimized set of interactions.[7]

  • Enhanced Hinge Binding: A key innovation is the 5-carboxamide moiety, which provides a third hydrogen bond to the hinge backbone via Glu92, significantly improving potency over simpler aminopyrimidines.[7]

  • Salt Bridge Formation: The solvent-exposed tetrahydroisoquinoline (THIQ) group forms a crucial salt bridge with the side chain of Asp101, providing an additional anchor point.[7]

  • P-Loop Interaction: The 2-fluoro-6-(trifluoromethyl)aniline ring system projects into a hydrophobic pocket and engages in van der Waals interactions with the unique glycine-rich P-loop of HPK1, which is thought to contribute to its selectivity over other kinases.[7]

Spiro-azaindolines: Inducing a Unique P-Loop Conformation

A series developed by Genentech, exemplified by GEN-8 (PDB ID: 7R9T), demonstrates an atypical binding mode that leverages the flexibility of the P-loop to gain selectivity.[8]

  • Atypical P-Loop Conformation: Unlike most kinase inhibitors that bind to an "extended" P-loop, GEN-8 induces and stabilizes a unique "folded" conformation.[8][10]

  • Key Pi-Stacking Interaction: This folded state is stabilized by a π-π stacking interaction between the inhibitor's N,N-dimethylbenzamide moiety and the aromatic side chain of Tyr28 within the P-loop.[8]

  • Hinge and Ribose Pocket Engagement: While inducing this unique conformation, the inhibitor still maintains typical interactions with the hinge region and occupies the ribose pocket.[8]

  • Significance: This binding mode illustrates a powerful strategy for achieving kinase selectivity by exploiting less-conserved conformational states rather than relying solely on interactions within the core ATP pocket.

Visual Comparison of Binding Modes

The following diagram illustrates the key differential interactions of the inhibitor classes discussed.

Binding_Modes cluster_hpk1 HPK1 ATP Binding Site cluster_inhibitors Inhibitor Scaffolds Hinge Hinge (Glu92, Cys94) HydrophobicPocket Hydrophobic Pocket PLoop P-Loop (Tyr28) Asp101 Asp101 Sunitinib Sunitinib Sunitinib->Hinge H-Bonds (x2) Sunitinib->HydrophobicPocket Hydrophobic Interactions Diamino Diaminopyrimidine Carboxamide Diamino->Hinge H-Bonds (x3) Diamino->PLoop van der Waals Diamino->Asp101 Salt Bridge Spiro Spiro-azaindoline (GEN-8) Spiro->Hinge H-Bonds Spiro->PLoop π-π Stacking (Induces Fold)

Caption: Key differential interactions of HPK1 inhibitor classes.

Summary of Inhibitor Binding Characteristics

The table below summarizes the key binding features and potencies of the representative HPK1 inhibitors.

Inhibitor Class/ExamplePDB CodePotency (IC₅₀)Key Hydrogen BondsOther Key InteractionsUnique Feature
Sunitinib 6NFY~10 nM (Kᵢ)[3]Hinge: Glu92, Cys94[3][4]Hydrophobic interactions with Val31, Ala44, Leu144[3]Multi-kinase inhibitor, prototypical hinge binding.
Diaminopyrimidine (Cmpd 22) N/A0.061 nM[3][4]Hinge: Glu92, Cys94Salt bridge to Asp101[7]5-carboxamide provides a third hinge H-bond.[7]
Spiro-azaindoline (GEN-8) 7R9TPotent (nM range)Hinge Regionπ-π stacking with P-loop Tyr28[8]Induces a unique "folded" P-loop conformation.[8][10]
GNE-1858 N/A1.9 nM[3][4]Hinge RegionWater-mediated interactions with DFG motif[6]Interacts with DFG-in conformation.[6]
ISR-05 7R9T (Docked)24.2 µM[8][10]Hinge: Cys94, Glu92Interaction with Asp101[8]Novel scaffold identified via virtual screening.[8][10]

Experimental Workflow: Elucidating Binding Modes via X-Ray Crystallography

Determining the precise binding mode of an inhibitor is crucial for structure-based drug design. X-ray crystallography remains the gold standard for visualizing these interactions at atomic resolution.[11] The causality-driven workflow is outlined below.

Workflow Diagram

XRay_Workflow cluster_protein 1. Protein Production cluster_crystal 2. Crystallization cluster_data 3. Data Collection & Processing cluster_structure 4. Structure Determination P1 Gene Expression (e.g., E. coli, Baculovirus) P2 Cell Lysis & Clarification P1->P2 P3 Purification (e.g., Affinity, Size Exclusion Chromatography) P2->P3 C1 Co-crystallization Setup (Protein + Inhibitor) P3->C1 C2 Crystal Growth (Vapor Diffusion) C1->C2 C3 Crystal Harvesting & Cryoprotection C2->C3 D1 X-ray Diffraction (Synchrotron Source) C3->D1 D2 Data Processing & Scaling D1->D2 S1 Molecular Replacement (Phasing) D2->S1 S2 Model Building & Refinement S1->S2 S3 Validation & Deposition (PDB) S2->S3

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Methodology
  • Protein Expression and Purification:

    • Objective: To produce a large quantity of pure, homogenous, and stable HPK1 kinase domain protein.

    • Protocol: The gene encoding the human HPK1 kinase domain (e.g., residues 10-307) is cloned into an expression vector and expressed in a suitable system like E. coli or insect cells.[9] The protein is then purified to >95% homogeneity using a series of chromatography steps (e.g., Ni-NTA affinity followed by size-exclusion chromatography). The purity and monodispersity are critical as aggregates will prevent crystallization.

  • Co-crystallization:

    • Objective: To grow a well-ordered, single crystal of the HPK1-inhibitor complex.

    • Protocol: The purified protein is concentrated and mixed with a molar excess of the inhibitor to ensure saturation of the binding site. This complex is then mixed with a precipitant solution in a high-throughput screen to identify conditions (pH, salt, precipitant type) that favor crystallization.[9] The most common method is vapor diffusion, where water slowly evaporates from the protein drop, increasing the protein concentration to a supersaturated state where crystals can nucleate and grow.

  • Cryoprotection and Data Collection:

    • Objective: To collect high-quality diffraction data without damaging the crystal.

    • Protocol: A single crystal is harvested and briefly soaked in a cryoprotectant solution (e.g., glycerol, ethylene glycol) to prevent ice crystal formation, which would destroy the crystal lattice.[9] The crystal is then flash-frozen in liquid nitrogen and mounted on a goniometer at a synchrotron beamline. The crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • Objective: To build an accurate 3D atomic model of the protein-inhibitor complex that fits the experimental data.

    • Protocol: The phases of the scattered X-rays are determined using a known homologous structure (molecular replacement).[9] An initial model is built into the calculated electron density map. Iterative cycles of refinement using software like PHENIX or REFMAC are performed to improve the fit of the model to the data and ensure realistic bond lengths and angles.[9] The final, validated structure reveals the precise binding mode of the inhibitor, including all key hydrogen bonds, hydrophobic interactions, and conformational changes.

Conclusion and Future Perspectives

The comparative analysis of HPK1 inhibitors reveals a fascinating landscape of molecular recognition strategies. While classic hinge-binding remains a cornerstone of inhibitor design, novel scaffolds demonstrate that achieving high potency and selectivity is possible by exploiting more subtle features, such as induced-fit conformational changes in the P-loop or engaging additional anchoring points like Asp101. The development of allosteric inhibitors that bind outside the conserved ATP site remains a compelling, albeit challenging, future direction that could overcome ATP competition in the high-ATP cellular environment and offer a distinct selectivity profile.[6] As more structurally diverse inhibitors are developed, the continued application of rigorous biophysical and structural biology techniques will be essential to guide the next generation of HPK1-targeted immunotherapies.

References

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. Frontiers in Chemistry. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. International Journal of Molecular Sciences. [Link]

  • An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. National Institutes of Health (NIH). [Link]

  • Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. National Institutes of Health (NIH). [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation. Journal of Biological Chemistry. [Link]

  • HPK1 Inhibitors: A Promising Frontier in Immuno-Oncology Therapeutics. DelveInsight. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. [Link]

  • A perspective on HPK1 as a novel immuno-oncology drug target. eLife. [Link]

  • Crystal structure of HPK1 (MAP4K1) kinase in complex with... RCSB PDB. [Link]

  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers in Immunology. [Link]

  • Inhibitors in AKTion: ATP-competitive vs allosteric. Trends in Pharmacological Sciences. [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. Preprints.org. [Link]

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Safety Operating Guide

Navigating the Handling of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides critical safety and operational protocols for the handling and disposal of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS No. 1201676-03-0). It is imperative that all researchers, scientists, and drug development professionals engaging with this compound adhere to the following procedures to mitigate risks and ensure a safe laboratory environment.

The subject compound is a chlorinated heterocyclic molecule with a pyrrolidinone core. While specific toxicological data is limited, the available hazard information necessitates a cautious and well-defined approach to its handling. The primary known hazards associated with this compound are:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

Given these identified risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory safety requirement.

Core Personal Protective Equipment (PPE) Directives

The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant splash risk. All eye and face protection must be ANSI Z87.1 certified.
Skin and Body Protection Chemical-resistant laboratory coat and disposable coverallsA fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, disposable, chemical-resistant coveralls should be worn over personal clothing.
Hand Protection Nitrile or neoprene glovesGloves should be inspected for any signs of degradation or perforation before use. Double-gloving is recommended to provide an additional layer of protection. Gloves should be changed frequently, and immediately if contamination is suspected. Proper glove removal technique is crucial to prevent skin contact.
Respiratory Protection NIOSH-approved respiratorA minimum of a NIOSH-approved N95 respirator is required when handling the solid compound outside of a certified chemical fume hood. For procedures that may generate aerosols or when working with solutions, a respirator with an organic vapor cartridge is recommended.

Operational and Disposal Protocols: A Step-by-Step Approach

Adherence to a strict operational workflow is paramount to minimizing exposure risk. The following procedural diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Ensure certified chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handle_weigh Weigh solid compound in fume hood prep_materials->handle_weigh handle_dissolve Dissolve in appropriate solvent within the fume hood handle_weigh->handle_dissolve handle_reaction Perform experimental procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label all chemical waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1. A procedural workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

cluster_immediate_actions Immediate Actions cluster_containment Containment and Cleanup cluster_disposal Disposal spill_start Spill Occurs action_evacuate Evacuate immediate area spill_start->action_evacuate action_alert Alert colleagues and supervisor action_evacuate->action_alert action_ppe Don appropriate respiratory and chemical protection action_alert->action_ppe contain_absorb Contain the spill with an inert absorbent material action_ppe->contain_absorb contain_collect Carefully collect absorbed material into a sealed container contain_absorb->contain_collect contain_decontaminate Decontaminate the spill area contain_collect->contain_decontaminate disposal_label Label waste container appropriately contain_decontaminate->disposal_label disposal_submit Submit for hazardous waste disposal disposal_label->disposal_submit

Figure 2. Emergency response flowchart for a spill of this compound.

Conclusion

The responsible and safe handling of this compound is achievable through a combination of appropriate personal protective equipment, stringent operational protocols, and a clear understanding of the potential hazards. By integrating these guidelines into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with this compound and foster a culture of safety and scientific excellence.

References

  • Chemical Label for this compound. (URL not available for direct linking)
  • PubChem Compound Summary for CID 46899909, 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one. National Center for Biotechnology Information. [Link]

  • General guidance on handling hazardous chemicals can be found in "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.